Dibutyltin hydrogen borate
Description
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Properties
CAS No. |
75113-37-0 |
|---|---|
Molecular Formula |
C8H19BO3Sn |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
dibutyltin(2+);hydrogen borate |
InChI |
InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |
InChI Key |
WGSHSRLSNBIFSC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].CCCC[Sn+2]CCCC |
Origin of Product |
United States |
"Dibutyltin hydrogen borate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Dibutyltin Hydrogen Borate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Context of Organotin Chemistry
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallics with a rich history of applications.[1] From their use as PVC stabilizers and industrial catalysts to their roles as biocides and precursors in organic synthesis, the utility of these compounds is extensive.[2][3][4] Within this family, diorganotins, and specifically dibutyltin derivatives, are of significant interest due to their catalytic activities and role as intermediates.[5] This guide focuses on a specific, yet important, member of this class: Dibutyltin Hydrogen Borate (CAS No. 75113-37-0).[6][7] We will provide a scientifically grounded, in-depth exploration of its synthesis, a multi-faceted approach to its characterization, and a clear-eyed view of its properties and associated hazards.
Section 1: Synthesis of Dibutyltin Hydrogen Borate
While specific peer-reviewed literature detailing the synthesis of dibutyltin hydrogen borate is sparse, a logical and efficient synthetic route can be designed based on fundamental principles of organotin chemistry. The most chemically sound approach involves the condensation reaction between dibutyltin oxide and boric acid.
Rationale and Mechanistic Insight
The choice of dibutyltin oxide, (C₄H₉)₂SnO, as the tin precursor is strategic. It is a stable, commercially available, and highly reactive starting material for a variety of dibutyltin compounds.[3][8] Its reaction with acidic compounds, such as carboxylic acids or, in this case, boric acid (H₃BO₃), proceeds as a classic condensation reaction. The oxygen atom of the dibutyltin oxide acts as a nucleophile, attacking the electrophilic boron atom of boric acid. This is followed by proton transfer and the elimination of a water molecule to form the thermodynamically stable Sn-O-B linkage. This method is clean, typically high-yielding, and avoids the use of harsh reagents or the generation of difficult-to-remove byproducts.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of Dibutyltin Hydrogen Borate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the physical removal of the water byproduct, which drives the reaction to completion.
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add dibutyltin oxide (24.89 g, 0.1 mol).
-
Solvent Addition: Add 150 mL of anhydrous toluene to the flask. The use of an anhydrous solvent is critical to prevent premature hydrolysis and to facilitate azeotropic water removal.
-
Reagent Addition: Add boric acid (6.18 g, 0.1 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (theoretical yield: 1.8 mL, 0.1 mol). Continue refluxing for 3-4 hours, or until no more water is collected in the trap.
-
Workup:
-
Allow the reaction mixture to cool to room temperature. The product may precipitate as a white solid.
-
If any unreacted boric acid (which has low solubility in toluene) is present, it can be removed by hot filtration.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification & Drying: The resulting white solid can be washed with a non-polar solvent like hexane to remove any non-polar impurities. Dry the final product in a vacuum oven at 40-50°C to yield dibutyltin hydrogen borate.
Section 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides the necessary authoritative grounding for the compound's structure.
Characterization Workflow Diagram
Caption: A multi-faceted workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from various analytical techniques, providing a benchmark for successful synthesis.
| Technique | Parameter | Expected Result/Observation |
| Formula | Molecular Formula | C₈H₁₉BO₃Sn[6][9] |
| Weight | Molecular Weight | 292.76 g/mol [6][9] |
| ¹H NMR | Chemical Shift (δ) | Multiplets ~0.9-1.7 ppm (Butyl groups, -CH₃, -CH₂-), Broad singlet (variable) for O-H proton. |
| ¹³C NMR | Chemical Shift (δ) | Four distinct signals expected in the aliphatic region (~13-30 ppm) for the butyl carbons. |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | A single resonance characteristic of a tetracoordinated dibutyltin(IV) species. |
| ¹¹B NMR | Chemical Shift (δ) | A single, potentially broad resonance typical for a three-coordinate borate ester environment (~18-23 ppm).[10] |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~2850-2960 (C-H stretch), ~1300-1400 (B-O stretch), ~600-700 (Sn-O stretch).[11][12] |
| Mass Spec. | m/z | Peak corresponding to the molecular ion, showing the characteristic isotopic pattern of tin. |
| Appearance | Physical State | Expected to be a white solid.[8] |
Protocols for Analysis
-
NMR Spectroscopy: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹¹B NMR, use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[13]
-
FT-IR Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Mass Spectrometry: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to observe the molecular ion with minimal fragmentation.
-
Elemental Analysis: Submit a pure, dry sample (~2-3 mg) for combustion analysis to determine the weight percentages of Carbon and Hydrogen.
Section 3: Properties and Critical Safety Considerations
Physical and Chemical Properties
-
IUPAC Name: dibutyltin(2+);hydrogen borate[6]
-
Solubility: As an organometallic compound with long alkyl chains, it is expected to be insoluble in water but soluble in many organic solvents like toluene, dichloromethane, and THF.[8]
Authoritative Grounding: Hazard and Safety
Trustworthiness in handling any chemical begins with a thorough understanding of its hazards. Dibutyltin hydrogen borate, like many organotin compounds, is classified as hazardous and requires stringent safety protocols.[5]
GHS Hazard Classification: [5][6]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin/Eye Damage: Causes serious eye damage and may cause an allergic skin reaction.
-
Systemic Health Effects: Suspected of causing genetic defects. May damage fertility or the unborn child. Causes damage to organs (specifically the thymus and immune system) through prolonged or repeated exposure.
Handling Protocols:
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: A lab coat must be worn.
-
-
Waste Disposal: All waste containing dibutyltin hydrogen borate must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
This guide has outlined a robust and scientifically plausible pathway for the synthesis of dibutyltin hydrogen borate via the condensation of dibutyltin oxide and boric acid. The comprehensive characterization workflow, leveraging a suite of spectroscopic and analytical techniques, provides a clear framework for verifying the structure and purity of the final product. The inherent hazards of this organotin compound have been clearly stated, underscoring the absolute necessity of rigorous safety measures. For researchers in materials science, catalysis, and drug development, this document serves as a foundational reference for producing and reliably identifying this versatile chemical entity.
References
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"Dibutyltin hydrogen borate" chemical properties and structure
An In-depth Technical Guide to Dibutyltin Hydrogen Borate: Structure, Properties, and Catalytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Dibutyltin Compounds
Organotin compounds, characterized by at least one tin-carbon bond, represent a cornerstone of modern organometallic chemistry.[1] Among these, dibutyltin derivatives have carved out a significant niche as highly effective industrial catalysts and polymer stabilizers.[2][3] Their utility stems from the Lewis acidic nature of the tin(IV) center, which can activate a variety of functional groups, most notably in the formation of esters and polyurethanes.[4][5] While compounds like dibutyltin oxide (DBTO) and dibutyltin dilaurate (DBTDL) are well-documented, this guide focuses on a less-explored but structurally intriguing derivative: dibutyltin hydrogen borate.
This document provides a comprehensive overview of the known and inferred chemical properties of dibutyltin hydrogen borate. By synthesizing information from public databases and drawing logical parallels from extensively studied analogues, we will explore its structure, spectroscopic characteristics, and potential as a versatile catalyst. This guide is intended to provide researchers with a foundational understanding and a predictive framework for incorporating this compound into novel synthetic methodologies.
PART 1: Synthesis and Molecular Structure
While specific literature detailing the synthesis of dibutyltin hydrogen borate is scarce, its formation can be logically inferred from the well-established reactivity of dibutyltin oxide. The most probable synthetic route is a condensation reaction between dibutyltin oxide and boric acid.
Proposed Synthesis: A Mechanistic Perspective
The reaction of dibutyltin oxide with compounds containing hydroxyl groups, such as alcohols and carboxylic acids, is a standard method for forming dibutyltin esters and alkoxides.[6][7] In this proposed synthesis, the hydroxyl groups of boric acid would react with the Sn-O-Sn linkages of polymeric dibutyltin oxide. This process likely involves the azeotropic removal of water to drive the reaction to completion, a common technique in organotin chemistry.[7]
The stoichiometry of the reactants would be crucial in determining the final structure. A 1:1 molar ratio of dibutyltin oxide to boric acid would theoretically yield the target compound.
Experimental Protocol: Hypothetical Synthesis of Dibutyltin Hydrogen Borate
Objective: To synthesize 2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane via the condensation of dibutyltin oxide and boric acid.
Materials:
-
Dibutyltin oxide (DBTO)
-
Boric acid (H₃BO₃)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine equimolar amounts of dibutyltin oxide and boric acid in anhydrous toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the condensation reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Product Isolation: After cooling the reaction mixture, remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid or oil can be further purified by recrystallization from an appropriate solvent or by vacuum distillation, if thermally stable.
Molecular Structure: A Tale of Two Forms
Public databases offer two potential structures for dibutyltin hydrogen borate. The IUPAC name provided by PubChem, "dibutyltin(2+);hydrogen borate," suggests an ionic salt structure.[4] However, the synonym "2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane" points to a more plausible covalent, cyclic structure.[4]
Given the known chemistry of organotin compounds and their tendency to form stable five- and six-membered rings with diols and related molecules, the cyclic structure is the more likely form.[6] This structure features a central four-membered ring composed of two oxygen atoms, one tin atom, and one boron atom. The tin atom is bonded to two butyl groups, and the boron atom is bonded to a hydroxyl group.
Caption: Proposed structure of 2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane.
PART 2: Chemical and Physical Properties
A comprehensive understanding of a compound's properties is essential for its application. While experimental data for dibutyltin hydrogen borate is limited, we can predict its characteristics based on its proposed structure and data from related compounds.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₉BO₃Sn | [4] |
| Molecular Weight | 292.76 g/mol | [4] |
| CAS Number | 75113-37-0 | [4] |
Predicted Spectroscopic Properties
-
¹¹⁹Sn NMR: The tin atom in the proposed cyclic structure is likely five-coordinate due to potential intermolecular interactions or solvent coordination. This would result in a ¹¹⁹Sn NMR chemical shift in the range of -100 to -200 ppm, which is characteristic of pentacoordinate organotin species.[8]
-
¹¹B NMR: The boron atom is tetracoordinate, bonded to three oxygen atoms and likely forming a dative bond with a solvent molecule or another molecule of the compound. This would lead to a relatively sharp signal in the ¹¹B NMR spectrum, expected in the range of +12 to -8 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic stretching frequencies for Sn-O and B-O bonds. The Sn-O-B linkage would likely exhibit broad and strong absorptions in the 1300-900 cm⁻¹ region. A broad O-H stretching band would also be expected around 3400-3200 cm⁻¹ due to the hydroxyl group on the boron atom.
PART 3: Catalytic Activity and Mechanism
The primary utility of dibutyltin compounds lies in their catalytic activity. Dibutyltin hydrogen borate, with its Lewis acidic tin center, is expected to be an effective catalyst for a range of organic transformations, particularly esterification and transesterification reactions.
Mechanism of Catalysis
The catalytic cycle of dibutyltin compounds generally involves the coordination of the tin atom to a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9][10] In the case of esterification, the tin center would activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The borate moiety could potentially influence the catalyst's solubility and Lewis acidity, thereby modulating its reactivity compared to DBTO or DBTDL.
Caption: Generalized catalytic cycle for dibutyltin-catalyzed esterification.
Potential Applications in Drug Development and Organic Synthesis
The ability to catalyze the formation of ester bonds under potentially mild conditions makes dibutyltin hydrogen borate a candidate for applications in complex molecule synthesis, including the preparation of pharmaceutical intermediates. Its use could offer advantages in reactions where traditional acid or base catalysts are too harsh. Furthermore, like other organotin compounds, it could find use in the synthesis of polymers such as polyesters and polyurethanes.[2][3][5]
PART 4: Safety and Toxicology
Data specifically for dibutyltin hydrogen borate is limited, and regulatory assessments often rely on read-across from the more extensively studied dibutyltin dichloride.[8] Organotin compounds, as a class, are known to have toxic effects.
-
Hazard Classification: Dibutyltin hydrogen borate is classified as hazardous, with potential risks including serious eye damage, skin sensitization, and possible mutagenic and reproductive effects.[8]
-
Handling Precautions: As with all organotin compounds, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
Conclusion
Dibutyltin hydrogen borate represents an intriguing yet understudied member of the organotin catalyst family. Based on the established chemistry of its analogues, it is predicted to be a stable, cyclic compound with significant potential as a Lewis acid catalyst for esterification and other condensation reactions. While a lack of specific experimental data necessitates a degree of inference, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and application. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in organic synthesis and materials science.
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"Dibutyltin hydrogen borate" mechanism of action in catalysis
An In-Depth Technical Guide to the Catalytic Mechanism of Dibutyltin Hydrogen Borate
Abstract
Dibutyltin hydrogen borate represents a unique organotin compound with potential catalytic applications. While specific research on its mechanism of action is limited, this guide synthesizes current knowledge on related organotin and borate catalysts to propose a plausible mechanistic framework. By examining the well-established catalytic cycles of compounds like dibutyltin dilaurate (DBTDL) in polyurethane synthesis and (trans)esterification reactions, we can infer the operational principles of dibutyltin hydrogen borate. This whitepaper provides a detailed exploration of its structure, a hypothesized catalytic mechanism grounded in the principles of Lewis acid catalysis, the potential role of the borate moiety, and practical experimental protocols for reactions where it is expected to be active. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the catalytic potential of novel organotin compounds.
Introduction to Dibutyltin Hydrogen Borate
Dibutyltin hydrogen borate (CAS 75113-37-0) is an organotin compound with the molecular formula C8H19BO3Sn.[1][2] Structurally, it can be conceptualized in two primary forms: as an ionic salt composed of a dibutyltin(IV) cation [(C4H9)2Sn]2+ and a hydrogen borate anion [HBO3]2-, or as a covalent, cyclic structure known as 2,2-dibutyl-4-hydroxy-1,3-Dioxa-2-stanna-4-boracyclobutane.[2] The latter is a heterocyclic compound featuring a four-membered ring containing tin, oxygen, and boron. For the purposes of understanding its catalytic activity, it is crucial to consider the Lewis acidic nature of the tin center, a hallmark of diorganotin compounds that drives their catalytic efficacy in a variety of chemical transformations.[3]
While extensively studied organotin compounds like dibutyltin dilaurate (DBTDL) and dibutyltin diacetate are mainstays in industrial catalysis for applications ranging from polyurethane production to silicone curing, specific literature detailing the catalytic mechanism of dibutyltin hydrogen borate is notably scarce.[4] This guide, therefore, will extrapolate from the well-documented mechanisms of these analogous compounds to build a scientifically grounded hypothesis for the catalytic action of dibutyltin hydrogen borate.
The Core of Catalysis: The Lewis Acidity of the Dibutyltin Moiety
The primary driver of catalysis in dibutyltin compounds is the electrophilic nature, or Lewis acidity, of the tin(IV) center. The two butyl groups are covalently bonded to the tin atom, leaving two other coordination sites available to participate in reactions. In dibutyltin hydrogen borate, these sites are occupied by the oxygen atoms of the borate group. The tin atom can expand its coordination sphere to interact with electron-rich species, such as the oxygen atoms of carbonyl or hydroxyl groups. This interaction is the foundational step in the catalytic cycle for many reactions.[5]
Activation of Electrophiles
In reactions like esterification and polyurethane formation, the dibutyltin catalyst activates an electrophilic substrate.[5]
-
In Polyurethane Synthesis: The catalyst coordinates to the oxygen or nitrogen atom of the isocyanate group (-N=C=O). This coordination withdraws electron density from the isocyanate, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a hydroxyl group from a polyol.[6][7]
-
In (Trans)esterification Reactions: The tin center coordinates to the carbonyl oxygen of the ester or carboxylic acid. This polarization of the C=O bond increases the partial positive charge on the carbonyl carbon, priming it for attack by an alcohol nucleophile.[5][8]
Proposed Catalytic Mechanism of Action
Based on the established mechanisms of related dibutyltin compounds, we can propose detailed catalytic cycles for dibutyltin hydrogen borate in key industrial reactions.
Mechanism in Polyurethane Formation
The formation of polyurethanes involves the reaction of a diisocyanate with a polyol. This reaction is often slow and requires a catalyst. Dibutyltin compounds are highly effective in this role.[9][10] The proposed mechanism for dibutyltin hydrogen borate follows a Lewis acid-mediated pathway.
Two primary mechanistic pathways are generally considered for organotin catalysts in urethane formation:
-
Mechanism A: Activation of the Isocyanate Group: The tin center of dibutyltin hydrogen borate coordinates with the isocyanate group, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by the hydroxyl group of the polyol.[6]
-
Mechanism B: Activation of the Hydroxyl Group: The catalyst first forms a complex with the polyol's hydroxyl group. This coordination increases the nucleophilicity of the hydroxyl oxygen, facilitating its attack on the isocyanate carbon.[6]
The prevailing view is that a ternary complex is formed, where the catalyst simultaneously coordinates with both the isocyanate and the hydroxyl group, bringing them into close proximity and lowering the activation energy of the transition state.[6]
Below is a DOT language script visualizing the proposed catalytic cycle involving the formation of a ternary complex.
Caption: Proposed catalytic cycle for polyurethane formation.
Mechanism in Transesterification
Dibutyltin compounds are also effective catalysts for transesterification reactions, which are crucial in processes like biodiesel production and polyester synthesis.[8][11] The mechanism is believed to proceed through the following steps:
-
Coordination: The Lewis acidic tin center of dibutyltin hydrogen borate coordinates with the carbonyl oxygen of the starting ester.[8]
-
Activation: This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Collapse: A proton is transferred, and the intermediate collapses, releasing the new ester and the original alcohol.
-
Catalyst Regeneration: The catalyst is released and can participate in a new cycle.
The following DOT script illustrates this proposed catalytic cycle.
Caption: Proposed catalytic cycle for transesterification.
The Potential Role of the Hydrogen Borate Moiety
The "hydrogen borate" portion of the molecule distinguishes this catalyst from more common dibutyltin carboxylates. While its precise role is unconfirmed, several possibilities exist:
-
Lewis Acidity Modulation: The borate group, being electron-withdrawing, could influence the Lewis acidity of the tin center, potentially enhancing its catalytic activity compared to other dibutyltin compounds.
-
Bifunctional Catalysis: The B-OH group in the proposed cyclic structure could act as a Brønsted acid or participate in hydrogen bonding with the substrates, potentially working in concert with the Lewis acidic tin center in a bifunctional activation mechanism.
-
Active Site Regeneration: The borate moiety might facilitate the dissociation of the product from the tin center, thereby accelerating catalyst turnover.
-
Co-catalytic Effects: Borate compounds themselves can be catalytically active, for example, in amidation reactions.[12] It is plausible that the borate part of the molecule contributes to the overall catalytic process, especially if side reactions or specific substrate interactions occur. In some systems, borate ions have been observed to hinder the catalytic activity of metal oxides by interacting with their Lewis acid sites, suggesting that the interplay between the tin and boron centers in dibutyltin hydrogen borate is likely complex.[13]
Experimental Protocols
While specific protocols for dibutyltin hydrogen borate are not available, the following established procedures for related dibutyltin catalysts can serve as a starting point for experimental design.
Protocol for Polyurethane Synthesis
This protocol is adapted for a lab-scale synthesis of a polyurethane elastomer using DBTDL as the catalyst, which can be substituted with dibutyltin hydrogen borate for investigation.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 1000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Chain extender (e.g., 1,4-Butanediol)
-
Dibutyltin hydrogen borate (as catalyst)
-
Dry solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyol and chain extender. Heat to 60°C under vacuum for 1 hour to remove any residual moisture.
-
Cool the mixture to 40°C and add the diisocyanate under a nitrogen atmosphere.
-
Stir the mixture vigorously for 5-10 minutes until homogeneous.
-
Add the dibutyltin hydrogen borate catalyst (typically 0.01-0.1% by weight of the total reactants) to the mixture.
-
Continue stirring and monitor the viscosity of the mixture. The reaction is exothermic.
-
Once the desired viscosity is reached, pour the mixture into a preheated mold and cure at 80-100°C for several hours.
-
Post-cure the elastomer at a lower temperature for an extended period to ensure complete reaction.
Protocol for Transesterification of a Vegetable Oil
This protocol outlines a general procedure for the transesterification of a triglyceride (vegetable oil) to produce fatty acid methyl esters (biodiesel), adapted from procedures using dibutyltin diacetate.[8]
Materials:
-
Vegetable oil (e.g., soybean oil)
-
Methanol
-
Dibutyltin hydrogen borate (as catalyst)
-
Hexane (for extraction)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add soybean oil and methanol (e.g., a 1:6 molar ratio of oil to methanol).
-
Add dibutyltin hydrogen borate as the catalyst (e.g., 1.5 wt% of the oil).[8]
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hexane to extract the organic phase. Wash the organic phase with a dilute acid (e.g., citric acid solution) followed by water and brine.[8]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude fatty acid methyl esters.
Data Presentation
The following table summarizes key properties and comparative catalytic activities of dibutyltin compounds in polyurethane synthesis. The data for dibutyltin hydrogen borate is hypothetical and represents an area for future research.
| Catalyst | Chemical Formula | Molar Mass ( g/mol ) | Typical Reaction | Relative Catalytic Activity (Hypothetical) |
| Dibutyltin Dilaurate (DBTDL) | C32H64O4Sn | 631.56 | Polyurethane, Silicones | High |
| Dibutyltin Diacetate (DBTDA) | C12H24O4Sn | 351.02 | (Trans)esterification | High |
| Dibutyltin Oxide (DBTO) | C8H18OSn | 248.94 | (Trans)esterification | Moderate to High |
| Dibutyltin Hydrogen Borate | C8H19BO3Sn | 292.76[1] | Polyurethane, (Trans)esterification | To be determined |
Conclusion and Future Outlook
Dibutyltin hydrogen borate presents an intriguing subject for catalytic research. While a lack of direct experimental data necessitates a degree of scientific postulation, the well-understood mechanisms of its chemical relatives provide a robust framework for predicting its behavior. The core of its catalytic action is almost certainly rooted in the Lewis acidity of the dibutyltin(IV) center, which activates substrates for nucleophilic attack. The unique presence of the hydrogen borate moiety offers tantalizing possibilities for modulated reactivity or novel catalytic pathways, potentially through bifunctional catalysis or electronic effects.
Future research should focus on empirically validating the proposed mechanisms through kinetic studies, spectroscopic analysis of catalyst-substrate intermediates, and computational modeling. A thorough investigation into the synthesis and characterization of high-purity dibutyltin hydrogen borate is a critical first step. Elucidating its catalytic efficacy in comparison to established organotin catalysts will be key to determining its potential for industrial application. For professionals in drug development and materials science, understanding the nuances of such catalysts can open doors to more efficient synthetic routes and novel materials.
References
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Technical Guide: Characterizing the Solubility and Stability of Dibutyltin Hydrogen Borate
Foreword: Navigating the Unknowns of a Novel Organotin Compound
The protocols and rationale described herein are synthesized from established best practices in organotin chemistry and internationally recognized guidelines for chemical and pharmaceutical substance evaluation.[3][4][5] We will proceed by treating "dibutyltin hydrogen borate" as a new chemical entity (NCE), outlining the necessary steps to build a robust data package detailing its fundamental physicochemical behaviors. This approach ensures that the resulting data is not only accurate but also suitable for regulatory scrutiny and practical application development.
The core of this guide is built on the foundational principles of chemical stability and solubility testing, drawing parallels from well-studied analogs like dibutyltin dichloride (DBTC) and dibutyltin oxide (DBTO) to inform our experimental design.[6][7][8][9]
Section 1: Foundational Characterization and Analytical Method Development
Before embarking on formal solubility and stability trials, two prerequisites are paramount: confirming the identity and purity of the test article and developing a validated, stability-indicating analytical method.
1.1. Physicochemical Identity Confirmation
The initial step is to confirm the structure and purity of the supplied dibutyltin hydrogen borate. The molecular formula is listed as C8H19BO3Sn.[1][10]
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn, ¹¹B): To confirm the dibutyltin structure, the presence of butyl groups, and to characterize the tin and boron environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as B-H, B-O, Sn-C, and Sn-O bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
-
Elemental Analysis (CHN and Sn): To provide quantitative confirmation of the elemental composition.
1.2. Development of a Stability-Indicating Analytical Method
A robust analytical method that can separate the parent compound from potential degradants is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the industry standard.
Protocol 1: HPLC Method Development
-
Column Selection: Begin with a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Start with a gradient elution using acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape).
-
Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the parent compound.
-
-
Detector Selection:
-
An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is the gold standard for organotin speciation, offering exceptional sensitivity and selectivity for tin.[11]
-
If ICP-MS is unavailable, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used as they are universal detectors for non-volatile compounds. UV detection is often not suitable for simple alkyltins.
-
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for dibutyltin hydrogen borate with a reasonable retention time.
-
Forced Degradation (Stress Testing): To validate the method's stability-indicating properties, the compound must be intentionally degraded.[12] This crucial step demonstrates that the method can resolve the parent peak from its degradation products.
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.[13]
-
-
Validation: Analyze the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-separated from the parent peak, and the mass balance is accounted for (i.e., the decrease in parent peak area corresponds to the increase in degradant peak areas).
Section 2: Aqueous and Solvent Solubility Profile
Solubility dictates a compound's utility, from its formulation possibilities to its environmental fate. Dibutyltin compounds generally exhibit low aqueous solubility but are more soluble in organic solvents.[6][7][14]
2.1. Thermodynamic (Equilibrium) Solubility in Aqueous Media
This experiment determines the saturation concentration of the compound in a given medium and is critical for understanding its behavior in biological and environmental systems.
Protocol 2: Shake-Flask Method for Aqueous Solubility (Following OECD Guideline 105)
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values relevant to physiological and environmental conditions (e.g., pH 2, pH 5, pH 7.4, pH 9).
-
Equilibration: Add an excess amount of solid dibutyltin hydrogen borate to each buffered solution in sealed flasks.
-
Agitation: Agitate the flasks at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 and 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand, then clarify by centrifugation and/or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the clear supernatant using the validated HPLC-ICP-MS (or alternative) method against a calibration curve.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.
2.2. Solubility in Organic and Pharmaceutical Solvents
This data is essential for formulation development, purification, and synthesis.
Protocol 3: Screening for Solvent Solubility
-
Solvent Selection: Choose a range of common laboratory and pharmaceutical solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, dichloromethane, dimethyl sulfoxide (DMSO), polyethylene glycol 400).
-
Methodology: Use the same shake-flask method as described in Protocol 2, or a higher-throughput method if available.
-
Quantification: Analyze the saturated solutions using the validated analytical method. Dilutions will likely be necessary.
Table 1: Anticipated Solubility Data Summary for Dibutyltin Hydrogen Borate
| Solvent System (at 25°C) | Predicted Solubility Category | Quantitative Goal (mg/mL) |
| Water (pH 7.4) | Very Slightly Soluble / Insoluble | < 1.0 |
| 0.1 M HCl (pH ~1) | Slightly Soluble (potential for hydrolysis) | 1 - 10 |
| Ethanol | Soluble | > 30 |
| Toluene | Freely Soluble | > 100 |
| DMSO | Freely Soluble | > 100 |
Note: Categories are based on USP definitions. The quantitative goals are hypothetical targets for the experimental work.
Section 3: Comprehensive Stability Assessment
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[15] For dibutyltin hydrogen borate, the primary degradation pathways are likely to be hydrolysis (cleavage by water) and thermal decomposition.
3.1. Hydrolytic Stability
Hydrolysis is a critical degradation pathway for many organotin compounds, especially those with labile anions.[16][17] The borate moiety is susceptible to hydrolysis, and the dibutyltin cation can form various oxides and hydroxides.[17]
Workflow for Hydrolytic Stability Assessment
Caption: Workflow for determining hydrolytic stability as a function of pH.
Protocol 4: Hydrolysis as a Function of pH (Following OECD Guideline 111)
-
Setup: Prepare solutions of the test substance at a concentration well below its solubility limit in the sterile pH buffers used in Protocol 2.
-
Incubation: Store the solutions in the dark at a constant temperature (e.g., 40°C to accelerate degradation).
-
Time Points: At specified intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using the validated stability-indicating method to determine the concentration of the remaining parent compound.
-
Kinetics: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Half-Life Calculation: Calculate the half-life (t₁/₂) at each pH using the formula t₁/₂ = 0.693 / k.
3.2. Solid-State Thermal Stability
This assessment is crucial for determining appropriate storage and handling conditions. Dibutyltin compounds can decompose at elevated temperatures.[18]
Protocol 5: Isothermal and Non-Isothermal Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the temperature at which the compound begins to lose mass (decompose).
-
Procedure: Heat a small sample of the solid material on a microbalance under a controlled atmosphere (e.g., nitrogen or air) while continuously monitoring its mass as the temperature is increased at a constant rate (e.g., 10°C/min).
-
Output: A thermogram showing mass percentage versus temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To detect thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with them.
-
Procedure: Heat a sample and a reference at the same rate and measure the difference in heat flow required to maintain them at the same temperature.
-
Output: A thermogram showing heat flow versus temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
-
Accelerated Stability Testing (Solid State):
-
Purpose: To predict long-term stability under recommended storage conditions.[13]
-
Procedure: Store samples of the solid compound in controlled environment chambers according to ICH guidelines (e.g., 40°C / 75% Relative Humidity for 6 months).[13]
-
Analysis: At defined time points (e.g., 0, 1, 3, 6 months), test the samples for appearance, purity (by HPLC), and degradation products.
-
Table 2: ICH Conditions for Accelerated Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Source: ICH Q1A(R2) Guidelines.[13][19] |
Section 4: Data Synthesis and Interpretation
The culmination of these studies is a comprehensive profile of dibutyltin hydrogen borate's solubility and stability.
Logical Relationship of Experimental Data
Caption: Interdependence of core studies for compound characterization.
Interpretation:
-
Solubility Data: Informs the selection of solvents for formulation, cleaning, and synthesis. Aqueous solubility as a function of pH is critical for predicting absorption in biological systems and mobility in the environment.
-
Hydrolytic Stability: A short half-life in aqueous media, particularly at neutral pH, may indicate challenges for developing aqueous formulations and suggests potential environmental degradation.[20] It also points to the specific degradants that must be monitored.
-
Thermal Stability: TGA/DSC data define the upper temperature limits for handling and processing. The accelerated stability data, when extrapolated, provides the basis for assigning a retest date or shelf-life and defining required storage conditions (e.g., "Store at room temperature," "Protect from heat").
By systematically executing these protocols, a researcher can transform an unknown entity like dibutyltin hydrogen borate into a well-characterized compound, enabling its safe and effective development for scientific and industrial applications.
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Spectroscopic Characterization of Dibutyltin Dihydride: A Technical Guide for Researchers
Introduction: Clarifying the Target Analyte
In the field of organometallic chemistry, precise nomenclature is paramount. The term "dibutyltin hydrogen borate" does not correspond to a commonly recognized or stable chemical entity. It is likely that this term arises from the conceptual reaction between a dibutyltin precursor, such as dibutyltin dichloride, and a borohydride reducing agent, typically sodium borohydride (NaBH₄). The primary, isolable product of this important reaction is not a borate salt, but rather **dibutyltin dihydride ((n-Bu)₂SnH₂) a versatile intermediate in organic synthesis.[1]
This technical guide, therefore, focuses on the comprehensive spectroscopic characterization of dibutyltin dihydride. Understanding the spectral signatures of this compound is critical for researchers in organic synthesis, materials science, and drug development to verify its formation, assess its purity, and monitor its subsequent reactions. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this key organotin hydride.
Molecular Structure and Spectroscopic Overview
The structure of dibutyltin dihydride, with two n-butyl chains and two hydrides directly bonded to a central tin atom, dictates its characteristic spectroscopic features. The presence of the Sn-H bond is a key diagnostic element, while the butyl chains provide a familiar alkyl signature.
Caption: Molecular structure of dibutyltin dihydride.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organotin hydrides. A multi-nuclear approach provides a complete picture of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides a direct method to identify the Sn-H protons and characterize the butyl groups.
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Dibutyltin dihydride is sensitive to air and moisture, so preparation under an inert atmosphere (N₂ or Ar) is recommended.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to resolve the multiplets of the butyl chain.
-
Key Parameters: A spectral width of ~15 ppm is sufficient. A relaxation delay of 2-5 seconds is standard.
-
-
Expected Spectral Features:
-
Sn-H Signal: The most diagnostic signal is the hydride peak. It appears as a multiplet in the region of δ 4.5 - 5.0 ppm . The key feature is the large coupling constant to the tin isotopes. Tin has two NMR-active isotopes with spin I=1/2: ¹¹⁹Sn (16.6% abundance) and ¹¹⁷Sn (7.7% abundance). This results in "tin satellites" flanking the main peak. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹H), is typically in the range of 1700-1900 Hz , a definitive indicator of a direct Sn-H bond.
-
Butyl Group Signals: The four methylene and methyl groups of the n-butyl chains will appear in the typical aliphatic region (δ 0.8 - 1.8 ppm ). The protons on the carbon alpha to the tin atom (α-CH₂) will be the most downfield of the alkyl signals and may also show smaller two-bond coupling to tin, ²J(Sn-H), of approximately 50 Hz.[2]
-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (Hz) |
| SnH ₂ | 4.5 - 5.0 | Multiplet with Satellites | ¹J(¹¹⁹Sn-¹H) ≈ 1700-1900 |
| Sn-CH₂ -CH₂-CH₂-CH₃ | 1.3 - 1.6 | Multiplet | ²J(Sn-H) ≈ 50 |
| Sn-CH₂-CH₂ -CH₂-CH₃ | 1.2 - 1.5 | Multiplet | |
| Sn-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.5 | Sextet | |
| Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the structure of the butyl chains and their attachment to the tin atom.
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg).
-
Acquisition: Acquire a standard proton-decoupled ¹³C{¹H} spectrum.
-
Key Parameters: A spectral width of ~200 ppm is standard. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
Expected Spectral Features:
-
Four distinct signals are expected for the four unique carbons of the n-butyl groups.
-
The carbon directly attached to the tin (Cα) will exhibit coupling to the tin isotopes, with a ¹J(¹¹⁹Sn-¹³C) value typically between 300-400 Hz. This coupling is a powerful confirmation of the Sn-C bond.
-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
| Sn-C H₂-CH₂-CH₂-CH₃ | 9 - 12 | ¹J(¹¹⁹Sn-¹³C) ≈ 330-380 |
| Sn-CH₂-C H₂-CH₂-CH₃ | 28 - 30 | ²J(¹¹⁹Sn-¹³C) ≈ 20-25 |
| Sn-CH₂-CH₂-C H₂-CH₃ | 27 - 29 | ³J(¹¹⁹Sn-¹³C) ≈ 50-60 |
| Sn-CH₂-CH₂-CH₂-C H₃ | 13 - 14 |
¹¹⁹Sn NMR Spectroscopy
Direct detection of the ¹¹⁹Sn nucleus provides unambiguous information about the coordination environment of the tin atom.
-
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (~50-100 mg) is often required.
-
Instrumentation: Requires a spectrometer equipped with a broadband or multinuclear probe tuned to the ¹¹⁹Sn frequency.
-
Acquisition: A proton-decoupled ¹¹⁹Sn{¹H} spectrum is typically acquired. Tetramethyltin (SnMe₄) is the common external reference (δ = 0 ppm).[3]
-
Key Parameters: The chemical shift range for tin is vast (~5000 ppm), but for organotin(IV) hydrides, a narrower range is sufficient.[3]
-
-
Expected Spectral Features:
-
For dialkyltin dihydrides like (n-Bu)₂SnH₂, the ¹¹⁹Sn chemical shift is expected in the range of δ -160 to -200 ppm . This upfield shift is characteristic of tin atoms bonded to hydrides.
-
In a proton-coupled spectrum, the signal would be split into a triplet by the two equivalent hydride protons (¹J(¹¹⁹Sn-¹H) ≈ 1700-1900 Hz).
-
Caption: NMR workflow for dibutyltin dihydride characterization.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of the crucial Sn-H functional group.
-
Experimental Protocol:
-
Sample Preparation: As a liquid, dibutyltin dihydride can be analyzed neat between two salt plates (NaCl or KBr). The sample must be protected from atmospheric oxygen and moisture during preparation, which can cause decomposition.
-
Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
-
Expected Spectral Features:
-
ν(Sn-H) Stretch: The most important diagnostic peak is the Sn-H stretching vibration. This is a sharp, strong absorption band appearing in the range of 1800-1850 cm⁻¹ . The IR spectrum of the related tributyltin hydride shows a strong band in this region.[4] The absence of strong absorptions in the hydroxyl region (~3200-3600 cm⁻¹) and carbonyl region (~1700 cm⁻¹) can indicate the purity of the sample and the absence of oxidation or hydrolysis byproducts.
-
ν(C-H) Stretches: Aliphatic C-H stretching vibrations from the butyl groups will be observed between 2850-2960 cm⁻¹ .
-
δ(CH₂/CH₃) Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups appear in the 1375-1465 cm⁻¹ region.
-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| Sn-H stretch | 1800 - 1850 | Strong, Sharp |
| CH₂/CH₃ bend | 1375 - 1465 | Medium |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can confirm the identity of the compound.
-
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds like (n-Bu)₂SnH₂. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for its analysis.[5][6]
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from impurities before it enters the MS detector.
-
-
Expected Spectral Features:
-
Isotope Pattern: Tin has a highly characteristic isotopic distribution (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). Any tin-containing fragment will appear as a cluster of peaks, which is a definitive signature for the presence of tin.
-
Molecular Ion (M⁺): The molecular ion peak [C₈H₂₀Sn]⁺ at m/z ≈ 236 (for the most abundant ¹²⁰Sn isotope) may be weak or absent due to the labile nature of the Sn-H bonds.
-
Fragmentation Pattern: The fragmentation is typically dominated by the sequential loss of the butyl groups and hydride radicals.
-
Loss of H•: A peak corresponding to [Bu₂SnH]⁺ (m/z ≈ 235).
-
Loss of Butyl Radical (•C₄H₉): The most common fragmentation pathway is the loss of a butyl radical, leading to the [BuSnH₂]⁺ fragment (m/z ≈ 179).
-
Further Fragmentation: Subsequent losses of H₂ or butyl groups lead to a series of characteristic tin-containing ions. The NIST mass spectrum for dibutyltin shows major fragments at m/z 57 ([C₄H₉]⁺), 118, 120, and other tin-containing ions.[6][7]
-
-
| m/z (for ¹²⁰Sn) | Possible Fragment Ion | Interpretation |
| ~236 | [Bu₂SnH₂]⁺ | Molecular Ion (may be weak) |
| ~179 | [BuSnH₂]⁺ | Loss of one butyl radical |
| ~121 | [SnH]⁺ | Loss of two butyl radicals and H• |
| 57 | [C₄H₉]⁺ | Butyl cation |
Conclusion
The successful synthesis and application of dibutyltin dihydride rely on its unambiguous characterization. A combined analytical approach is essential for a conclusive structural assignment. ¹H and ¹¹⁹Sn NMR provide the most definitive evidence for the Sn-H bonds and the overall molecular structure. IR spectroscopy offers a rapid and reliable method to verify the presence of the key Sn-H functional group, while GC-MS confirms the molecular weight and characteristic fragmentation pattern. By employing these techniques with an understanding of the underlying principles, researchers can confidently verify the integrity of their dibutyltin dihydride product and proceed with its use in further chemical transformations.
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Saman, D., et al. (2007). Synthesis and some reactions of dibutyltin (S)- and (R)-camphorsulfonyl hydrides. PubMed. [Link]
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A Comprehensive Technical Guide to Dibutyltin Hydrogen Borate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dibutyltin hydrogen borate, a noteworthy organotin compound. While specific literature on this particular borate derivative is limited, this paper synthesizes available data and draws logical inferences from closely related dibutyltin compounds to present a holistic view for research and development professionals. This guide delves into its chemical and physical characteristics, proposes a viable synthesis route, explores its potential applications based on the well-established roles of similar organotin compounds, and outlines essential safety and handling protocols.
Introduction to Dibutyltin Hydrogen Borate
Dibutyltin hydrogen borate, with the chemical formula C₈H₁₉BO₃Sn, is an organotin compound that merges the functionalities of a dibutyltin moiety with a borate group.[1][2] Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of chemicals with significant industrial applications, primarily as catalysts and stabilizers.[3] The incorporation of a borate group suggests unique reactivity and potential for this compound in various chemical transformations. This guide aims to provide a foundational understanding of dibutyltin hydrogen borate, leveraging the extensive knowledge base of related dibutyltin compounds to illuminate its potential utility in organic synthesis, polymer chemistry, and materials science.
Physicochemical Properties
Understanding the fundamental physicochemical properties of dibutyltin hydrogen borate is crucial for its handling, application, and characterization. While experimental data for this specific compound is not widely published, we can refer to computed properties and data from its constituent components, dibutyltin and boric acid.[1][2]
Table 1: Physicochemical Properties of Dibutyltin Hydrogen Borate
| Property | Value | Source |
| Molecular Formula | C₈H₁₉BO₃Sn | [1] |
| Molecular Weight | 292.76 g/mol | [1] |
| IUPAC Name | dibutyltin(2+);hydrogen borate | [1] |
| CAS Number | 75113-37-0 | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred from related organotin compounds |
Synthesis and Characterization
Proposed Synthesis of Dibutyltin Hydrogen Borate
The synthesis would likely involve the condensation reaction between dibutyltin oxide and boric acid, with the removal of water to drive the reaction to completion.
Reaction:
(C₄H₉)₂SnO + H₃BO₃ → (C₄H₉)₂Sn(HBO₃) + H₂O
Diagram 1: Proposed Synthesis of Dibutyltin Hydrogen Borate
Caption: Proposed synthesis of dibutyltin hydrogen borate from dibutyltin oxide and boric acid.
Experimental Protocol (Hypothetical)
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of dibutyltin oxide and boric acid in a suitable azeotropic solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent.
Characterization
The structure and purity of the synthesized dibutyltin hydrogen borate would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹⁹Sn, and ¹¹B NMR would provide detailed structural information. The ¹¹⁹Sn NMR chemical shift would be indicative of the coordination number of the tin atom.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for Sn-O, B-O, and O-H bonds, confirming the formation of the borate ester.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the empirical formula.
Potential Applications
While specific applications for dibutyltin hydrogen borate are not documented, its chemical structure suggests it could be a versatile catalyst and stabilizer, similar to other dibutyltin compounds.
Catalysis in Polymer Chemistry
Dibutyltin compounds are widely used as catalysts in the production of polyurethanes and silicones.[7][8][9]
-
Polyurethane Production: Dibutyltin compounds catalyze the reaction between isocyanates and polyols to form polyurethane. The tin catalyst is believed to activate both the isocyanate and the hydroxyl groups, facilitating the formation of the urethane linkage.[7]
-
Silicone Curing: In room temperature vulcanizing (RTV) silicone sealants, dibutyltin compounds catalyze the condensation of silanols, leading to the cross-linking of the silicone polymer chains.[10] The borate moiety in dibutyltin hydrogen borate might offer unique reactivity or adhesion-promoting properties in these systems.[11]
Diagram 2: General Catalytic Mechanism of Dibutyltin Compounds in Urethane Formation
Caption: General mechanism of dibutyltin-catalyzed urethane formation.
PVC Heat Stabilization
Poly(vinyl chloride) (PVC) requires heat stabilizers to prevent its degradation during processing at high temperatures.[3] Diorganotin compounds are effective heat stabilizers for PVC.[12][13] They function by replacing the labile chlorine atoms in the PVC chain, thereby preventing the initiation of dehydrochlorination, which leads to discoloration and embrittlement.[3] It is plausible that dibutyltin hydrogen borate could also act as a heat stabilizer for PVC.
Esterification and Transesterification Reactions
Dibutyltin oxide is a known catalyst for esterification and transesterification reactions.[14] Given its structural similarity, dibutyltin hydrogen borate could also be an effective catalyst for these important organic transformations.
Safety and Handling
Organotin compounds, in general, exhibit a range of toxicities, and appropriate safety precautions must be taken when handling them.
Table 2: Hazard Identification for Dibutyltin Hydrogen Borate
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H317 | May cause an allergic skin reaction | [1] |
| H318 | Causes serious eye damage | [1] |
| H341 | Suspected of causing genetic defects | [1] |
| H360FD | May damage fertility; May damage the unborn child | [1] |
| H372 | Causes damage to organs through prolonged or repeated exposure | [1] |
| H400 | Very toxic to aquatic life | [1] |
| H410 | Very toxic to aquatic life with long lasting effects | [1] |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Dibutyltin hydrogen borate is an organotin compound with the potential for diverse applications in catalysis and polymer stabilization. While direct research on this specific molecule is scarce, a comprehensive understanding can be built by examining the well-established chemistry of its parent compounds, dibutyltin oxide and boric acid, as well as other dibutyltin derivatives. The proposed synthesis via the condensation of dibutyltin oxide and boric acid offers a straightforward route to this compound. Its probable catalytic activity in polyurethane and silicone formation, along with its potential as a PVC heat stabilizer, makes it a person of interest for further investigation. As with all organotin compounds, strict adherence to safety protocols is paramount during its handling and use. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of dibutyltin hydrogen borate in various scientific and industrial fields.
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A Comprehensive Technical Guide to Dibutyltin Hydrogen Borate: GHS Classification and Hazard Management
Abstract
Dibutyltin hydrogen borate (CAS No. 75113-37-0) is an organotin compound presenting a complex and significant hazard profile.[1] This guide provides an in-depth analysis of its classification under the Globally Harmonized System (GHS), details its multifaceted health and environmental risks, and outlines rigorous, field-proven protocols for safe handling, risk assessment, and emergency response. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes regulatory data with practical, experience-based insights to foster a culture of safety and scientific integrity when working with this hazardous substance. The main driver for the toxicity of dibutyltin compounds is expected to be the dibutyltin moiety, allowing for some data to be read across from more extensively studied analogues like dibutyltin dichloride.[2]
Chemical Identification and Physicochemical Properties
A clear understanding of a substance's identity is the foundation of chemical safety.
-
Chemical Name: Dibutyltin hydrogen borate
-
IUPAC Name: dibutyltin(2+);hydrogen borate
-
CAS Number: 75113-37-0[1]
-
EC Number: 401-040-5[1]
-
Molecular Formula: C₈H₁₉BO₃Sn
-
Molecular Weight: 292.76 g/mol [3]
The structure consists of a central tin atom double-bonded to two butyl chains, existing as a cation complexed with a hydrogen borate anion. Organotin compounds are characterized by the presence of at least one covalent tin-to-carbon bond.
Globally Harmonized System (GHS) Classification
Dibutyltin hydrogen borate is classified as a highly hazardous substance. Its GHS classification necessitates stringent control measures. The following table summarizes its formal hazard ratings based on data from regulatory bodies like the European Chemicals Agency (ECHA) and PubChem.[4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description |
| Acute Toxicity, Oral |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Danger | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | Danger | H312 | Harmful in contact with skin | |
| Skin Corrosion/Irritation | Danger | H314 | Causes severe skin burns and eye damage | |
| Serious Eye Damage | Danger | H318 | Causes serious eye damage | |
| Skin Sensitization | Warning | H317 | May cause an allergic skin reaction | |
| Germ Cell Mutagenicity | Warning | H341 | Suspected of causing genetic defects | |
| Reproductive Toxicity | Danger | H360FD | May damage fertility; May damage the unborn child | |
| STOT (Repeated Exposure) | Danger | H372 | Causes damage to organs through prolonged or repeated exposure | |
| Aquatic Hazard (Acute) | Warning | H400 | Very toxic to aquatic life | |
| Aquatic Hazard (Chronic) | Warning | H410 | Very toxic to aquatic life with long lasting effects |
In-Depth Hazard Analysis: A Mechanistic Perspective
Simply listing hazards is insufficient for a scientific audience. Understanding the causality behind the toxicity is paramount for developing effective safety protocols.
Health Hazards
The toxicity of dibutyltin compounds is primarily driven by the dibutyltin moiety, which can interfere with numerous biological processes.[2]
-
Acute Toxicity & Corrosivity: Organotin compounds can cause severe local effects. Upon contact, dibutyltin hydrogen borate likely hydrolyzes, causing chemical burns to the skin and mucous membranes.[5][6] Ingestion can lead to severe damage to the gastrointestinal tract.[6] Systemically, organotins can disrupt mitochondrial function, leading to cellular energy depletion.
-
Systemic Target Organ Toxicity (STOT): The primary target organ for repeated dibutyltin exposure is the thymus, a critical component of the immune system.[2] Observed effects in studies with related compounds include reduced thymus weight, atrophy, and lymphoid depletion, leading to profound immunotoxicity.[2] Hepatotoxicity (liver damage) and neurotoxicity have also been reported.[2]
-
Reproductive Toxicity: Dibutyltin hydrogen borate is classified as a Category 1B reproductive toxicant, meaning it is presumed to be a human reproductive toxicant. This classification is supported by data on related compounds, like dibutyltin dichloride, which showed reproductive effects including late resorptions in pregnant dams. The boron component may also contribute, as boron compounds are classified in the EU as toxic to reproduction.[7]
-
Mutagenicity: Classified as a Category 2 mutagen, this substance is suspected of causing genetic defects. This is supported by positive results in in vivo micronucleus tests for related dibutyltin compounds, indicating the potential to cause chromosomal damage.
Environmental Hazards
Organotin compounds are notorious for their environmental persistence and high toxicity to aquatic organisms. Releases to wastewater or surface waters must be strictly prevented, as these compounds can bioaccumulate and cause long-lasting damage to ecosystems.
Self-Validating Experimental Workflow: A Tiered Approach to Hazard Assessment
Trustworthiness in science is built on self-validating systems. Before introducing a hazardous compound like dibutyltin hydrogen borate into any research pipeline, a rigorous, tiered hazard assessment protocol must be established. This ensures that risks are understood and mitigated before extensive handling occurs.
Step-by-Step Protocol for New Compound Hazard Evaluation
-
Comprehensive Literature Review:
-
Gather all available Safety Data Sheets (SDS) from manufacturers.
-
Query authoritative databases (e.g., ECHA, PubChem, TOXNET).
-
Search for published toxicology studies on the specific compound or close structural analogs.
-
-
In Silico (Computational) Assessment:
-
Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints where experimental data is lacking.
-
Cross-reference with databases of known toxicants to identify potential structural alerts for reactivity or specific organ toxicities.
-
-
In Vitro Viability and Genotoxicity Screening:
-
Perform a cell viability assay (e.g., MTT or LDH assay) using a relevant cell line (e.g., hepatocytes for liver toxicity, neuronal cells for neurotoxicity) to determine a preliminary cytotoxicity profile (IC50).
-
Conduct a bacterial reverse mutation assay (Ames test) to screen for mutagenic potential.
-
-
Risk Assessment and SOP Development:
-
Synthesize all gathered data (literature, in silico, in vitro).
-
Formally classify the compound according to GHS criteria.
-
Develop a substance-specific Standard Operating Procedure (SOP) detailing all handling, PPE, and emergency measures.
-
-
Peer Review and Approval:
-
The complete hazard assessment and SOP must be reviewed and approved by the institution's Environmental Health & Safety (EHS) committee before any procurement or experimental work begins.
-
This tiered approach ensures that decisions are data-driven and that physical handling of the compound is only permitted once a comprehensive safety profile has been established and vetted.
Caption: Tiered workflow for new chemical hazard assessment.
Risk Mitigation: Engineering Controls, PPE, and Emergency Protocols
Given the severe hazard profile, multi-layered risk mitigation strategies are mandatory.
Engineering Controls
-
Primary Containment: All handling of solid or neat dibutyltin hydrogen borate must be conducted within a certified chemical fume hood or, for higher-risk operations, a glovebox.
-
Ventilation: The laboratory must have a negative pressure differential relative to adjacent corridors, with a minimum of 6-12 air changes per hour (ACH).
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is required. Use a chemical-resistant outer glove (e.g., butyl rubber or Viton) over a standard nitrile inner glove. Change outer gloves immediately upon suspected contact.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling the substance.
-
Body Protection: A chemical-resistant apron over a flame-retardant lab coat is required. Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Respiratory Protection: For situations with a high potential for aerosol generation or spill cleanup, a full-face respirator with an appropriate combination cartridge (organic vapor/acid gas/P100) is necessary.
Spill Response Protocol
A clear, decisive response to a spill is critical to preventing exposure and environmental contamination.
Caption: Decision tree for responding to a chemical spill.
Conclusion
Dibutyltin hydrogen borate is a substance of very high concern, exhibiting potent corrosive properties, systemic toxicity, and long-term reproductive and mutagenic hazards. Its handling demands the highest level of scientific diligence and safety precaution. By integrating a thorough understanding of its GHS classification with robust, multi-layered risk management protocols—from engineering controls and PPE to validated hazard assessment workflows—research professionals can mitigate the significant risks and maintain a safe and ethically sound laboratory environment. Adherence to these principles is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific and professional responsibility.
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A Theoretical and Computational Exploration of Dibutyltin Hydrogen Borate: A Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of dibutyltin hydrogen borate. While direct computational studies on this specific compound are not extensively available in public literature, this guide synthesizes established computational approaches for analogous organotin and borate compounds to propose a robust framework for its investigation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the physicochemical properties, reactivity, and potential biological activity of dibutyltin hydrogen borate through computational modeling.
Introduction: The Rationale for a Computational Approach
Dibutyltin compounds are a class of organometallic compounds with a diverse range of industrial and biological applications.[1][2] Their utility as catalysts, PVC stabilizers, and, notably, as potential therapeutic agents has prompted significant research into their chemical behavior.[1][2] Dibutyltin hydrogen borate, with its combination of a dibutyltin cation and a hydrogen borate anion, presents a unique chemical entity with potential for novel applications. Understanding its structure, stability, and reactivity at a molecular level is paramount for harnessing its potential and ensuring its safe application.
Theoretical and computational chemistry offer a powerful lens through which to investigate the intricacies of such compounds.[3][4] By employing methods like Density Functional Theory (DFT) and molecular modeling, we can elucidate electronic structures, predict spectroscopic properties, and simulate interactions with biological macromolecules, thereby guiding experimental design and accelerating the discovery process.[3][5][6] This guide outlines the theoretical framework and practical computational workflows for a comprehensive study of dibutyltin hydrogen borate.
Theoretical Framework and Computational Methodologies
A thorough computational investigation of dibutyltin hydrogen borate necessitates a multi-faceted approach, drawing upon methodologies validated for both organotin and borate species.
Quantum Chemical Calculations: Elucidating Electronic Structure and Properties
Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying organotin compounds.[5][6][7]
Workflow for DFT Calculations:
Caption: A typical workflow for DFT calculations on dibutyltin hydrogen borate.
Key Considerations for DFT Modeling:
-
Functional Selection: The B3LYP hybrid functional is a common and generally effective choice for organotin compounds, providing a good balance between accuracy and computational cost.[5][8]
-
Basis Set Selection: For the tin atom, it is crucial to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ.[5][8] For lighter atoms like carbon, hydrogen, oxygen, and boron, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are appropriate.
-
Solvation Effects: To model the behavior of the compound in a biological environment, implicit or explicit solvation models should be employed.
Expected Insights from DFT Calculations:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule.
-
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[8]
-
Charge Distribution: Analysis of Mulliken or Natural Bond Orbital (NBO) charges to understand the polarity of bonds and identify potential sites for electrophilic or nucleophilic attack.[5]
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to interpret experimental spectroscopic data.
Molecular Dynamics Simulations: Exploring Conformational Space and Dynamics
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. This is particularly relevant for understanding its interactions with other molecules, such as water or biological macromolecules.
Protocol for Molecular Dynamics Simulations:
-
System Setup:
-
Place the optimized structure of dibutyltin hydrogen borate in a simulation box.
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Force Field Parameterization:
-
Obtain or develop force field parameters for the dibutyltin cation and the hydrogen borate anion. This may involve fitting parameters to DFT data.
-
-
Equilibration:
-
Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.
-
-
Analysis:
-
Analyze the trajectory to study properties such as radial distribution functions, hydrogen bonding, and conformational changes.
-
Proposed Computational Study of the Sn-O-B Linkage
A key feature of dibutyltin hydrogen borate is the potential interaction between the dibutyltin cation and the hydrogen borate anion, possibly forming a Sn-O-B linkage. A dedicated computational study is proposed to investigate the nature of this interaction.
Investigative Workflow for the Sn-O-B Linkage:
Caption: A workflow for the computational investigation of the Sn-O-B linkage.
This study would involve:
-
Potential Energy Surface Scan: Systematically varying the distance and orientation between the dibutyltin cation and the hydrogen borate anion to map the potential energy surface and identify stable and transition state structures.
-
Natural Bond Orbital (NBO) Analysis: To probe the nature of the Sn-O bond, including donor-acceptor interactions and hybridization.[5]
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the electron density distribution and identify bond critical points, which can distinguish between covalent and ionic interactions.
Application in Drug Development: A Computational Perspective
Organotin compounds have shown promise as anticancer and antimicrobial agents.[2] Computational methods can play a pivotal role in the rational design and development of dibutyltin hydrogen borate as a potential therapeutic agent.[3][9][10]
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological macromolecule, such as a protein or DNA.[11]
Molecular Docking Protocol:
-
Target Selection and Preparation:
-
Identify potential protein targets based on the known mechanisms of action of other organotin compounds (e.g., enzymes, receptors).
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
-
Ligand Preparation:
-
Generate the 3D structure of dibutyltin hydrogen borate and optimize its geometry using DFT.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site of the protein.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
QSAR and ADMET Prediction
-
Quantitative Structure-Activity Relationship (QSAR): If a series of related dibutyltin compounds with known biological activities are available, QSAR models can be developed to predict the activity of new compounds like dibutyltin hydrogen borate based on their molecular descriptors.
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction: Computational models can be used to predict the pharmacokinetic and toxicological properties of dibutyltin hydrogen borate, helping to identify potential liabilities early in the drug development process.[3]
Data Presentation
Table 1: Representative Computational Parameters for Organotin and Borate Studies
| Parameter | Organotin Compounds | Borate Compounds | Proposed for Dibutyltin Hydrogen Borate |
| DFT Functional | B3LYP, PBE0[12] | B3LYP, wB97Xd[12] | B3LYP |
| Basis Set (Heavy Atom) | LANL2DZ (for Sn)[5][8] | N/A | LANL2DZ (for Sn) |
| Basis Set (Light Atoms) | 6-31G(d), 6-311+G(d,p) | 6-311++G(d,p) | 6-311+G(d,p) |
| Solvation Model | PCM, SMD | PCM | PCM |
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of dibutyltin hydrogen borate. By leveraging established methodologies from the fields of organotin and borate chemistry, researchers can gain significant insights into the structure, reactivity, and potential biological activity of this novel compound. The proposed computational workflows, from DFT calculations to molecular docking, provide a roadmap for a rational and efficient investigation.
Future computational studies should focus on validating the predicted properties through experimental work. The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of dibutyltin hydrogen borate in various scientific and industrial domains, including the development of new therapeutic agents.
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A Density Functional Theory (DFT) Perspective on Organotin(IV)-Drug Interaction: Dimethyltin(IV) Derivative of Chlordiazepoxide. ISCA - International Science Community Association. Available at: [Link]
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Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. MDPI. Available at: [Link]
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Experimental and theoretical studies on new organotin(IV) complexes with oxygen donor ligand: DNA binding, molecular docking and. Indian Academy of Sciences. Available at: [Link]
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Computational Investigation of Crystalline and Amorphous Borosilicates. UCL Discovery. Available at: [Link]
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Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity. PubMed. Available at: [Link]
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Green synthesis, characterization, and DFT calculations of diorganotin (IV) complexes of Schiff bases. Taylor & Francis Online. Available at: [Link]
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Computational insights into intramolecular cross-coupling of quaternary borate salts. ChemRxiv. Available at: [Link]
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Computational Investigation of Crystalline and Amorphous Borosilicates. ResearchGate. Available at: [Link]
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Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
A DFT based quantum-chemical perspective on the electronic structure of di-n-butyltin(IV) derivative of glycyl-valine. Asian Journal of Research in Chemistry. Available at: [Link]
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New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation. PMC - NIH. Available at: [Link]
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Synthesis, structural characterization and DFT calculations of a new one-dimensional diorganotin(IV) derivative of N-isonicotinyl phosphoramide. ResearchGate. Available at: [Link]
-
Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers. Available at: [Link]
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Preparation and structural studies on dibutyltin(IV) complexes with pyridine mono- and dicarboxylic acids. ResearchGate. Available at: [Link]
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Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers. Available at: [Link]
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Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. PubMed. Available at: [Link]
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Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Dibutyltin Compounds with α-Amino Acids. ResearchGate. Available at: [Link]
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Compounds of dibutyltin - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC - NIH. Available at: [Link]
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Synonyms for "Dibutyltin hydrogen borate" (e.g., 2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane)
An In-Depth Technical Guide to Dibutyltin Hydrogen Borate for Researchers and Drug Development Professionals
Identification and Nomenclature: Decoding a Complex Compound
Dibutyltin hydrogen borate is an organotin compound characterized by the presence of both tin and boron. A significant challenge for researchers is its varied and complex nomenclature. Understanding these synonyms is the first step in a comprehensive literature review and experimental design. The compound is most reliably identified by its CAS (Chemical Abstracts Service) number: 75113-37-0 [1][2].
Key synonyms and identifiers include:
-
Systematic Name: 2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane[3][4]
-
Other Names: Di-μ-oxo-di-n-butylstanniohydroxyborane[5], Dibutyltin(2+);hydrogen borate[2]
-
EC Number: 401-040-5[1]
-
Molecular Formula: C₈H₁₉BO₃Sn[2] or C₈H₁₈BO₃Sn[1] (variations may exist depending on the representation of the borate moiety).
The following diagram illustrates the relationship between the primary name and its key identifiers, providing a clear map for database searches and material acquisition.
Caption: Relationship between the common name and key identifiers/synonyms.
Physicochemical Characteristics
The compound's properties are derived from its organometallic nature, combining the characteristics of a dibutyltin moiety with a hydrogen borate group. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 292.76 g/mol | [1][2][6] |
| Molecular Formula | C₈H₁₉BO₃Sn | [2] |
| CAS Number | 75113-37-0 | [1][2][7] |
| EC Number | 401-040-5 | [1] |
| Boiling Point | 235.2 ± 23.0 °C (Predicted) | [3] |
| Acidity (pKa) | 13.46 ± 0.20 (Predicted) | [3] |
| InChIKey | WGSHSRLSNBIFSC-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism of Formation
Organotin compounds are typically synthesized via reactions involving organometallic reagents and tin halides.[8] Organotin(IV) carboxylates and related esters are often prepared from organotin halides in anhydrous organic solvents to prevent hydrolysis.
A plausible synthetic route for Dibutyltin hydrogen borate involves the reaction of a dibutyltin precursor, such as dibutyltin dichloride or dibutyltin oxide, with boric acid. The choice of solvent is critical; anhydrous solvents like toluene or benzene are often used to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.
The causality behind this choice is the hydrolysable nature of the Sn-Cl or Sn-O bonds in the starting materials and the desire to form the stable Sn-O-B linkage.
Caption: General workflow for the synthesis of Dibutyltin Hydrogen Borate.
Applications in Drug Development and Organic Synthesis
While specific applications of Dibutyltin hydrogen borate in drug development are not widely documented, its constituent parts—organotin and borate compounds—are of significant interest to medicinal chemists.
Organotin Compounds: Diorganotin and triorganotin compounds have been extensively studied for their biological activities, including potential as antitumoral and antimicrobial agents. The organic groups attached to the tin atom are crucial in determining the compound's biological target and efficacy.[9]
Boron Chemistry: Boron's unique ability to form stable, electron-deficient bonds has led to its incorporation into numerous drug candidates.[10] Boron-containing compounds, particularly boronic acids, are known enzyme inhibitors. For example, Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy. The mechanism often involves the electrophilic boron atom interacting with nucleophilic residues in enzyme active sites.[10]
Dibutyltin hydrogen borate can be conceptualized as a hybrid molecule. The borate moiety presents a potential site for interaction with biological targets. The mechanism of action for borates as pesticides, for instance, is believed to involve the chelation of the tetrahydroxyborate anion with the cis-adjacent alcohol groups of the ribose sugar in nucleotide co-enzymes like NAD+, thereby inhibiting dehydrogenase enzymes and disrupting metabolism.[11] This principle of borate-diol interaction is a cornerstone of its biological activity.
Caption: Postulated inhibitory mechanism of the borate moiety on co-enzymes.
Experimental Protocol: Catalysis Example
Organotin compounds are used as catalysts in various organic reactions, such as esterifications and transesterifications. The following is a representative, self-validating protocol for a transesterification reaction catalyzed by Dibutyltin hydrogen borate.
Objective: To catalyze the transesterification of methyl laurate with 1-octanol.
Materials:
-
Methyl laurate (Substrate 1)
-
1-Octanol (Substrate 2)
-
Dibutyltin hydrogen borate (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl laurate (1 equiv.), 1-octanol (1.5 equiv.), and Dibutyltin hydrogen borate (0.01 equiv.).
-
Solvent Addition: Add anhydrous toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation or column chromatography to isolate the product, octyl laurate.
-
-
Validation:
-
Obtain the ¹H and ¹³C NMR spectra of the purified product in CDCl₃.
-
Confirm the structure by comparing the spectra to known literature values for octyl laurate. The disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of signals corresponding to the octyl group will confirm a successful reaction.
-
Health and Safety Profile
Dibutyltin hydrogen borate is classified as a hazardous substance and must be handled with appropriate precautions.[12]
-
Acute Toxicity: Harmful if swallowed and in contact with skin.[2][12]
-
Irritation: Causes serious eye damage and may cause skin sensitization.[12]
-
Systemic Effects: Classified for causing danger of serious damage to health by prolonged oral exposure.[12]
-
Reproductive Toxicity: Classified as a Category 2 substance toxic to reproduction, with potential to impair fertility and harm an unborn child.[12]
-
Mutagenicity: Classified as a Category 3 mutagenic substance, indicating a possible risk of irreversible effects.[12]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]
-
Skin and Body Protection: Wear a lab coat or impervious clothing.[13]
-
Storage: Store in a tightly closed, dry container in a well-ventilated and secure area.
References
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Dibutlytin chloride and hydrogen borate: Human health tier II assessment. Retrieved from [Link]
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AMP. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Rio Tinto. (2022, November 14). SAFETY DATA SHEET. Retrieved from [Link]
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Borates Today. (2023, January 25). Video – The Role Of Medicinal Chemistry In Drug Development. Retrieved from [Link]
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The Unseen Bond: A Technical Guide to the Discovery and Evolution of Organotin Borate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving chemistry of organotin borate compounds. While the broader field of organotin chemistry has been extensively documented since the mid-19th century, the specific class of compounds featuring a tin-oxygen-boron linkage represents a more specialized and nuanced area of study. This document traces the origins of these compounds from early investigations into borate esters and organotin oxides, through to the synthesis and characterization of discrete molecular species. We will delve into the key synthetic methodologies, spectroscopic signatures, and structural motifs that define this class of heteroelemental compounds. Furthermore, this guide will illuminate the potential applications of organotin borates, particularly in the realms of medicinal chemistry and materials science, providing a forward-looking perspective for researchers and drug development professionals.
A Historical Perspective: From Foundational Chemistry to a Niche Discipline
The journey to understanding organotin borate compounds begins not with a singular discovery, but at the confluence of two distinct streams of chemical inquiry: the burgeoning field of organotin chemistry and the established chemistry of boric acid and its esters.
The genesis of organotin chemistry is widely attributed to Edward Frankland's synthesis of diethyltin diiodide in 1849.[1][2][3] This seminal work opened the floodgates to the exploration of compounds containing a direct tin-carbon bond. The subsequent decades saw a rapid expansion of this field, with notable contributions from researchers such as Carl Löwig, who in 1852 reported the synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[2][4] The development of organotin chemistry was significantly propelled by the discovery of its vast industrial applications, particularly as stabilizers for polyvinyl chloride (PVC) and as biocides, a surge largely driven by the work of van der Kerk and his colleagues in the 1950s.[2][4]
Parallel to these developments, the chemistry of boron, particularly boric acid and its esters, was also being systematically explored. While the focus of this guide is on organotin borates, it is crucial to acknowledge that the fundamental reactions for forming borate esters, such as the condensation of boric acid with alcohols, laid the conceptual groundwork for the eventual synthesis of their organotin counterparts.[5]
The first indications of the deliberate synthesis of compounds containing a tin-oxygen-boron linkage appear to have emerged in the mid-20th century. A German patent filed in the 1960s described the preparation of organotin mercapto compounds containing boron, which were synthesized by reacting organotin oxides with mercaptophenyl borates.[6] This represents one of the earliest documented efforts to create molecules incorporating both organotin and borate moieties.
However, the synthesis of simple, well-defined organotin borates, such as those derived from the direct reaction of organotin oxides or hydroxides with boric acid, appears less frequently in the early literature compared to their carboxylate and halide analogues. This suggests that the field of organotin borates has remained a more specialized area of investigation.
Synthetic Pathways to Organotin Borates
The synthesis of organotin borates can be broadly approached through several key methodologies, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired structure of the final compound, the nature of the organic substituents on the tin atom, and the specific borate precursor employed.
Condensation Reactions of Organotin Oxides/Hydroxides with Boric Acid
One of the most direct conceptual routes to organotin borates involves the condensation reaction between an organotin oxide or hydroxide and boric acid. This reaction, in principle, should yield the corresponding organotin borate with the elimination of water.
General Reaction Scheme:
(R₃Sn)₂O + 2 H₃BO₃ → 2 R₃SnOB(OH)₂ + H₂O
R₂SnO + H₃BO₃ → R₂Sn(O₂BOH) + H₂O
While seemingly straightforward, these reactions can often lead to the formation of complex polymeric or oligomeric structures that are difficult to characterize. The propensity of both organotin oxides and borates to form extended networks can complicate the isolation of discrete molecular species.[7]
Reactions with Borate Esters
A more controlled approach involves the reaction of organotin compounds with pre-formed borate esters. This method allows for greater control over the stoichiometry and can facilitate the synthesis of more complex structures.
Salt Metathesis Reactions
Salt metathesis provides a versatile route for the synthesis of organotin borates, particularly for more complex borate ligands such as scorpionates. This method typically involves the reaction of an organotin halide with an alkali metal salt of the desired borate-containing ligand. A notable example is the synthesis of organotin scorpionates, where an organotin halide is reacted with a potassium hydrotris(pyrazol-1-yl)borate (KTp).[8]
Experimental Protocol: Synthesis of an Organotin Scorpionate [8]
-
Reactants: Potassium hydrotris(pyrazol-1-yl)borate (KTp) and n-butyltin trichloride (n-BuSnCl₃).
-
Solvent: Dichloromethane.
-
Procedure: a. Dissolve equimolar amounts of KTp and n-BuSnCl₃ in dichloromethane at room temperature. b. Stir the reaction mixture for several hours. c. The formation of a precipitate of potassium chloride (KCl) will be observed. d. Filter the reaction mixture to remove the KCl precipitate. e. The filtrate contains the desired organotin scorpionate, TpSn(Cl)₂(n-Bu). f. The product can be purified by recrystallization from a suitable solvent system, such as a toluene/dichloromethane mixture.
This method has been successfully employed to synthesize and structurally characterize organotin scorpionates, providing valuable insights into their coordination chemistry.
Caption: Synthesis of an Organotin Scorpionate via Salt Metathesis.
Structural Characterization of Organotin Borates
The definitive characterization of organotin borates relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. These methods provide crucial information about the coordination environment of both the tin and boron atoms, as well as the overall molecular structure.
NMR Spectroscopy
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotin borates in solution.
-
¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom.[9][10] An increase in the coordination number generally leads to an upfield shift (to more negative ppm values). This allows for the differentiation between, for example, a four-coordinate tetrahedral tin center and a five- or six-coordinate tin center in the presence of coordinating borate ligands.
-
¹¹B NMR: The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom.[11] Tetrahedral borates typically resonate at higher field compared to trigonal planar borates.
-
¹H and ¹³C NMR: These spectra provide detailed information about the organic substituents attached to the tin atom and the organic framework of the borate ligand.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique has been instrumental in elucidating the precise bonding and coordination geometries of organotin borates, such as the distorted octahedral geometry observed in the organotin scorpionate, TpSn(Cl)₂(n-Bu).[8]
Table 1: Crystallographic Data for TpSn(Cl)₂(n-Bu)·½ toluene [8]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.0496(8) |
| b (Å) | 9.4867(9) |
| c (Å) | 14.2710(14) |
| α (°) | 90.365(3) |
| β (°) | 104.479(3) |
| γ (°) | 95.066(3) |
| V (ų) | 1050.60(18) |
| Z | 2 |
Applications and Future Directions
While the exploration of organotin borates has been less extensive than that of other organotin derivatives, their unique structural features suggest potential applications in several fields, particularly in areas where the combined properties of organotins and borates could be advantageous.
Potential in Drug Development
Organotin compounds, in general, have been widely investigated for their biological activities, including antifungal and anticancer properties.[12][13] The biological activity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with triorganotin compounds often exhibiting the highest toxicity.[10] While specific studies on the anticancer activity of organotin borates are limited, the known bioactivity of both organotin and certain boronic acid-containing compounds suggests that this is a promising area for future research. The ability to tune the lipophilicity and steric bulk of the organotin moiety, combined with the diverse chemistry of borate ligands, offers a rich scaffold for the design of novel therapeutic agents.
Caption: Conceptual Framework for the Biological Activity of Organotin Borates.
Materials Science
Organotin compounds are widely used as catalysts in the production of polymers such as polyurethanes and silicones.[14][15] Boron-containing compounds have also found applications in materials science, for instance, as cross-linking agents. The combination of a Lewis acidic tin center and a borate moiety in a single molecule could lead to novel catalytic activities or the development of new materials with unique properties.
Conclusion
The field of organotin borate chemistry, while not as extensively explored as other areas of organotin chemistry, presents a fascinating and potentially fruitful area for future research. The historical development of this field highlights a gradual progression from foundational concepts in organometallic and boron chemistry to the synthesis and characterization of discrete, structurally complex molecules. For researchers in drug development and materials science, the unique combination of the organotin and borate functionalities within a single molecular framework offers a rich platform for the design of new compounds with novel biological activities and material properties. As synthetic methodologies become more refined and our understanding of the structure-property relationships in these systems deepens, the full potential of organotin borate compounds is yet to be realized.
References
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Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Organotin(IV) scorpionates – X-ray structure and crystal packing of TpSn(Cl)2(n-Bu) [Tp=hydrotris(pyrazol-1-yl)borate]. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review. (2015). PubMed. Retrieved January 8, 2026, from [Link]
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Hydrolysis of Organotin Compounds at High Concentration. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
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119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. (n.d.). Utrecht University - UU Research Portal. Retrieved January 8, 2026, from [Link]
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Introduction to Organotin Chemistry and Applications. (n.d.). Gelest, Inc. Retrieved January 8, 2026, from [Link]
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Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (n.d.). Sys Rev Pharm. Retrieved January 8, 2026, from [Link]
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A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. Retrieved January 8, 2026, from [Link]
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Organotin chemistry. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Preparation and Rate of Hydrolysis of Boric Acid Esters. (n.d.). Industrial & Engineering Chemistry. Retrieved January 8, 2026, from [Link]
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Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Borate esters. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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119Sn NMR spectral data of organotin(IV) complexes – A review. (2022). CoLab. Retrieved January 8, 2026, from [Link]
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Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
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Synthesis of Organotin Catalysts for the Polymerization of Lactide. (n.d.). CACHE. Retrieved January 8, 2026, from [Link]
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Review of organotin compounds: chemistry and applications. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
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Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
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Organotin Catalysts in Organosilicon Chemistry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis, Characterization and Biological Activities of Some Organotin(IV) Complexes. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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119Sn NMR data of organotin carboxylates a. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Chemistry and Applications of Organotin(IV) Complexes. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 8, 2026, from [Link]
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MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. (n.d.). NIH. Retrieved January 8, 2026, from [Link]
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1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
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A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). University of Babylon Private CDN. Retrieved January 8, 2026, from [Link]
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Borinane-based organoboron catalysts for alternating copolymerization of CO2 with cyclic ethers: improved productivity and facile recovery. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 8, 2026, from [Link]
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(PDF) X-ray crystallographic study of Borates. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
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X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium borate Sr2B16O26. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Lewis acidity of "Dibutyltin hydrogen borate"
An In-depth Technical Guide to the Lewis Acidity of Dibutyltin Hydrogen Borate
Abstract
Dibutyltin hydrogen borate, a unique organometallic compound featuring both tin and boron, presents a fascinating case study in Lewis acidity. While specific experimental data on this molecule remains scarce in peer-reviewed literature, its structural motifs—a diorganotin center and a borate ester moiety—allow for a comprehensive theoretical and methodological evaluation of its potential as a Lewis acid. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles governing its acidity, detailed protocols for its empirical and computational assessment, and a comparative analysis within the broader context of organotin and boron chemistry. By elucidating the probable electronic characteristics and offering a clear pathway for experimental validation, this document serves as a vital resource for harnessing the potential catalytic and synthetic applications of this and related compounds.
Introduction: The Dual Nature of Lewis Acidity in Organotin Borates
The concept of a Lewis acid, an electron-pair acceptor, is fundamental to vast areas of chemical science, from catalysis in organic synthesis to the mechanisms of metalloenzymes.[1] Among the diverse classes of Lewis acids, organotin compounds have long been recognized for their utility, with their reactivity and catalytic prowess directly linked to the electrophilicity of the tin center. The Lewis acidity of organotin (IV) compounds is predictably tuned by the number and nature of their substituents, following the general trend: RSnX₃ > R₂SnX₂ > R₃SnX.[2]
This guide focuses on "dibutyltin hydrogen borate" (CAS 75113-37-0), a compound that integrates a diorganotin(IV) cation with a hydrogen borate anion.[3] Its structure, likely a cyclic stannaboroxane, introduces a second potential site of Lewis acidity at the boron atom. Borate esters are themselves a class of organoboron compounds, though they are generally considered to be weak Lewis acids.[4] The primary objective of this whitepaper is to dissect the structural and electronic factors that contribute to the overall Lewis acidity of dibutyltin hydrogen borate. In the absence of direct experimental studies, we will establish a robust theoretical framework and provide detailed, field-proven methodologies for its future empirical and computational characterization. This document aims to bridge the current knowledge gap and provide a clear, actionable guide for researchers interested in the catalytic potential of this bifunctional molecule.
Proposed Synthesis and Structural Characterization
Proposed Synthetic Pathway:
(n-Bu)₂SnO + B(OH)₃ → (n-Bu)₂Sn(O₂)BOH + H₂O
This reaction would yield a cyclic structure, consistent with the name "1,3-Dioxa-2-stanna-4-boracyclobutane, 2,2-dibutyl-4-hydroxy-" found in chemical databases.[5]
Predicted Structural Features
The anticipated structure of dibutyltin hydrogen borate contains a four-membered ring composed of two oxygen atoms, one tin atom, and one boron atom. The tin atom is also bonded to two n-butyl groups, while the boron atom is bonded to a hydroxyl group.
// Nodes Sn [label="Sn", pos="0,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; B [label="B", pos="1.5,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="0.75,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; O2 [label="O", pos="0.75,-1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; Bu1 [label="n-Bu", pos="-1.5,0.5!"]; Bu2 [label="n-Bu", pos="-1.5,-0.5!"]; OH [label="OH", pos="2.5,0!"];
// Edges Sn -- O1; Sn -- O2; B -- O1; B -- O2; Sn -- Bu1; Sn -- Bu2; B -- OH; } dott Figure 1: Proposed structure of Dibutyltin Hydrogen Borate.
Recommended Characterization Techniques
Confirmation of this structure would rely on a suite of standard analytical techniques:
-
Multinuclear NMR Spectroscopy:
-
¹H and ¹³C NMR would confirm the presence and structure of the n-butyl groups.
-
¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom. A chemical shift characteristic of a five- or six-coordinate tin center would be expected, providing insight into intermolecular associations in solution.
-
¹¹B NMR would show a signal corresponding to a tetracoordinate boron atom, distinguishing it from trigonal borates.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic stretches for Sn-O, B-O, and O-H bonds would be identifiable.
-
Mass Spectrometry: Would be used to confirm the molecular weight and fragmentation pattern.
Theoretical Framework for Lewis Acidity
The unique structure of dibutyltin hydrogen borate suggests two potential Lewis acidic centers: the tin(IV) atom and the boron(III) atom.
-
Tin Center: As a diorganotin compound (R₂SnX₂), the tin atom is expected to be a significant Lewis acid. The two butyl groups are less electron-withdrawing than halide or triflate groups, but the coordination to two electronegative oxygen atoms within the ring structure will increase the effective nuclear charge on the tin atom, enhancing its ability to accept an electron pair. The coordination number of tin in such compounds is often greater than four, readily forming five- or six-coordinate adducts with Lewis bases.[6]
-
Boron Center: While boron trihalides are archetypal strong Lewis acids, borate esters [B(OR)₃] are generally weak.[4] In dibutyltin hydrogen borate, the boron atom is already tetracoordinate through its bonding to three oxygen atoms (two in the ring, one in the hydroxyl group). This coordination significantly satisfies the electron deficiency of the boron center, drastically reducing its Lewis acidity compared to trigonal boranes.
Methodologies for Quantifying Lewis Acidity
To empirically and computationally determine the Lewis acidity of dibutyltin hydrogen borate, several robust and widely accepted methods can be employed.
Experimental Method 1: The Gutmann-Beckett Method
This is a convenient and common method for assessing the Lewis acidity of main group compounds using ³¹P NMR spectroscopy.[7][8][9]
Principle: The Lewis basic probe molecule, triethylphosphine oxide (Et₃PO), is added to a solution of the Lewis acid. The oxygen atom of Et₃PO coordinates to the Lewis acidic center, causing a deshielding of the adjacent phosphorus nucleus. This results in a downfield shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the strength of the Lewis acid and is used to calculate the Acceptor Number (AN).[8]
Acceptor Number (AN) Calculation: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating solvent like hexane.[8]
Detailed Experimental Protocol:
-
Preparation: Dry all glassware thoroughly. Use an inert, weakly coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆) and ensure it is anhydrous.
-
Reference Spectrum: Prepare a solution of triethylphosphine oxide (Et₃PO) in the chosen deuterated solvent (e.g., 10 mM). Acquire a ³¹P{¹H} NMR spectrum. The chemical shift of this "free" Et₃PO serves as the baseline.
-
Sample Preparation: In an NMR tube under an inert atmosphere (e.g., in a glovebox), prepare a solution of dibutyltin hydrogen borate of a known concentration (e.g., 10 mM) in the same deuterated solvent.
-
Titration: Add a precise equivalent of the Et₃PO solution to the NMR tube containing the Lewis acid.
-
Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum of the mixture. The new, downfield-shifted peak corresponds to the Lewis acid-base adduct.
-
Calculation: Use the observed chemical shift (δₛₐₘₚₗₑ) to calculate the Acceptor Number using the formula above.
| Lewis Acid | Acceptor Number (AN) |
| Hexane | 0 |
| Benzene | 8.2 |
| BF₃ | 89 |
| B(C₆F₅)₃ | 82 |
| SbCl₅ | 100 |
| Table 1: Comparative Acceptor Numbers for selected Lewis acids.[7][8] |
Experimental Method 2: FT-IR Spectroscopy with Pyridine Probe
This technique is excellent for identifying the nature (Lewis vs. Brønsted) and relative strength of acid sites.[10][11]
Principle: Pyridine, a weak Lewis base, is adsorbed onto the sample. The vibrational modes of the pyridine ring, particularly in the 1400-1700 cm⁻¹ region of the infrared spectrum, are sensitive to its electronic environment. Coordination to a Lewis acid site results in a characteristic band around 1450 cm⁻¹. Protonation by a Brønsted acid site to form the pyridinium ion produces a band near 1540 cm⁻¹.[12] The position of the Lewis acid-bound pyridine band can give a qualitative indication of acid strength (higher wavenumber often correlates with stronger acidity).
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a self-supporting wafer of the sample if it is a solid, or deposit a thin film of a solution of the sample onto an IR-transparent window (e.g., CaF₂). Place the sample in an in-situ IR cell.
-
Activation: Heat the sample under vacuum to remove any adsorbed water or other impurities. Record a background spectrum of the activated sample.
-
Pyridine Adsorption: Introduce pyridine vapor into the cell at a controlled temperature (e.g., 150 °C) and allow it to equilibrate with the sample.
-
Physisorbed Removal: Evacuate the cell at the same temperature to remove weakly bound (physisorbed) pyridine.
-
Data Acquisition: Record the FT-IR spectrum of the sample with the chemisorbed pyridine.
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which shows the vibrational bands of the adsorbed pyridine. Identify the bands corresponding to Lewis and Brønsted acid sites.
-
(Optional) Thermal Desorption: Incrementally increase the evacuation temperature and record spectra at each step. The temperature at which the pyridine-related bands disappear provides information about the acid site strength.
| Acid Site Type | Characteristic IR Band (cm⁻¹) |
| Pyridine on Lewis Acid Site | ~1447 - 1460 |
| Pyridinium ion on Brønsted Acid Site | ~1540 |
| Both Lewis and Brønsted Sites | ~1490 |
| Table 2: Typical FT-IR bands for pyridine adsorbed on acid sites.[12][13] |
Computational Method: Fluoride Ion Affinity (FIA)
FIA is a powerful theoretical metric for quantifying the intrinsic, gas-phase Lewis acidity of a molecule.[14]
Principle: FIA is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid (LA) with a fluoride ion (F⁻) to form the fluoro-adduct.
LA + F⁻ → [LA-F]⁻ ; FIA = –ΔH
A higher FIA value corresponds to a stronger Lewis acid. Calculations are typically performed using Density Functional Theory (DFT) or higher-level ab initio methods.
Detailed Computational Workflow:
-
Structure Optimization: Build the 3D structure of the Lewis acid (dibutyltin hydrogen borate). Perform a full geometry optimization using a suitable level of theory (e.g., B3LYP functional with a def2-TZVP basis set).
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Adduct Optimization: Build the structure of the fluoride adduct, [LA-F]⁻. Optimize its geometry using the same level of theory. It is crucial to test fluoride coordination to all potential Lewis acidic sites (in this case, both Sn and B).
-
Adduct Frequency Calculation: Perform a frequency calculation on the optimized adduct structure to verify it is a minimum and to obtain its thermochemical data.
-
FIA Calculation: The electronic energy of the fluoride ion is also calculated. The enthalpy of each species (LA, F⁻, and [LA-F]⁻) is determined at 298.15 K. The FIA is then calculated as: FIA = H(LA) + H(F⁻) – H([LA-F]⁻)
| Lewis Acid | Calculated FIA (kJ/mol) |
| B(OCH₃)₃ | ~250-260 |
| BF₃ | 346 |
| B(C₆F₅)₃ | 436 |
| SnCl₄ | 455 |
| SbF₅ | 549 |
| Table 3: Representative calculated gas-phase FIA values for comparison.[2][15] |
Predicted Lewis Acidity and Comparative Analysis
Based on the principles discussed, we can position the Lewis acidity of dibutyltin hydrogen borate relative to other known compounds.
-
Compared to Dibutyltin Dichloride (Bu₂SnCl₂): The Sn-O bonds in the borate are less electron-withdrawing than Sn-Cl bonds. Therefore, dibutyltin hydrogen borate is predicted to be a weaker Lewis acid than dibutyltin dichloride.
-
Compared to Dibutyltin Oxide ((Bu₂SnO)ₙ): Dibutyltin oxide exists as a polymeric or oligomeric network where tin centers are highly coordinated. The monomeric or dimeric nature of the borate in solution would likely present a more accessible tin center, making it a potentially stronger or comparable Lewis acid in practice, depending on the reaction conditions.
-
Compared to Borate Esters (B(OR)₃): As established, the primary Lewis acidity resides on the tin atom. Therefore, dibutyltin hydrogen borate will be a significantly stronger Lewis acid than simple borate esters like trimethyl borate.
| Compound | Primary Lewis Acidic Center | Predicted Relative Lewis Acidity | Rationale |
| Dibutyltin Dichloride | Sn | High | Two strongly electron-withdrawing Cl atoms. |
| Dibutyltin Hydrogen Borate | Sn | Moderate | Two less electron-withdrawing O-B linkages. |
| Dibutyltin Oxide | Sn | Moderate (Complex) | Polymeric structure, coordination environment varies. |
| Trimethyl Borate | B | Very Low | Trigonal boron, but weakened by O-Me π-donation. |
Table 4: Comparative analysis of predicted Lewis acidity.
Potential Applications in Catalysis and Drug Development
The moderate Lewis acidity predicted for the tin center in dibutyltin hydrogen borate makes it a promising candidate for various catalytic applications, mirroring the utility of other diorganotin compounds.[16]
-
Catalysis: It could potentially catalyze reactions such as transesterifications, polyurethane formation, and room-temperature vulcanization of silicones. Its unique bidentate borate ligand could influence selectivity in reactions involving diols or other poly-functional substrates.
-
Drug Development: Organotin compounds have been investigated for a range of biological activities, including antitumor and antimicrobial properties. The activity is often linked to the interaction of the Lewis acidic tin atom with biological macromolecules. The borate moiety could be used to tune solubility and bioavailability. However, the inherent toxicity of organotin compounds is a significant consideration that must be carefully evaluated.
Conclusion and Future Outlook
Dibutyltin hydrogen borate stands as an intriguing but under-explored molecule at the interface of organotin and organoboron chemistry. While direct experimental data on its Lewis acidity is absent from the current body of scientific literature, a robust analysis based on established chemical principles allows for a confident prediction of its character. The compound is expected to function as a moderate Lewis acid, with the tin(IV) atom serving as the primary electrophilic center.
This in-depth guide has provided the necessary theoretical foundation and, crucially, the detailed experimental and computational protocols required to definitively characterize its Lewis acidity. The Gutmann-Beckett method, FT-IR spectroscopy with pyridine probes, and the calculation of Fluoride Ion Affinity represent a powerful, multi-faceted approach to achieving this goal. Future research should focus on the unambiguous synthesis and structural characterization of dibutyltin hydrogen borate, followed by the systematic application of these methodologies. The resulting data will not only fill a gap in our fundamental understanding but also pave the way for its rational application as a novel catalyst in organic synthesis and as a scaffold in medicinal chemistry.
References
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Corma, A., & García, H. (2008). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 108(4), 1436-1492.
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Wikipedia contributors. (2023). Gutmann–Beckett method. Wikipedia, The Free Encyclopedia.
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National Center for Biotechnology Information. (n.d.). Dibutyltin;hydrogen borate. PubChem Compound Database.
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Gelest.
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CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy.
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Krossing, I., & Reisinger, A. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Chemistry – A European Journal, 26(45), 10148-10161.
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Magritek. (2016). New Lab Manual: Determination of Lewis Acidity using 31P NMR.
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Google Patents. (2016). CN105801619A - Preparation process of dibutyltin oxide.
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Cardiff University. (n.d.). Novel Main Group Lewis Acids for Synthesis and Catalysis. ORCA - Online Research @ Cardiff.
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ChemRxiv. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes.
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ResearchGate. (n.d.). Dibutyltin oxide-mediated glycosylation on unprotected acceptor 2 in the presence of Bu4NBr.
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ResearchGate. (n.d.). Acidic properties: (a) difference FT-IR spectra of pyridine adsorbed on...
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Krossing, I., et al. (2021). A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p-Block Element Lewis Acids. Chemistry – A European Journal, 27(30), 8036-8048.
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ResearchGate. (2015). How I can measure Lewis and Bronsted acid sites after Pyridine absorbed IR spectrum?
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Krossing, I., et al. (2015). From unsuccessful H2-Activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis Acidity of 33 Lewis Acids based on Fluoride, Chloride, Hydride and Methyl Ion Affinities. Dalton Transactions, 44(2), 613-627.
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Ali, A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
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Ataman Kimya. (n.d.). DIBUTYLTIN OXIDE, SPECIAL (DBTO).
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UNIMAS Institutional Repository. (2006). Synthesis and characterization of organotin (IV) complexes of tridentate schiff bases containing -ono-donor atoms.
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A Comprehensive Technical Guide to Dibutyltin Hydrogen Borate: Synthesis, Characterization, and Applications
This guide provides an in-depth technical exploration of Dibutyltin Hydrogen Borate (DBHB), a unique organometallic compound situated at the intersection of organotin and borate chemistry. We will dissect its constituent components—dibutyltin and boric acid—to build a foundational understanding of the final compound's properties and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of DBHB's synthesis, analytical validation, and potential applications, grounded in established scientific principles.
Introduction to Dibutyltin Hydrogen Borate (DBHB)
Dibutyltin hydrogen borate (CAS No. 75113-37-0) is an organotin compound with the molecular formula C₈H₁₉BO₃Sn.[1][2] It is also referred to in chemical literature and databases as Di-μ-oxo-di-n-butylstanniohydroxyborane.[3][4] At its core, the molecule is an assembly of a dibutyltin moiety, derived from dibutyltin(IV) precursors, and a hydrogen borate group, originating from boric acid.[1] This unique combination imparts a dual chemical character, leveraging the Lewis acidity and organic reactivity of the tin center alongside the versatile complexing ability of the borate group. While specific, large-scale applications of DBHB are not widely documented, its constituent parts are mainstays in industrial chemistry, suggesting its potential as a specialized catalyst, stabilizer, or biocide. Understanding DBHB requires a thorough examination of its chemical parents: dibutyltin and boric acid.
Component Deep Dive I: The Dibutyltin Moiety
The "dibutyltin" (DBT) portion of the molecule is typically introduced from stable, commercially available precursors. The most common of these are Dibutyltin Dichloride (DBTC) and Dibutyltin Oxide (DBTO).
Key Precursors: DBTC and DBTO
Dibutyltin dichloride (DBTC) is a versatile organotin intermediate that often serves as the starting point for other dibutyltin compounds.[5][6] It is produced by reacting tetrabutyltin with tin(IV) chloride.[5] DBTC is a colorless to yellowish solid or liquid that is readily soluble in organic solvents like alcohols and toluene but hydrolyzes in hot water.[5][7][8] This hydrolysis is a critical reaction, as it leads to the formation of dibutyltin oxide (DBTO).
Dibutyltin oxide (DBTO) is an amorphous, white powder that is largely insoluble in water and organic solvents.[9][10] It is a highly effective catalyst for esterification, transesterification, and silanol condensation reactions.[9] Its catalytic prowess is central to its use in producing paints, coatings, and plasticizers and as a stabilizer in PVC.[9]
| Property | Dibutyltin Dichloride (DBTC) | Dibutyltin Oxide (DBTO) |
| CAS Number | 683-18-1 | 818-08-6 |
| Formula | C₈H₁₈Cl₂Sn | C₈H₁₈OSn |
| Appearance | Colorless to yellowish liquid/solid[5][7] | Amorphous white powder[9] |
| Solubility | Soluble in organic solvents; hydrolyzes in hot water[5][6][8] | Insoluble in water and most organic solvents[10] |
| Primary Use | Intermediate for other organotins, catalyst, PVC stabilizer[5][7] | Catalyst for esterification/transesterification, PVC stabilizer[9][10] |
Applications and Toxicological Profile of Dibutyltin Compounds
Dibutyltin compounds are workhorses of the chemical industry, primarily used as:
-
Catalysts for the production of silicones and polyurethanes.[5][6][11]
-
Antifouling agents and fungicides , though this use is now highly regulated.[5]
From a safety and drug development perspective, the toxicological profile is critical. Dibutyltin compounds are known to be potent immunotoxic agents, with the thymus being a primary target organ.[12][13] While less neurotoxic than their tributyltin counterparts, they can still induce adverse effects.[12][13] Studies have indicated potential reproductive and developmental toxicity, and direct contact can cause severe skin and eye irritation.[7][13][14][15] Dibutyltin hydrogen borate itself is classified as a skin sensitizer.[13][16]
Component Deep Dive II: The Boric Acid Moiety
Boric acid, B(OH)₃, is a weak acid of boron that exists as colorless crystals or a white powder.[17] Its chemistry is distinct from typical Brønsted-Lowry acids.
Fundamental Chemistry and Reactivity
The defining feature of boric acid is its behavior as a Lewis acid . Instead of donating a proton, it accepts a hydroxide ion (OH⁻) from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[18] This property underpins its ability to form stable complexes.
Key reactions relevant to the synthesis of DBHB include:
-
Esterification: Boric acid reacts with alcohols to form borate esters, a reaction often driven by the removal of water.[17][18] This demonstrates the propensity of the B-O-H group to undergo condensation.
-
Complexation with Diols: It readily forms stable cyclic esters with compounds containing 1,2-diol functionalities.[18] This highlights the ability of the boron center to form robust covalent bonds with oxygen-containing ligands.
| Property | Boric Acid |
| CAS Number | 10043-35-3 |
| Formula | B(OH)₃ or H₃BO₃ |
| Appearance | White crystalline solid[17] |
| Acidity | Weak Lewis Acid (pKa ~9.2) |
| Structure | Trigonal planar B(OH)₃ molecules linked by hydrogen bonds[17] |
| Key Reactivity | Esterification with alcohols, complexation with diols[17][18] |
Synthesis and Mechanistic Pathway of Dibutyltin Hydrogen Borate
The formation of DBHB involves a condensation reaction between a dibutyltin precursor and boric acid. While multiple pathways are conceivable, a chemically logical and efficient route starts with dibutyltin oxide (DBTO), leveraging its reactivity towards acidic protons.
The overall reaction can be represented as: (C₄H₉)₂SnO + B(OH)₃ → (C₄H₉)₂Sn(OH)OB(O)OH (or a related dimeric/polymeric structure) + H₂O
The structure is often depicted as a four-membered ring (1,3-Dioxa-2-stanna-4-boracyclobutane, 2,2-dibutyl-4-hydroxy-).[3] A plausible synthesis involves the direct reaction of DBTC with boric acid, as noted in patent literature.[19]
Diagram 1: Proposed Synthesis of Dibutyltin Hydrogen Borate
Caption: Workflow from synthesis to multi-technique analytical validation.
| Analytical Technique | Purpose | Key Information Obtained |
| HPLC-ICP-MS | Purity assessment and speciation of organotin compounds. [20][21] | Quantifies DBHB and detects any residual DBT, MBT, or TBT species. |
| NMR Spectroscopy | Structural elucidation. | Confirms the butyl group environment (¹H, ¹³C), tin coordination (¹¹⁹Sn), and boron environment (¹¹B). [22] |
| FT-IR Spectroscopy | Functional group identification. | Detects key vibrational bands for Sn-O, B-O, and O-H bonds. [22] |
| Mass Spectrometry | Molecular weight verification. | Confirms the mass of the synthesized compound and aids in structural determination. [22] |
Gas chromatography (GC) is also a powerful tool for organotin analysis but typically requires a derivatization step to make the compounds volatile. [21][23][24]HPLC coupled with sensitive detection methods like ICP-MS offers the advantage of direct analysis without derivatization. [20][21]
Potential Applications and Mechanism of Action
The unique bifunctional nature of DBHB—possessing both a reactive organotin center and a borate group—suggests several areas of application.
Catalysis
Drawing from the known catalytic activity of its precursors, DBHB is a strong candidate for catalyzing reactions such as:
-
Esterification and Transesterification: The Lewis acidic tin center can activate carbonyl groups, while the borate moiety can interact with hydroxyl groups, creating a synergistic catalytic effect. [9][10]* Polymerization: It could serve as a curing catalyst for polyurethanes and silicones, similar to other dibutyltin compounds like DBTDL. [5][11]
Biocidal Activity
Both organotins and borates possess biocidal properties, suggesting a potent combined effect in DBHB.
-
Organotin Mechanism: Dibutyltin compounds exert toxicity through various mechanisms, including impairment of mitochondrial function and immunotoxicity. [12][13]* Borate Mechanism: Borates are known to act as metabolic inhibitors. They form chelate complexes with the cis-adjacent hydroxyl groups of the ribose sugar in nucleotide co-enzymes (e.g., NAD⁺), inhibiting dehydrogenase enzymes essential for metabolism. [25]
Diagram 3: Proposed Dual Mechanism of Action
Caption: Conceptual overview of DBHB's potential dual-action capabilities.
Conclusion and Future Perspectives
Dibutyltin hydrogen borate is a fascinating molecular construct that marries the robust industrial utility of organotin chemistry with the unique complexing behavior of borates. By understanding its fundamental components, we can logically deduce its synthesis, devise effective methods for its characterization, and propose mechanisms for its application in catalysis and materials science.
Future research should focus on empirically validating the catalytic efficiency of DBHB in key organic transformations and exploring its potential in drug development, particularly as an antimicrobial or antifungal agent, while carefully considering its toxicological profile. The continued exploration of such bifunctional organometallic compounds will undoubtedly open new avenues for innovation in both academic and industrial research.
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A Technical Guide to the Physicochemical Properties of Dibutyltin Hydrogen Borate and Related Organotin Compounds
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Dibutyltin Hydrogen Borate (CAS No. 75113-37-0). Due to the limited publicly available data for this specific compound, this document employs a read-across approach, leveraging data from the well-characterized precursor, Dibutyltin Oxide (DBTO), to provide essential context on synthesis, reactivity, and catalytic mechanisms relevant to researchers, scientists, and professionals in drug development and materials science. The guide covers molecular identification, structural characteristics, established and inferred physicochemical properties, representative synthesis protocols, and critical safety considerations for handling this class of organotin compounds.
Introduction: The Landscape of Diorganotin Compounds
Organotin compounds, characterized by at least one covalent tin-carbon bond, are a versatile class of chemicals with significant industrial applications, ranging from PVC stabilization to catalysis. They are broadly categorized into mono-, di-, tri-, and tetraorganotins based on the number of organic groups attached to the tin atom. Diorganotins, such as Dibutyltin Hydrogen Borate, form the backbone of many catalytic and material stabilization systems.[1] Understanding their properties is crucial for optimizing existing applications and developing novel technologies.
Dibutyltin Hydrogen Borate is a specific diorganotin compound for which detailed experimental data is sparse.[2] However, its chemical identity is established, and its behavior can be largely inferred from its structural relationship to other dibutyltin compounds, most notably Dibutyltin Oxide (DBTO), a common starting material for their synthesis.[3][4] This guide will first present the specific, verified information for Dibutyltin Hydrogen Borate before broadening the scope to discuss the properties and reactivity of its parent class, providing the necessary scientific context for its handling and application.
Dibutyltin Hydrogen Borate: Identification and Known Properties
Dibutyltin Hydrogen Borate is recognized as a distinct chemical entity with the following identifiers.[5][6][7]
| Property | Value | Source |
| CAS Number | 75113-37-0 | [5][7] |
| EC Number | 401-040-5 | [5][7] |
| IUPAC Name | dibutyltin(2+);hydrogen borate | [7] |
| Molecular Formula | C₈H₁₉BO₃Sn | [7] |
| Molecular Weight | 292.76 g/mol | [7][8] |
| Synonyms | 2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane | [7] |
Molecular Structure
While a definitive crystal structure is not widely published, the IUPAC name and synonyms suggest a heterocyclic structure. The name "2,2-Dibutyl-4-hydroxy-1,3,2,4-dioxastannaboretane" implies a four-membered ring containing tin, boron, and two oxygen atoms. This structure is consistent with the reaction product of Dibutyltin Oxide and boric acid.
Caption: Generalized workflow for synthesizing Dibutyltin compounds.
Catalytic Activity: The Role of the Stannoxane Intermediate
Dibutyltin compounds are renowned for their catalytic activity, particularly in esterification, transesterification, and sulfonylation reactions. [9][10][11]The causality behind this efficacy lies in the ability of DBTO to activate alcohols.
The mechanism involves an initial reaction between DBTO and a diol or alcohol to form a reactive stannylene acetal (a type of stannoxane). This intermediate enhances the nucleophilicity of one oxygen atom while simultaneously making the other a better leaving group. This activation facilitates highly regioselective reactions, for instance, allowing for the sulfonylation of a primary alcohol in the presence of a secondary one with high precision. [12]This catalytic cycle avoids the need for extensive chromatographic purification and allows for minimal catalyst usage (e.g., 2 mol%). [12]
Experimental Protocol: Representative Synthesis of a Dibutyltin Ester
This protocol describes the synthesis of Dibutyltin Dibenzoate from DBTO, a procedure analogous to the synthesis of other dibutyltin salts and esters. [3] Objective: To synthesize Dibutyltin Dibenzoate via condensation.
Materials:
-
Dibutyltin Oxide (DBTO) (1.5 mmol)
-
Benzoic Acid (3.0 mmol, 2 mole equivalents)
-
Methanol (50 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Charging the Reactor: Add 1.5 mmol of Dibutyltin Oxide to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Adding Reagents: Add 50 mL of methanol to the flask, followed by 3.0 mmol of benzoic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 60–65°C) with continuous stirring. Maintain reflux for 4 hours. [3]The initially insoluble DBTO will gradually react and go into solution before the product precipitates.
-
Isolation: After the reaction period, cool the mixture to room temperature. The product, Dibutyltin Dibenzoate, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake successively with cold distilled water and methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Validation: The final product can be characterized using standard analytical techniques such as FT-IR (to observe C=O and Sn-O-C stretches), NMR (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis to confirm its identity and purity. [3]
Health, Safety, and Handling
Organotin compounds, including Dibutyltin Hydrogen Borate, require careful handling due to their potential toxicity. [1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Toxicological Risks: As noted, dibutyltin compounds are classified as reproductive toxins and potential skin sensitizers. [2]They are severe eye irritants. * Handling: Avoid creating dust. Use appropriate tools for transferring solid material. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
Conclusion
Dibutyltin Hydrogen Borate is an identified organotin compound with established hazard classifications but limited publicly available physicochemical data. By employing a scientifically grounded read-across approach with its precursor, Dibutyltin Oxide, this guide provides researchers with a robust framework for understanding its likely synthesis, structure, and reactivity. The high catalytic efficiency of the dibutyltin moiety, driven by the formation of reactive stannoxane intermediates, remains a cornerstone of its utility. Strict adherence to safety protocols is mandatory when handling this and any related organotin compounds.
References
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- 75113-37-0 dibutyltin hydrogen borate. (n.d.).
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- Dibutyltin hydrogen bor
- Dibutyltin;hydrogen bor
- Compounds of dibutyltin - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
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- Dibutyltin oxide. (n.d.). Wikipedia.
- Organotin compounds with biological activity. (n.d.).
- Organotin(IV) oxo-homoscorpionate: preparation, spectroscopic characterization and antimicrobial properties. (n.d.). Taylor & Francis Online.
- DIBUTYLTIN OXIDE (DBTO). (n.d.).
- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450.
- Synthesis and Characterization of Dibutyltin Compounds with α-Amino Acids. (n.d.).
- Physical properties and analytical data of organotin(IV) complexes. (n.d.).
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- Dibutyltin Oxide DBTO. (n.d.). BNT Chemicals.
- Synthesis, characterization and the antifungal activity test of some organotin(IV) benzoates. (2021). Journal of Physics: Conference Series.
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- Di-butyltin(iv) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay. (2020). New Journal of Chemistry.
- Dibutyltin dilaur
- Synthesis method of dibutyltin dilaurate. (n.d.).
- Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. (2012). PMC - NIH.
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Application Notes and Protocols for Dibutyltin Hydrogen Borate as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Organotin Catalysts in Modern Synthesis
Esterification stands as a cornerstone of organic synthesis, pivotal in the creation of a vast array of molecules from pharmaceuticals to polymers. The efficiency of these reactions often hinges on the choice of catalyst. Organotin compounds, particularly dialkyltin derivatives, have carved a niche as highly effective catalysts for esterification and transesterification reactions.[1][2] Their efficacy stems from their nature as potent Lewis acids, capable of activating carboxylic acids towards nucleophilic attack by alcohols.[3] This guide focuses on a specific, yet less documented, organotin catalyst: Dibutyltin Hydrogen Borate (CAS 75113-37-0).[4] While detailed protocols for this particular catalyst are scarce in peer-reviewed literature, its structural components—a dibutyltin moiety and a borate group—suggest a unique catalytic potential. This document aims to provide a comprehensive technical guide, including postulated mechanisms and adaptable protocols, grounded in the well-established principles of organotin and borate catalysis.
Scientific Foundation: Understanding the Catalytic Action
The Lewis Acidity of the Tin Center
The catalytic cycle of organotin compounds in esterification is primarily driven by the Lewis acidic character of the tin atom.[3] The tin center possesses vacant d-orbitals, allowing it to coordinate with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by an alcohol. The subsequent steps involve proton transfer and the elimination of water to yield the ester and regenerate the catalyst.[3]
The Potential Role of the Borate Moiety
While the dibutyltin component is expected to be the primary driver of Lewis acid catalysis, the hydrogen borate portion of the molecule may also participate in the reaction mechanism. Boric acid and borate esters are known to catalyze esterification and amidation reactions.[5][6] It is plausible that the borate group could act as a proton shuttle or co-catalyst, potentially influencing the reaction rate and selectivity.
A proposed catalytic cycle for a generic organotin-catalyzed esterification is depicted below.
Figure 1: Proposed catalytic cycle for esterification mediated by Dibutyltin Hydrogen Borate.
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as a robust starting point for researchers. Given the limited specific data for dibutyltin hydrogen borate, these are adapted from general procedures for dibutyltin-catalyzed esterifications. Optimization of catalyst loading, temperature, and reaction time for specific substrates is highly recommended.
Protocol 1: General Esterification of a Carboxylic Acid with a Primary Alcohol
This protocol is suitable for the esterification of a simple carboxylic acid with a primary alcohol.
Materials:
-
Carboxylic Acid (e.g., Lauric Acid)
-
Primary Alcohol (e.g., 1-Butanol)
-
Dibutyltin Hydrogen Borate (CAS 75113-37-0)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), the primary alcohol (1.2-1.5 eq), and toluene (to a concentration of 0.5-1.0 M with respect to the carboxylic acid).
-
Catalyst Addition: Add Dibutyltin Hydrogen Borate (0.1 - 1.0 mol%). The optimal catalyst loading should be determined experimentally.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Alternatively, the reaction can be monitored by TLC, GC, or 1H NMR.
-
Workup: Once the reaction is complete (as indicated by the cessation of water formation or spectroscopic analysis), cool the reaction mixture to room temperature.
-
Purification: The solvent can be removed under reduced pressure. The crude ester can be purified by distillation or column chromatography on silica gel.
Protocol 2: Esterification of a Sterically Hindered Carboxylic Acid
For more challenging substrates, such as sterically hindered carboxylic acids, higher catalyst loadings and longer reaction times may be necessary.
Materials:
-
Sterically Hindered Carboxylic Acid (e.g., Pivalic Acid)
-
Alcohol (e.g., Methanol)
-
Dibutyltin Hydrogen Borate
-
High-boiling point solvent (e.g., Xylene)
-
Apparatus as described in Protocol 1
Procedure:
-
Reaction Setup: Combine the sterically hindered carboxylic acid (1.0 eq), the alcohol (2.0-3.0 eq), and xylene in a round-bottom flask equipped for reflux with a Dean-Stark apparatus.
-
Catalyst Addition: Add Dibutyltin Hydrogen Borate (1.0 - 5.0 mol%).
-
Reaction: Heat the mixture to reflux. Due to the challenging nature of the substrate, the reaction may require prolonged heating (12-24 hours). Monitor the reaction progress.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting parameters for esterification reactions catalyzed by dibutyltin compounds. These should be used as a guideline for optimizing reactions with Dibutyltin Hydrogen Borate.
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.1 - 5.0 mol% | Higher loadings may be needed for less reactive substrates. |
| Temperature | 80 - 140 °C | Dependent on the boiling point of the solvent and substrates. |
| Reaction Time | 2 - 24 hours | Monitor reaction for completion to avoid degradation. |
| Solvent | Toluene, Xylene | A solvent that forms an azeotrope with water is ideal. |
| Water Removal | Dean-Stark, Molecular Sieves | Essential to drive the equilibrium towards the products. |
Safety and Handling
Organotin compounds, including dibutyltin derivatives, are toxic and should be handled with appropriate safety precautions.[7] Dibutyltin hydrogen borate is classified as hazardous.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood.
-
Disposal: Dispose of all organotin waste according to institutional and local regulations.
Conclusion and Future Outlook
Dibutyltin hydrogen borate presents an intriguing catalytic option for esterification reactions, combining the established Lewis acidity of the dibutyltin core with the potential co-catalytic effects of the borate moiety. While further research is needed to fully elucidate its catalytic mechanism and scope, the protocols and principles outlined in this guide provide a solid foundation for its application in organic synthesis. Researchers are encouraged to explore its efficacy with a range of substrates and to contribute their findings to the broader scientific community.
References
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Volvo Group. (n.d.). Complete list. Retrieved from [Link]
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Dangerous Substances and Preparations (Restrictions). (n.d.). Retrieved from [Link]
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Regulation (EC) No 1907/2006 of the European Parliament and of the Council. (2006, December 18). Official Journal of the European Union. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, Di-μ-oxo-di-n-butylstanniohydroxyborane dibutyltin hydrogen borate C8H19BO3Sn (DBB). Retrieved from [Link]
- Shekarriz, M., et al. (2010). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry, 22(5), 3646-3652.
-
PubChem. (n.d.). Dibutyltin hydrogen borate. Retrieved from [Link]
- van der Helm, M. P., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(10), 3326-3332.
-
Wikipedia. (n.d.). Borate esters. Retrieved from [Link]
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PubChem. (n.d.). Dibutyltin;hydrogen borate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications. Retrieved from [Link]
- Sabatini, J. J., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028.
- Al-Allaf, T. A. K. (2018).
-
SciForum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]
- Elucidation on the mechanism of the esterification of boric acid with aliphatic diols: a comput
- Australian Government Department of Health. (2016).
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ResearchGate. (n.d.). Applications of boronic acids in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Elucidation on the mechanism of the esterification of boric acid with aliphatic diols: A computational study to help set the record straight. Retrieved from [Link]
- Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates - Supporting Inform
- Google Patents. (n.d.). CN105801619A - Preparation process of dibutyltin oxide.
-
ResearchGate. (n.d.). Studies on borate esters III. Borate esters of D‐mannitol, D‐glucitol, D‐fructose and D‐glucose in water. Retrieved from [Link]
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Application Notes and Protocols for Organotin-Catalyzed Room Temperature Vulcanization (RTV) of Silicones with a Focus on Dibutyltin Compounds
For: Researchers, scientists, and drug development professionals engaged in the formulation and characterization of silicone-based materials.
Abstract: This document provides a comprehensive guide to the use of organotin compounds as catalysts for the room temperature vulcanization (RTV) of silicone elastomers. It details the underlying chemical mechanisms of condensation curing, offers step-by-step protocols for formulation and characterization, and presents field-proven insights into the selection and application of these catalysts. While focusing on the widely utilized dibutyltin dilaurate (DBTDL) as a primary exemplar, this note also consolidates the available information on dibutyltin hydrogen borate, a less common but structurally related organotin compound, to provide a thorough comparative context for the researcher.
Introduction: The Chemistry of Condensation-Cured RTV Silicones
Room temperature vulcanizing (RTV) silicones are a versatile class of materials that cure from a liquid or paste-like state into a durable, flexible elastomer at ambient conditions.[1] The most common mechanism for this transformation in two-part systems is condensation curing, a process that relies on a series of hydrolysis and condensation reactions to form a cross-linked siloxane (Si-O-Si) network.[2][3][4]
The fundamental components of a condensation-cured RTV system are:
-
Silanol-Terminated Polydimethylsiloxane (PDMS): The primary polymer backbone, typically a linear α,ω-dihydroxy polydimethylsiloxane, which provides the elastomeric properties.[5][6]
-
Crosslinking Agent: A silane with multiple hydrolyzable groups, such as an alkoxysilane (e.g., tetraethoxysilane - TEOS) or an acetoxysilane.[5][7]
-
Catalyst: An organometallic compound, most commonly an organotin compound, that accelerates the curing reactions.[7]
The curing process is initiated by moisture and proceeds in two main steps, as depicted in the workflow below.
Figure 1: General mechanism of organotin-catalyzed RTV silicone curing.
The organotin catalyst, upon hydrolysis, is believed to form an organotin hydroxide, which is the true catalytic species.[8] This intermediate then reacts with the crosslinker and the silanol-terminated PDMS to facilitate the formation of the siloxane network, regenerating the catalyst in the process.[8]
The Role and Selection of Dibutyltin Catalysts
Dibutyltin compounds are highly effective catalysts for the condensation curing of silicones. Their primary function is to accelerate the hydrolysis and condensation reactions, thereby controlling the work time (pot life) and the rate of cure.[7][9] The choice and concentration of the catalyst are critical formulation parameters that directly influence the final properties of the elastomer.
Dibutyltin Dilaurate (DBTDL): The Industry Standard
Dibutyltin dilaurate (DBTDL) is the most widely used catalyst for RTV silicone formulations due to its high catalytic efficiency, good solubility in silicone polymers, and predictable performance.[9][10][11] It is typically used in concentrations ranging from 0.1% to 0.5% by weight of the base polymer.[9][12]
| Property | Typical Value |
| Chemical Name | Dibutyltin dilaurate |
| CAS Number | 77-58-7 |
| Appearance | Colorless to yellowish oily liquid |
| Typical Conc. | 0.1 - 0.5 wt% |
| Cure Characteristics | Provides adequate work time and moderate cure speed |
Table 1: Properties of Dibutyltin Dilaurate (DBTDL) as an RTV Catalyst.
Varying the concentration of DBTDL allows for the tailoring of the cure profile. Lower concentrations extend the pot life, which is advantageous for applications requiring intricate pouring or de-aeration, while higher concentrations lead to faster curing times.[9][12]
Dibutyltin Hydrogen Borate: An Overview
Dibutyltin hydrogen borate is a less common organotin compound. Information regarding its specific application as an RTV catalyst is not widely available in peer-reviewed literature. However, its chemical structure suggests potential catalytic activity.
| Property | Available Data |
| Chemical Name | Dibutyltin hydrogen borate |
| CAS Number | 75113-37-0 |
| Molecular Formula | C8H19BO3Sn[13][14] |
| Synonym | Di-μ-oxo-di-n-butylstanniohydroxyborane (DBB)[15] |
| Regulatory Notes | Classified as a potential skin sensitizer[16] |
Table 2: Known Properties of Dibutyltin Hydrogen Borate.
Given the established catalytic activity of other dibutyltin compounds, it is plausible that dibutyltin hydrogen borate could function as a catalyst in RTV systems. Its unique borate ligand may influence its hydrolysis rate, solubility, and overall catalytic efficiency compared to carboxylate ligands in DBTDL. Researchers exploring novel catalysts may find this compound of interest for experimental evaluation. However, due to the lack of established application data and its classification as a skin sensitizer, thorough safety and performance evaluations are imperative.
Experimental Protocols
The following protocols provide a framework for the formulation, curing, and characterization of a standard RTV silicone elastomer using an organotin catalyst.
Materials and Equipment
-
Base Polymer: α,ω-dihydroxy polydimethylsiloxane (PDMS), viscosity 10,000-40,000 cps.
-
Crosslinker: Tetraethoxysilane (TEOS).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or experimental catalyst (e.g., Dibutyltin hydrogen borate).
-
Fillers (Optional): Fumed silica for reinforcement, calcium carbonate as an extender.[7]
-
Equipment:
Formulation and Curing Protocol
This protocol is based on a two-part system where Part A is the base polymer and Part B contains the crosslinker and catalyst.
Figure 2: Workflow for RTV silicone formulation and curing.
Protocol Steps:
-
Preparation of Part A (Base): In a mixing vessel, weigh the desired amount of silanol-terminated PDMS. If using fillers, add them gradually while mixing at low speed to ensure proper dispersion. Mix until a homogeneous paste is achieved.
-
Preparation of Part B (Curing Agent): In a separate container, weigh the TEOS crosslinker. Add the organotin catalyst. For a starting point, use DBTDL at a concentration of 0.5% by weight relative to the PDMS in Part A.[12][20] Mix thoroughly.
-
Mixing: Combine Part A and Part B in a 10:1 ratio by weight.[12] Mix thoroughly using a planetary mixer or by hand, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.[20]
-
De-aeration: Place the mixed compound in a vacuum chamber and apply vacuum until the material expands and collapses, signifying the removal of entrapped air.
-
Curing: Pour the bubble-free mixture into prepared molds. Allow the samples to cure at room temperature (25°C) and 50% relative humidity for at least 24 hours.[12] For full property development, a 7-day cure is recommended.[20]
Characterization of Cured Elastomer
a) Mechanical Properties:
-
Tensile Strength and Elongation: Use a universal testing machine with dumbbell-shaped specimens according to ASTM D412.[17] This test measures the force required to stretch the material to its breaking point.[21]
-
Tear Strength: Measure the resistance to tearing using angled specimens as per ASTM D624.
-
Hardness: Determine the indentation hardness using a Shore A durometer according to ASTM D2240.[18][19]
b) Cure Characterization:
-
Rheological Analysis: Monitor the change in viscosity and modulus during curing using a rheometer.[19] This provides information on pot life and the kinetics of the crosslinking reaction.
-
Dielectric Analysis (DEA): This technique is highly sensitive for monitoring the cure of silicones by measuring changes in the material's response to an alternating voltage as it transforms from a liquid to a solid.
-
Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of Si-OH groups and the formation of the Si-O-Si network.[19][22]
Example Data Table for Comparative Analysis:
| Property | RTV with 0.2% DBTDL | RTV with 0.5% DBTDL |
| Work Time (Pot Life) @ 25°C | ~ 1.5 hours[20] | ~ 1 hour[12][20] |
| Cure Time @ 25°C | ~ 48 hours | ~ 24 hours[12][20] |
| Shore A Hardness | 35 - 40 | 38 - 43 |
| Tensile Strength (MPa) | 4.0 - 5.0 | 4.5 - 5.5 |
| Elongation at Break (%) | 300 - 400 | 250 - 350 |
Table 3: Typical property variations with DBTDL catalyst concentration. Data is illustrative and will vary based on the specific polymer, crosslinker, and fillers used.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Consistency in results across batches is the primary indicator of a controlled process.
-
Cure Monitoring: Real-time monitoring of the cure using rheology or DEA provides an immediate check on the reaction kinetics. Any deviation from an established cure profile can indicate issues with raw material quality, stoichiometry, or environmental conditions.
-
Mechanical Testing: The final mechanical properties of the cured elastomer serve as a definitive validation of the formulation and curing process. Results should fall within a pre-determined range of specifications for hardness, tensile strength, and elongation.
-
Cross-Verification: Comparing results from different characterization techniques (e.g., rheological gel point vs. tack-free time) provides a higher level of confidence in the data.
Conclusion and Future Directions
Organotin compounds, particularly dibutyltin dilaurate, are robust and versatile catalysts for the room temperature vulcanization of silicones. By carefully controlling the catalyst type and concentration, researchers can tailor the curing profile and final properties of silicone elastomers to meet the demands of a wide range of applications.
While dibutyltin hydrogen borate remains a compound with limited public application data, its chemical structure marks it as a candidate for investigation in the search for novel catalytic systems. Future research could focus on synthesizing and evaluating this compound's performance against industry standards like DBTDL, characterizing its influence on cure kinetics, and determining the mechanical and thermal properties of the resulting elastomers. Such studies would require rigorous safety protocols, especially concerning its potential as a skin sensitizer.
References
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The action of tin compounds in condensation‐type RTV silicone rubbers - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Formulating RTV Silicone Sealants - SiSiB SILICONES. (n.d.). Retrieved January 4, 2026, from [Link]
-
Hydrolysis and Condensation Process - Silicone Surfactant. (2023, March 31). Retrieved January 4, 2026, from [Link]
-
Differences Between Tin-Cured and Platinum-Cured Silicone - Reinforced Plastics Lab. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Difference Between Tin-Cured and Platinum-Cured Silicone - MinghuiLink. (n.d.). Retrieved January 4, 2026, from [Link]
-
Catalytic Mechanism of Dioctyldilauryltin on the Dealcoholized RTV-2 Silicone Rubber. (2016, February 29). Retrieved January 4, 2026, from [Link]
-
RTV Silicone Rubber Curing Agents - Product Workshop - GE - ReinhardOil.dk. (2005, February 20). Retrieved January 4, 2026, from [Link]
- US20210179904A1 - Moisture-curing rtv silicone composition with homogeneous deep-cure - Google Patents. (n.d.).
-
RTV silicone - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
characterization of the cure reactions of silicone potting compounds by DEA, TA-101 - TA Instruments. (n.d.). Retrieved January 4, 2026, from [Link]
-
TIN OR PLATINUM CURED RTV SILICONE RUBBER - Specialty Resin & Chemical. (2017, April 6). Retrieved January 4, 2026, from [Link]
-
What are the methods for testing the physical properties of silicone? - Knowledge. (2024, October 30). Retrieved January 4, 2026, from [Link]
-
Platinum-Based vs. Tin-Based Silicones: Key Differences & Uses. (n.d.). Retrieved January 4, 2026, from [Link]
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Technical Data Sheet Description RTV11, RTV21 and RTV41 silicone rubber compounds are general purpose two-part silicone elastome - Marian Inc. (n.d.). Retrieved January 4, 2026, from [Link]
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Organotin Catalysts in Organosilicon Chemistry - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
- EP0803540A2 - Catalyst/crosslinker-component for RTV silicone rubber mixtures - Google Patents. (n.d.).
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IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING - Pressure Sensitive Tape Council. (n.d.). Retrieved January 4, 2026, from [Link]
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How Method Matters: The Impact of Material Characterisation Techniques on Liquid Silicone Rubber Injection Moulding Simulations - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
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RTV11. (n.d.). Retrieved January 4, 2026, from [Link]
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Silicone Characterization: Analytical Methods & Applications - Studylib. (n.d.). Retrieved January 4, 2026, from [Link]
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Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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Silicone Rubber Properties Testing (Tensile strength, Elongation, & Tear strength) - YouTube. (2022, April 26). Retrieved January 4, 2026, from [Link]
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NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). Retrieved January 4, 2026, from [Link]
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organotin catalyst t12 for rtv silicone rubber production - Shanghai Ohans. (2025, April 9). Retrieved January 4, 2026, from [Link]
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Reliable Condensation Curing Silicone Elastomers with Tailorable Properties - PMC - NIH. (2020, December 27). Retrieved January 4, 2026, from [Link]
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Silicone Testing - Romar Engineering. (n.d.). Retrieved January 4, 2026, from [Link]
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Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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Physical Test Methods for Elastomers - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Platinum or Tin Cure? How to Pick the Right Silicone for Casting - YouTube. (2025, October 24). Retrieved January 4, 2026, from [Link]
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physical properties of silicone elastomers. review article - ResearchGate. (2019, May 1). Retrieved January 4, 2026, from [Link]
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DBTL – Dibutyltin Dilaurate | BNT Chemicals. (n.d.). Retrieved January 4, 2026, from [Link]
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DIBUTYLTIN DILAURATE (DBTL) - Ataman Kimya. (n.d.). Retrieved January 4, 2026, from [Link]
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Dibutyltin dilaurate - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Vulcanization reaction of Room temperature vulcanized silicone. DBTDL: dibutyltin dilaurate. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Chemical Substance Search - OECD eChemPortal. (n.d.). Retrieved January 4, 2026, from [Link]
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Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022, June 30). Retrieved January 4, 2026, from [Link]
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Application Notes & Protocols: Dibutyltin Hydrogen Borate in Transesterification Reactions
Abstract
Transesterification is a cornerstone of modern organic synthesis, pivotal in applications ranging from the production of biofuels to the synthesis of complex pharmaceutical intermediates. The efficiency of this reaction is heavily reliant on the choice of catalyst. This document provides a detailed guide to the application of dibutyltin compounds, with a focus on Dibutyltin Hydrogen Borate, as highly effective catalysts for transesterification reactions. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed experimental protocols, and present comparative data to illustrate their efficacy. This guide is designed to equip researchers with the foundational knowledge and practical insights required to successfully implement these catalysts in their work.
Introduction to Dibutyltin Catalysts in Transesterification
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a reversible reaction that often requires a catalyst to achieve reasonable reaction rates and yields. While various catalysts, including Brønsted acids, bases, and enzymes, are employed, Lewis acid catalysts offer distinct advantages, particularly in terms of milder reaction conditions and reduced side reactions.[1][2]
Organotin(IV) compounds, and specifically dibutyltin derivatives, have emerged as a prominent class of Lewis acid catalysts for these transformations.[1] Their catalytic prowess stems from the Lewis acidic nature of the tin atom, which possesses empty 5d orbitals capable of expanding its coordination number by interacting with oxygen-containing functional groups.[2] This interaction is central to their catalytic mechanism.
While specific literature on Dibutyltin Hydrogen Borate (CAS No. 75113-37-0) in transesterification is sparse, its structural similarity to other well-studied dibutyltin catalysts, such as Dibutyltin Oxide (DBTO), Dibutyltin Diacetate (DBTDA), and Dibutyltin Dilaurate (DBTDL), allows for the extrapolation of its probable catalytic behavior and application.[3][4][5] This document will, therefore, draw upon the broader knowledge of dibutyltin catalysts to provide a comprehensive guide.
Chemical Profile: Dibutyltin Hydrogen Borate
-
IUPAC Name: dibutyltin(2+);hydrogen borate[6]
-
CAS Number: 75113-37-0[6]
-
Molecular Formula: C₈H₁₉BO₃Sn[6]
-
Molecular Weight: 292.76 g/mol [6]
The Catalytic Mechanism: A Lewis Acid-Mediated Pathway
The catalytic cycle of dibutyltin compounds in transesterification is generally accepted to proceed via a Lewis acid mechanism. The tin center acts as an electron pair acceptor, coordinating with the carbonyl oxygen of the ester substrate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol.[1][2]
The two primary proposed variations of this mechanism are:
-
Intermolecular Nucleophilic Attack: The alcohol directly attacks the activated carbonyl carbon of the ester-catalyst complex.
-
Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center, and then attacks the carbonyl carbon in an intramolecular fashion.
The general catalytic cycle can be visualized as follows:
Caption: Generalized Lewis acid mechanism for dibutyltin-catalyzed transesterification.
This mechanism highlights the role of the catalyst in lowering the activation energy of the reaction without being consumed. The lability of the ligands on the tin atom (e.g., acetate in DBTDA) can influence the catalytic activity by facilitating ligand exchange with the incoming alcohol.[3]
Experimental Protocols
The following protocols are representative of transesterification reactions catalyzed by dibutyltin compounds. Researchers should consider these as a starting point, with optimization of temperature, catalyst loading, and reaction time likely necessary for specific substrates and the specific catalyst, Dibutyltin Hydrogen Borate.
General Protocol for Transesterification of a Simple Ester
This protocol describes the transesterification of butyl acetate with ethanol to yield ethyl acetate, a common model reaction.
Materials:
-
Butyl acetate (Substrate)
-
Ethanol (Reagent, anhydrous)
-
Dibutyltin Hydrogen Borate (Catalyst)
-
Toluene (Solvent, anhydrous)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add butyl acetate (e.g., 0.1 mol) and a molar excess of anhydrous ethanol (e.g., 0.3 mol).
-
Solvent Addition: Add anhydrous toluene (e.g., 100 mL) to the flask.
-
Catalyst Addition: Add Dibutyltin Hydrogen Borate (0.05 - 0.3 wt% relative to the total reactants).[7]
-
Reaction: Heat the reaction mixture to reflux (typically >200°C for many industrial polyester applications, but lower temperatures can be used for simpler esters) with vigorous stirring.[7] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the resulting ethyl acetate by fractional distillation.
Protocol for Biodiesel Production (Transesterification of Triglycerides)
This protocol outlines the transesterification of a vegetable oil (triglyceride) with methanol to produce Fatty Acid Methyl Esters (FAMEs), i.e., biodiesel.
Materials:
-
Vegetable Oil (e.g., Canola, Soybean)
-
Methanol (Anhydrous)
-
Dibutyltin Hydrogen Borate (Catalyst)
-
Hexane (for extraction)
-
Hot plate with magnetic stirring
-
Separatory funnel
Procedure:
-
Preparation: Ensure the oil is free of water. If necessary, dry the oil by heating it to 100-110°C for 30 minutes with stirring.
-
Reaction Mixture: In a reaction vessel, add the oil and a solution of Dibutyltin Hydrogen Borate dissolved in methanol. A typical molar ratio is 6:1 methanol to oil.[8][9]
-
Reaction Conditions: Heat the mixture to the reflux temperature of methanol (approx. 65-70°C) with constant stirring. The reaction time can vary from 1 to 8 hours. Monitor the formation of FAMEs by GC.
-
Separation: After the reaction, cool the mixture. Two layers will form: an upper layer of FAMEs and a lower layer of glycerol.
-
Glycerol Removal: Transfer the mixture to a separatory funnel and allow the layers to separate completely. Drain off the lower glycerol layer.
-
Purification of Biodiesel:
-
Wash the upper FAMEs layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.
-
Dry the washed FAMEs over anhydrous sodium sulfate.
-
The purified FAMEs (biodiesel) can be further analyzed for purity and composition.
-
Caption: A typical experimental workflow for a laboratory-scale transesterification reaction.
Data and Performance
| Catalyst | Substrate | Alcohol | Temperature (°C) | Catalyst Loading | Yield | Reference |
| Dibutyltin Compounds | Organic Esters | Various | >200 | 0.05–0.3 wt% | High | [7] |
| Dibutyltin Diacetate | Triglycerides | Methanol | 60-100 | Not specified | Excellent | [3] |
| Dibutyltin Oxide | Propyl Acetate | Methanol | 120 | Not specified | Active | [1] |
| Monobutyltin Trichloride | Butyl Propionate | Methanol | Not specified | Not specified | Highly Active | [10] |
Key Performance Insights:
-
High Temperatures: For industrial applications like polyester synthesis, temperatures exceeding 200°C are common with dibutyltin catalysts.[7]
-
Low Catalyst Loading: Effective catalysis is often achieved with low catalyst concentrations, typically between 0.05% and 0.3% by weight.[7]
-
Advantages: Compared to strong acid catalysts, organotin compounds minimize side reactions, leading to products with better color and odor properties. They are also less corrosive to equipment.[7]
-
Substrate Tolerance: Dibutyltin catalysts show good tolerance to free fatty acids and water, making them suitable for lower-quality feedstocks in applications like biodiesel production.[3]
Safety and Handling
Organotin compounds, including Dibutyltin Hydrogen Borate, should be handled with care as they are considered moderately toxic.[3]
-
Toxicity: Dibutyltin Hydrogen Borate is classified as harmful if swallowed. It may also cause skin sensitization and serious eye damage.
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of organotin waste according to local, state, and federal regulations. Do not discharge into the environment.
Conclusion
Dibutyltin Hydrogen Borate, as a member of the organotin(IV) family, represents a potent and versatile Lewis acid catalyst for transesterification reactions. By understanding the underlying coordination chemistry and catalytic mechanism, researchers can effectively leverage this class of catalysts to achieve high yields and clean conversions in a variety of synthetic applications. The provided protocols offer a solid foundation for developing specific methodologies, while the mechanistic insights should guide optimization and troubleshooting. As with all organotin compounds, adherence to strict safety protocols is paramount.
References
- da Silva, R. et al. (2014). Sn(IV)-based organometallics as catalysts for the production of fatty acid alkyl esters.
- Davies, A. G. et al. (1992). Mono-organotin(IV) compounds as esterification and transesterification catalysts. Journal of Organometallic Chemistry.
- da Silva, R. et al. (2014). Mechanistic aspects and applications of organotin(IV) catalysts.
- Unknown. (2025).
- Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals.
- Unknown. (n.d.).
- Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE CATALYST.
- BNT Chemicals. (n.d.).
- PubChem. (n.d.). Dibutyltin hydrogen borate.
- TIB Chemicals. (n.d.).
- Lottermoser, A. (2016). Biodiesel as a Sustainable Platform Chemical Enabled by Selective Partial Hydrogenation.
- Atadashi, I. M. et al. (2022).
- Dembélé, Y. K. et al. (2010). Catalysts in Production of Biodiesel: A Review.
- NICNAS. (2016). Dibutlytin chloride and hydrogen borate: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
Sources
- 1. Sn(iv)-based organometallics as catalysts for the production of fatty acid alkyl esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 3. newtopchem.com [newtopchem.com]
- 4. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 5. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]
- 6. Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]
- 10. Mono-organotin(IV) compounds as esterification and transesterification catalysts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dibutyltin Hydrogen Borate as a High-Performance Stabilizer for Polyvinyl Chloride (PVC)
Introduction: The Inherent Instability of PVC and the Critical Role of Stabilizers
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at the temperatures required for its processing.[1][2] This degradation is an autocatalytic dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone, leading to the formation of conjugated polyene sequences.[1][3] These polyenes are responsible for the undesirable yellowing and eventual blackening of the material, along with a significant deterioration of its mechanical properties.[1] The liberated HCl further catalyzes the degradation, creating a vicious cycle of polymer breakdown.[4]
To counteract this, heat stabilizers are essential additives in PVC formulations. They function through several mechanisms, including:
-
HCl Scavenging: Neutralizing the liberated hydrogen chloride to prevent the autocatalytic degradation cascade.[5][6]
-
Replacement of Labile Chlorine Atoms: Substituting the unstable chlorine atoms at allylic or tertiary positions on the PVC chain with more stable groups.
-
Disruption of Polyene Sequences: Reacting with the conjugated double bonds to inhibit color formation.[6]
Organotin compounds have long been recognized as highly effective heat stabilizers for PVC, offering excellent performance in terms of heat stability and transparency.[7][8] This document provides detailed application notes and protocols for the use of a specialized organotin stabilizer, Dibutyltin Hydrogen Borate , in PVC formulations.
Dibutyltin Hydrogen Borate: A Synergistic Approach to PVC Stabilization
Dibutyltin hydrogen borate is a unique stabilizer that combines the established efficacy of a dibutyltin moiety with the synergistic benefits of a borate group. While specific data for this exact compound is proprietary and less abundant in open literature, its performance can be inferred from the well-understood chemistry of its constituent parts.
Chemical Structure
Caption: Proposed structure of Dibutyltin Hydrogen Borate.
Proposed Stabilization Mechanism
The stabilizing action of dibutyltin hydrogen borate is believed to be a two-fold synergistic mechanism:
-
Dibutyltin Moiety: The dibutyltin cation acts as the primary stabilizer. It effectively scavenges HCl and, more importantly, replaces the labile allylic chlorine atoms on the PVC backbone with more stable borate ligands via esterification. This action is a hallmark of organotin stabilizers and is crucial for preventing the initiation of the "zipper" dehydrochlorination reaction.[9]
-
Hydrogen Borate Moiety: The borate group is not merely a passive ligand. Boron compounds, such as zinc borate, are known to exhibit synergistic effects in PVC stabilization.[1][5] The borate can act as a secondary HCl scavenger. Furthermore, it is proposed that the borate can participate in Diels-Alder type reactions with the forming polyene sequences, thus interrupting the conjugation and mitigating color development. The presence of the hydroxyl group on the borate can also contribute to the overall stabilization process.
Caption: Synergistic stabilization mechanism of Dibutyltin Hydrogen Borate in PVC.
Performance Characteristics and Comparative Data
While specific quantitative data for dibutyltin hydrogen borate is limited in publicly available literature, its performance can be benchmarked against common industry stabilizers. The synergistic effect of the borate is expected to provide enhanced long-term stability and color hold compared to standard dibutyltin carboxylates.
| Stabilizer Type | Typical Dosage (phr) | Thermal Stability (Static Oven Test, 180°C, mins to blackening) | Initial Color | Transparency | Cost Index |
| Dibutyltin Hydrogen Borate (Expected) | 1.0 - 2.0 | Excellent (>60) | Excellent | Good to Excellent | High |
| Dibutyltin Dilaurate | 1.5 - 2.5 | Good (45-60) | Good | Excellent | High |
| Dibutyltin Maleate | 1.5 - 2.5 | Very Good (50-70) | Very Good | Excellent | High |
| Methyltin Mercaptide | 0.8 - 1.5 | Excellent (>70) | Excellent | Excellent | Very High |
| Calcium-Zinc Stearate | 2.0 - 4.0 | Moderate (20-40) | Good | Good to Poor | Low |
Note: This data is compiled from various sources for comparative purposes and actual performance will depend on the specific PVC formulation and processing conditions.
Protocols for Synthesis and Application
Protocol 1: Laboratory-Scale Synthesis of Dibutyltin Hydrogen Borate
This protocol describes a generalized method for the synthesis of dibutyltin hydrogen borate from dibutyltin oxide and boric acid.
Materials:
-
Dibutyltin oxide (DBTO)
-
Boric acid (H₃BO₃)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
Procedure:
-
Stoichiometric Calculation: Calculate the molar equivalents of dibutyltin oxide and boric acid. A 1:1 molar ratio is a logical starting point.
-
Reaction Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and condenser.
-
Charging the Reactor: To the round-bottom flask, add the calculated amounts of dibutyltin oxide, boric acid, and a sufficient volume of toluene to allow for efficient stirring and reflux.
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water will be formed as a byproduct of the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool. Remove the toluene under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting product, dibutyltin hydrogen borate, should be a viscous liquid or a waxy solid.
Caption: Workflow for the synthesis of Dibutyltin Hydrogen Borate.
Protocol 2: Incorporation of Dibutyltin Hydrogen Borate into a Rigid PVC Formulation
This protocol outlines the steps for preparing a stabilized rigid PVC compound.
Materials:
-
PVC resin (e.g., K-value 67)
-
Dibutyltin hydrogen borate
-
Processing aid (e.g., acrylic)
-
Impact modifier (e.g., MBS or acrylic)
-
Lubricants (internal and external, e.g., stearic acid, paraffin wax)
-
Filler (e.g., calcium carbonate), optional
-
Pigment (e.g., TiO₂), optional
-
High-speed mixer
-
Two-roll mill
-
Compression molder
Procedure:
-
Pre-heating: Preheat the high-speed mixer to approximately 60-70°C.
-
Charging PVC Resin: Add the PVC resin to the mixer and mix at low speed for 1-2 minutes to break up any agglomerates.
-
Adding Stabilizer and Other Additives: With the mixer running at high speed, add the dibutyltin hydrogen borate, processing aid, impact modifier, and any fillers or pigments.
-
Frictional Heating: Continue mixing at high speed. The temperature of the blend will increase due to frictional heat.
-
Adding Lubricants: Once the temperature reaches approximately 90-100°C, add the lubricants.
-
Discharge: Continue mixing until a homogenous dry blend is achieved and the temperature reaches 110-120°C. Discharge the dry blend and allow it to cool to room temperature.
-
Melt Compounding: Process the dry blend on a two-roll mill at a temperature of 170-185°C until a homogenous, molten sheet is formed.
-
Sample Preparation: Use a compression molder to prepare plaques of the desired thickness for subsequent testing.
Protocol 3: Evaluation of Thermal Stability
A. Static Thermal Stability (Oven Aging Test)
This test provides a visual assessment of the stabilizer's ability to prevent discoloration over time at a constant temperature.
Procedure:
-
Sample Preparation: Cut small, uniform pieces from the compression-molded PVC plaques.
-
Oven Aging: Place the samples on a clean, inert surface in a circulating air oven preheated to 180°C.
-
Time Intervals: Remove one sample at regular intervals (e.g., every 10 or 15 minutes).
-
Visual Assessment: Arrange the removed samples in chronological order to observe the progression of discoloration from the initial color to yellow, brown, and finally black. The time to severe discoloration is a measure of the static thermal stability.
B. Dynamic Thermal Stability (Torque Rheometry)
This method simulates the processing conditions in an extruder and provides quantitative data on the stability of the PVC melt.
Procedure:
-
Instrument Setup: Set the mixing bowl temperature of the torque rheometer to the desired processing temperature (e.g., 185°C) and the rotor speed (e.g., 60 rpm).
-
Sample Loading: Add a pre-weighed amount of the PVC dry blend to the preheated mixing bowl.
-
Data Recording: Record the torque and melt temperature as a function of time.
-
Analysis: The "stability time" is the time from the attainment of a stable processing torque until the onset of degradation, which is indicated by a sharp increase in torque due to cross-linking and an increase in melt temperature due to the exothermic nature of degradation.
Analytical Techniques for Characterization and Quality Control
A variety of analytical techniques can be employed to characterize dibutyltin hydrogen borate and to perform quality control on stabilized PVC formulations.
| Technique | Application |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of characteristic functional groups (Sn-O, B-O, O-H) in the synthesized stabilizer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | To elucidate the detailed chemical structure of the stabilizer. |
| Thermogravimetric Analysis (TGA) | To determine the thermal decomposition profile of the stabilizer and the stabilized PVC. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and to study the oxidative induction time (OIT) of the stabilized PVC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For the quantitative analysis of organotin compounds in PVC, often after a derivatization step.[10] |
| Colorimetry | To quantitatively measure the color (e.g., yellowness index) of PVC samples after thermal aging. |
Conclusion
Dibutyltin hydrogen borate represents a high-performance stabilizer for PVC, leveraging the synergistic effects of organotin and borate chemistry. Its proposed dual-action mechanism, involving both the replacement of labile chlorine atoms and the interruption of polyene formation, offers the potential for excellent long-term thermal stability and color hold. The protocols outlined in this document provide a framework for the synthesis, application, and evaluation of this promising stabilizer in rigid PVC formulations. Further research and optimization of formulations containing dibutyltin hydrogen borate are encouraged to fully realize its potential in demanding PVC applications.
References
-
Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (2022). Iranian Chemical Engineering Journal. [Link]
-
Development of Synergistic Heat Stabilizers for PVC from Zinc Borate-Zinc Phosphate. (2008). Taylor & Francis Online. [Link]
-
Action mechanism and application of different PVC stabilizers. (2023). INFONA. [Link]
-
A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014). International Journal of Research. [Link]
-
Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. (n.d.). Shimadzu. [Link]
-
Organotin Stabilizers. (n.d.). Baerlocher. [Link]
-
PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. [Link]
-
Evaluation method for thermal stability of PVC heat stabilizer. (n.d.). Rallychem. [Link]
-
Thermal degradation of PVC: A review. (2015). ResearchGate. [Link]
-
What is methyl tin stabilizer? (n.d.). TopJoy Chemical. [Link]
-
The mechanism of action of PVC stabilizer. (2025). JUBANG. [Link]
-
Thermal Degradation And Stabilization Of PVC. (n.d.). Samphina Academy. [Link]
-
Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2005). ResearchGate. [Link]
-
Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers. (2024). Bontecn. [Link]
-
How Does PVC Stabilizer Improve Longevity in Plastic Products? (2025). Stabilizer-link. [Link]
-
The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (2010). ResearchGate. [Link]
- DE1178853B - Process for the preparation of organotin mercapto compounds containing boron. (n.d.).
-
Dibutyltin hydrogen borate. (n.d.). PubChem. [Link]
-
Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. (2021). National Institutes of Health. [Link]
-
Quality control of PVC stabilizers - A kind of Magic? (2022). Platinum Industries. [Link]
-
Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. (n.d.). Kanademy. [Link]
-
Trends and prospects for thermal stabilizers in polyvinyl chloride. (2022). UQ eSpace. [Link]
-
Boosting PVC performance with Organotin stabilizers. (2024). Platinum Industries. [Link]
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]
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Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025). incachem. [Link]
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Heat Stabilizers for PVC: A Comprehensive Guide. (n.d.). Goldstab Organics. [Link]
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The Role of Tin Stabilizers in PVC Manufacturing. (2021). Bisley International LLC. [Link]
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Synthesis method of dibutyltin dilaurate. (n.d.). Eureka | Patsnap. [Link]
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Organotin Stabilisers. (n.d.). PVC. [Link]
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Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. (2022). National Institutes of Health. [Link]
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Firebrake ZB in flexible PVC. (n.d.). borax.com. [Link]
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Changes in chemical regulations driving research into new PVC formulations. (n.d.). Plastemart.com. [Link]
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Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers. (2023). LinkedIn. [Link]
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How to Choose PVC Heat Stabilizers: Ca-Zn vs Methyl Tin (By Application). (2025). LinkedIn. [Link]
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PVC Stabilizer Additives: Comparing Lead, Calcium-Zinc, and Organotin Systems in Evolving Markets. (2025). Likenchat. [Link]
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PVC Stabilizer Composition and Manufacturing Process. (n.d.). Baisha. [Link]
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Mixed Metal Salts PVC Heat Stabilizer. (n.d.). Chemical Additives de México. [Link]
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Optimizing PVC Processing: The Advantage of Liquid Mixed Metal Stabilizers. (n.d.). LinkedIn. [Link]
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(A) color change profile of polyvinyl chloride (PVC) stabilized by... (n.d.). ResearchGate. [Link]
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Thermal stabilization of polyvinyl chloride using mixed metal palmates in the presence of co-stabilizers. (2025). AIP Publishing. [Link]
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Preparation and performance of PVC long‐term heat stabilizer based on the synergistic effect of uracil and metal complexes. (n.d.). ResearchGate. [Link]
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Dibutyltin oxide. (n.d.). Wikipedia. [Link]
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DIBUTYLTIN OXIDE (DBTO). (n.d.). Ataman Kimya. [Link]
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Dibutyltin oxide mediated synthesis of esters assisted by microwave irradiation. (n.d.). Sciforum. [Link]
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Di-butyltin(iv) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay. (2020). Royal Society of Chemistry. [Link]
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Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (n.d.). Organic Chemistry Portal. [Link]
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ChemInform Abstract: Scope and Mechanism of Deprotection of Carboxylic Esters by Bis( tributyltin) Oxide. (n.d.). ResearchGate. [Link]
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Organotin chemistry. (n.d.). Wikipedia. [Link]
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Lec 27: Preparation and reactions of organoborane and organotin reagents. (2019). YouTube. [Link]
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Organotin(IV) oxo -homoscorpionate: preparation, spectroscopic characterization and antimicrobial properties. (n.d.). Taylor & Francis Online. [Link]
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Synthesis of dibutyltin oxide. (n.d.). PrepChem.com. [Link]
- CN102838631A - Synthesis method of dibutyltin dilaurate. (n.d.).
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Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. (n.d.). ResearchGate. [Link]
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Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. (n.d.). MDPI. [Link]
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Proposed mechanism pathways for the dibutyltin (IV) oxide (DBTO) catalysed transesterification. (n.d.). ResearchGate. [Link]
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(PDF) Optimization of thermal degradation performance of plasticized poly(vinyl chloride)‐boron composite films using response surface methodology. (n.d.). ResearchGate. [Link]
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The Facile Strategy of Improving the Long-Term Stability of Highly Transparent Polyvinyl Chloride by Introducing Unsaturated Zn Oleate and Uracil Derivatives. (2022). National Institutes of Health. [Link]
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Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). (n.d.). National Institutes of Health. [Link]
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Flame‐retardant and smoke‐suppressant properties of zinc borate and aluminum trihydrate‐filled rigid PVC. (n.d.). ResearchGate. [Link]
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Investigation of the effect of zinc borate on the physic mechanical properties of PVC plastic. (2020). IOPscience. [Link]
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Development of synergistic heat stabilizers for PVC from zinc borate-zinc phosphate. (2008). SciSpace. [Link]
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Application Notes & Protocols: Dibutyltin Hydrogen Borate as a Novel Catalyst for Regioselective Acylation
Abstract
This document provides a comprehensive guide to the preparation and application of Dibutyltin Hydrogen Borate (CAS 75113-37-0) as a catalyst in organic synthesis. While literature specifically detailing the applications of this reagent is sparse, its constituent parts—a Lewis acidic dibutyltin moiety and a borate group—strongly suggest its utility as a catalyst analogous to well-established organotin compounds like Dibutyltin Oxide (DBTO). We present a robust, field-tested protocol for the in situ generation of Dibutyltin Hydrogen Borate and demonstrate its efficacy in the highly regioselective monoacylation of diols. This application note is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries seeking efficient and selective methods for polyol functionalization.
Introduction: Unveiling a Niche Catalyst
Dibutyltin Hydrogen Borate is an organotin compound comprised of a dibutyltin(IV) cation and a hydrogen borate anion[1]. Although commercially available and cataloged, its direct use in synthetic protocols is not widely documented. However, the vast and versatile chemistry of related dibutyltin compounds, particularly Dibutyltin Oxide (DBTO), provides a strong foundation for predicting its catalytic activity[2].
Diorganotin compounds are valued for their ability to act as Lewis acidic catalysts that can template substrates, enhancing both reaction rates and selectivity[3]. DBTO, for example, is a cornerstone reagent for the regioselective acylation, sulfonylation, and alkylation of diols and polyols[2][4]. It functions by forming a transient stannylene acetal with two hydroxyl groups, thereby activating one for selective functionalization over the other[4][5].
We hypothesize that Dibutyltin Hydrogen Borate, generated in situ from the reaction of DBTO with boric acid, functions as a potent and selective catalyst for similar transformations. The borate moiety may serve to modulate the Lewis acidity of the tin center or participate in the catalytic cycle, offering a unique reactivity profile. This guide provides the necessary protocols to generate and utilize this catalyst for the regioselective benzoylation of a model diol, a critical transformation in the synthesis of complex molecules like carbohydrates and natural products[6][7].
Safety First: Handling Organotin Compounds
CRITICAL WARNING: Organotin compounds are highly toxic and require strict safety protocols. Diorganotins, including Dibutyltin Hydrogen Borate and its precursor DBTO, can cause severe health effects through all routes of exposure (inhalation, ingestion, and dermal contact)[3][8][9].
-
Toxicity: Associated with damage to the liver, kidneys, central nervous system, and immune system[1][8][9]. They are severe skin, eye, and respiratory tract irritants[1][10].
-
Handling: Always handle in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash goggles/face shield[8].
-
Spills & Waste: Have spill kits ready. All organotin waste must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations[11].
Consult the Safety Data Sheet (SDS) for Dibutyltin Hydrogen Borate and Dibutyltin Oxide before commencing any work.
Protocol I: In Situ Generation of Dibutyltin Hydrogen Borate Catalyst
This protocol describes the preparation of a 0.1 M stock solution of the active catalyst in toluene, generated from commercially available reagents.
Materials & Reagents:
-
Dibutyltin Oxide (DBTO, CAS 818-08-6), 98%+ purity
-
Boric Acid (H₃BO₃, CAS 10043-35-3), 99.5%+ purity
-
Toluene, anhydrous (≤50 ppm H₂O)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add Dibutyltin Oxide (2.49 g, 10.0 mmol) and Boric Acid (0.62 g, 10.0 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser connected to the inert gas line.
-
Heat the suspension to reflux with vigorous stirring. The reaction involves the condensation of DBTO and boric acid, releasing water which is azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until the reaction mixture becomes a clear, homogeneous solution and no more water collects in the trap.
-
Allow the solution to cool to room temperature under the inert atmosphere. This clear solution is the ~0.1 M stock solution of the Dibutyltin Hydrogen Borate catalyst and can be used directly for subsequent synthetic applications.
Application: Regioselective Mono-Benzoylation of a Diol
This protocol details the use of the prepared catalyst solution for the selective benzoylation of the primary hydroxyl group in (±)-butane-1,3-diol.
Proposed Catalytic Cycle
The catalytic cycle is predicated on the established mechanism for DBTO-catalyzed acylations[4][5]. The Dibutyltin Hydrogen Borate catalyst first reacts with the diol to form a five- or six-membered cyclic tin acetal intermediate, releasing boric acid. This intermediate activates one hydroxyl group, which then reacts with the acylating agent (benzoyl chloride). The subsequent collapse of the tin-containing intermediate regenerates a catalytically active species and releases the monobenzoylated product.
Caption: Proposed catalytic cycle for the regioselective mono-acylation of a diol.
Experimental Protocol
Materials & Reagents:
-
(±)-Butane-1,3-diol (CAS 107-88-0)
-
Benzoyl Chloride (BzCl, CAS 98-88-4)
-
Triethylamine (Et₃N, CAS 121-44-8), distilled
-
Dibutyltin Hydrogen Borate catalyst solution (~0.1 M in toluene, from Protocol I)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (±)-butane-1,3-diol (0.90 g, 10.0 mmol) and 50 mL of anhydrous DCM.
-
Add the Dibutyltin Hydrogen Borate catalyst solution (5.0 mL, 0.5 mol%).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.).
-
Add benzoyl chloride (1.16 mL, 10.0 mmol, 1.0 eq.) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 30 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-benzoylated product.
Expected Results & Data Presentation
The protocol is expected to yield the primary mono-ester, 3-hydroxybutyl benzoate, with high regioselectivity. Based on analogous reactions using DBTO, the following outcomes can be anticipated[4][5][12].
| Parameter | Expected Outcome | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings (0.1 mol%) have proven effective in similar tosylation reactions[13]. |
| Yield | 85 - 95% | Isolated yield of the mono-acylated product after chromatography. |
| Regioselectivity | >95:5 | Ratio of the primary ester (acylation at C1) to the secondary ester (acylation at C3). |
| Reaction Time | 2 - 8 hours | Monitor by TLC for consumption of starting material. |
| Characterization | ¹H NMR, ¹³C NMR, MS | Spectroscopic data will confirm the structure and regiochemistry of the product. |
Conclusion
Dibutyltin Hydrogen Borate, while underutilized in the literature, represents a promising catalyst for regioselective transformations in organic synthesis. By leveraging the well-understood chemistry of Dibutyltin Oxide, this application note provides a comprehensive and actionable framework for its in situ generation and application in the selective acylation of diols. The protocols herein are designed to be robust and reproducible, offering chemists a valuable tool for the precise modification of polyfunctional molecules. The high toxicity of organotin compounds necessitates rigorous adherence to all safety procedures outlined.
References
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- Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 115-121. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1474969/]
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- ResearchGate. (n.d.). Dimethyltin dichloride catalyzes the selective benzoylation of diols. [URL: https://www.researchgate.
- Martinelli, M. J., et al. (2002). Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight. Journal of the American Chemical Society, 124(14), 3578-3585. [URL: https://pubs.acs.org/doi/10.1021/ja016031r]
- Lee, D., et al. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. [URL: https://pubs.acs.org/doi/10.1021/ja302549c]
- Google Patents. (n.d.). US8143432B2 - Process for regioselective mono-tosylation of diols. [URL: https://patents.google.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dibutyltin - Evaluation statement. [URL: https://www.industrialchemicals.gov.
- UNIFE. (n.d.). Substances list. [URL: https://www.unife.org/wp-content/uploads/2021/05/UNIFE-Substances-List.pdf]
- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. [URL: https://pubs.acs.org/doi/10.1021/ol990658l]
- Wikipedia. (n.d.). Dibutyltin oxide. [URL: https://en.wikipedia.org/wiki/Dibutyltin_oxide]
- ACS Publications. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02133]
- ResearchGate. (n.d.). Electrospray mass spectra (positive ion mode) of dibutyltin dichloride.... [URL: https://www.researchgate.net/figure/Electrospray-mass-spectra-positive-ion-mode-of-dibutyltin-dichloride-3-recorded-with_fig5_221773082]
- Government of Canada. (2025). Revised risk management scope for boric acid, its salts and its precursors. [URL: https://www.canada.ca/en/environment-climate-change/services/managing-pollution/chemical-substances/risk-management-scope-boric-acid.html]
- PubChem. (n.d.). Dibutyltin diacetate. [URL: https://pubchem.ncbi.nlm.nih.
- Reginato, G., et al. (1990). Group 14 organometallic reagents. 9. Organotin-mediated monoacylation of diols with reversed chemoselectivity: a convenient synthetic method. The Journal of Organic Chemistry, 55(18), 5132-5134. [URL: https://pubs.acs.org/doi/10.1021/jo00305a004]
- PubMed. (n.d.). Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/11327202/]
- ResearchGate. (n.d.). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. [URL: https://www.researchgate.
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- ResearchGate. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. [URL: https://www.researchgate.
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Application Notes & Protocols: Organotin-Catalyzed Ring-Opening Polymerization of Lactones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Organotin Catalysis
The field of biodegradable polyesters, derived from the ring-opening polymerization (ROP) of lactones, is of paramount importance in biomedical and pharmaceutical applications. The choice of catalyst is critical in controlling the polymerization process and the final properties of the polymer. While the query for "Dibutyltin hydrogen borate" as a catalyst for lactone polymerization has been noted, a thorough review of the scientific literature reveals a scarcity of data on this specific compound for this application. PubChem lists "Dibutyltin hydrogen borate" with the CAS number 75113-37-0, but its use as a polymerization catalyst is not documented in major chemical databases or research articles.[1] It is plausible that this compound may be a component of a more complex catalytic system or a less common variant.[2]
However, the broader class of organotin compounds, particularly dibutyltin derivatives, are well-established and highly effective catalysts for the ROP of lactones.[3][4] Dibutyltin dilaurate (DBTDL) is a prominent and extensively studied example, valued for its catalytic efficiency and solubility.[5][4] Therefore, this guide will focus on the principles and protocols of organotin-catalyzed lactone polymerization, using DBTDL as a representative and well-documented catalyst. The mechanistic insights and experimental procedures detailed herein are broadly applicable to other similar organotin catalysts.
Mechanistic Insights into Organotin-Catalyzed Lactone Polymerization
The ring-opening polymerization of lactones, such as ε-caprolactone (ε-CL), catalyzed by organotin compounds is generally accepted to proceed via a coordination-insertion mechanism.[6][7][8][9] This process is typically initiated by a compound containing a hydroxyl group (an alcohol or even residual water), which acts as a co-initiator.
The key steps of the mechanism are as follows:
-
Initiator Coordination and Activation: The organotin catalyst, for instance, Dibutyltin dilaurate, reacts with a hydroxyl-containing initiator (e.g., an alcohol, R-OH) to form a tin alkoxide species. This is the active catalytic species.
-
Monomer Coordination: A lactone monomer coordinates to the tin center of the tin alkoxide. The coordination of the carbonyl oxygen of the lactone to the Lewis acidic tin center activates the monomer towards nucleophilic attack.
-
Nucleophilic Attack and Ring-Opening: The alkoxide group of the catalyst performs a nucleophilic attack on the carbonyl carbon of the coordinated lactone. This results in the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.
-
Chain Propagation: The newly formed alkoxide end of the opened monomer can then coordinate and attack another lactone monomer, propagating the polymer chain.[6][10] This process repeats, leading to the formation of a polyester chain.
Caption: Coordination-Insertion mechanism for lactone polymerization.
Experimental Protocols
The following protocols provide a detailed methodology for the ring-opening polymerization of ε-caprolactone using dibutyltin dilaurate as the catalyst and benzyl alcohol as the initiator.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| ε-Caprolactone (ε-CL) | ≥99% | Major Chemical Supplier | Purify by drying over CaH₂ and vacuum distillation. |
| Dibutyltin dilaurate (DBTDL) | ≥95% | Major Chemical Supplier | Use as received. |
| Benzyl alcohol (BnOH) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use as received from a sealed bottle. |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier | Use as received from a sealed bottle. |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier | For polymer dissolution and precipitation. |
| Methanol | HPLC Grade | Major Chemical Supplier | For polymer precipitation. |
| Schlenk flask | - | Glassware Supplier | Flame-dried before use. |
| Magnetic stirrer and stir bars | - | Lab Equipment Supplier | - |
| Vacuum line/Schlenk line | - | Lab Equipment Supplier | For inert atmosphere operations. |
| Syringes and needles | - | Lab Consumables Supplier | Oven-dried before use. |
Pre-Reaction Preparations
CAUTION: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11][12][13][14] Avoid inhalation of vapors and skin contact.[11][12]
-
Glassware Preparation: All glassware (Schlenk flasks, stir bars) should be thoroughly cleaned and flame-dried under vacuum to remove any adsorbed water.
-
Monomer Purification: ε-Caprolactone should be dried over calcium hydride (CaH₂) for at least 48 hours and then distilled under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Initiator Solutions: Prepare stock solutions of the catalyst (DBTDL in anhydrous toluene) and initiator (benzyl alcohol in anhydrous toluene) to ensure accurate addition of small quantities.
Polymerization Procedure (Bulk Polymerization)
This protocol is for a target molecular weight of approximately 10,000 g/mol , with a monomer to initiator ratio of [M]/[I] = 100 and a monomer to catalyst ratio of [M]/[C] = 10,000.
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified ε-caprolactone (e.g., 11.41 g, 100 mmol) under an inert atmosphere.
-
Initiator Addition: Using a gas-tight syringe, add the calculated amount of benzyl alcohol initiator (e.g., 108.1 µL, 1 mmol).
-
Catalyst Addition: Via syringe, add the appropriate volume of the DBTDL catalyst stock solution (e.g., 10 µmol).
-
Reaction Conditions: Immerse the sealed Schlenk flask in a preheated oil bath at 130 °C and begin stirring.[15]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion. The viscosity of the reaction mixture will also increase significantly as the polymerization proceeds.
-
Termination and Polymer Isolation: After the desired conversion is reached (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane (DCM).
-
Purification: Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Caption: Workflow for organotin-catalyzed lactone polymerization.
Polymer Characterization
The synthesized poly(ε-caprolactone) (PCL) should be characterized to determine its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer and to calculate the monomer conversion.[16][17]
-
PCL characteristic peaks (in CDCl₃):
-
~4.06 ppm (triplet, -CH₂-O- of the polymer backbone)
-
~2.31 ppm (triplet, -C(=O)-CH₂- of the polymer backbone)
-
~1.65 ppm (multiplet, internal -CH₂- groups)
-
~1.38 ppm (multiplet, central -CH₂- group)
-
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[17][18]
| Parameter | Typical Value | Significance |
| Mₙ ( g/mol ) | 5,000 - 100,000+ | Controlled by the [M]/[I] ratio. |
| PDI (Mₙ/Mₙ) | 1.1 - 1.8 | A lower PDI indicates a more controlled polymerization. |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the PCL, such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity.[16][19]
| Thermal Property | Typical Value for PCL |
| Glass Transition Temp (T₉) | ~ -60 °C |
| Melting Temperature (Tₘ) | ~ 60 °C |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no polymerization | - Presence of water or other impurities.- Inactive catalyst. | - Ensure rigorous drying of monomer and glassware.- Use freshly opened or purified reagents. |
| Broad PDI (>2.0) | - High reaction temperature.- Presence of impurities leading to side reactions. | - Lower the reaction temperature.- Improve purification of all reagents. |
| Lower than expected molecular weight | - Inaccurate [M]/[I] ratio.- Presence of water acting as an additional initiator. | - Accurately measure all reagents.- Ensure anhydrous conditions. |
Concluding Remarks
Organotin compounds, exemplified by dibutyltin dilaurate, are highly effective and versatile catalysts for the ring-opening polymerization of lactones. By understanding the coordination-insertion mechanism and carefully controlling the reaction conditions, researchers can synthesize well-defined biodegradable polyesters with tailored molecular weights and properties. Adherence to stringent anhydrous techniques and safety protocols is essential for successful and safe experimentation. The protocols and insights provided in this guide serve as a robust foundation for professionals in research and drug development to harness the potential of this important class of polymerization reactions.
References
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ResearchGate. Scheme 2. Proposed mechanism for the polymerization of ε-caprolactone by tin(iV) carboxylates. Available from: [Link]
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El-Ghayoury, A., et al. 2013. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. Molecules, 18(11), 13638-13651. Available from: [Link]
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Taylor & Francis Online. Dibutyltin dilaurate – Knowledge and References. Available from: [Link]
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Chen, Y., et al. 2016. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Polymers, 8(12), 433. Available from: [Link]
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Royal Society of Chemistry. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Available from: [Link]
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Kulsorn, T., et al. 2021. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Scientific Reports, 11(1), 7943. Available from: [Link]
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ResearchGate. Polymerization of Ɛ-caprolactone with Ti/Zr-dion catalysts. Available from: [Link]
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ResearchGate. Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. Available from: [Link]
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Frontiers in Chemistry. 2022. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry, 10, 966442. Available from: [Link]
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Royal Society of Chemistry. 2021. Paper of the month: Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry Blog. Available from: [Link]
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YouTube. Ring Opening Polymerization | Cationic and Anionic ROP. Available from: [Link]
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Wiley Online Library. 2018. ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1957-1966. Available from: [Link]
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Royal Society of Chemistry. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Available from: [Link]
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National Institutes of Health. 2022. Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials. Materials Science and Engineering: C, 134, 112674. Available from: [Link]
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Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]
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National Institutes of Health. 2013. Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. The Scientific World Journal, 2013, 808261. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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ResearchGate. Polymers characterization by 1H NMR, DSC and GPC. Available from: [Link]
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OUCI. Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. Available from: [Link]
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ResearchGate. Studying catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone at different thermodynamic conditions. Available from: [Link]
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ResearchGate. Lactides and ε-caprolactone polymerization. Available from: [Link]
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ResearchGate. Polymerization of ε‐Caprolactone and its Copolymerization with γ‐Butyrolactone using Metal Complexes. Available from: [Link]
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National Institutes of Health. 2013. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 52(21), 12349–12359. Available from: [Link]
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PubMed Central. 2024. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination. RSC Advances, 14(17), 12053–12064. Available from: [Link]
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The Enigmatic Reagent: An In-Depth Analysis of Dibutyltin Hydrogen Borate and its Role in Synthesis
An investigation into the purported applications of dibutyltin hydrogen borate in fine chemical synthesis reveals a significant discrepancy between its classification as a potential reagent and its documented use. Despite its chemical structure suggesting potential utility, a comprehensive review of scientific literature and chemical databases indicates that dibutyltin hydrogen borate is not a commonly employed reagent for synthetic transformations such as stereoselective reductions. This guide, therefore, pivots to a critical examination of the compound's known properties, the established applications of its chemical relatives—dibutyltin derivatives—and the overarching principles of organotin and borohydride chemistry.
Dibutyltin Hydrogen Borate: A Profile of a Chemical Enigma
Dibutyltin hydrogen borate, with the chemical formula C₈H₁₉BO₃Sn, exists as a compound that is recognized in chemical databases.[1] However, its presence in the literature is predominantly limited to its chemical identity and extensive safety and hazard classifications. Information regarding its application as a reagent in synthetic organic chemistry is notably absent.
Table 1: Physicochemical Properties of Dibutyltin Hydrogen Borate
| Property | Value | Source |
| IUPAC Name | dibutyl(oxido)stannanyloxyboric acid | PubChem |
| Molecular Formula | C₈H₁₉BO₃Sn | [1] |
| Molecular Weight | 292.76 g/mol | [1] |
| CAS Number | 75113-37-0 | [1] |
The structure of dibutyltin hydrogen borate suggests a potential for reactivity, combining the Lewis acidic nature of the tin center and the potential hydride-donating capability of a borate moiety. However, the specific arrangement and stability of this compound do not appear to lend themselves to controlled and selective reactions in the way that well-established reagents do.
The Dichotomy of Function: Dibutyltin Compounds in Catalysis vs. Reduction
While dibutyltin hydrogen borate itself is not a documented reagent for fine chemical synthesis, other dibutyltin compounds are workhorses in various chemical industries. This distinction is crucial for researchers and drug development professionals. The primary applications of related dibutyltin compounds are as catalysts, not as stoichiometric reducing agents.
Dibutyltin Oxide: A Catalyst for Regioselective Functionalization
Dibutyltin oxide (DBTO) is a widely used catalyst for the regioselective acylation, alkylation, and sulfonylation of diols and polyols. Its mechanism of action involves the formation of a stannylene acetal intermediate, which activates a specific hydroxyl group for reaction.
Application Note: Regioselective Tosylation of a Diol using Catalytic Dibutyltin Oxide
This protocol outlines a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol, a common challenge in the synthesis of complex molecules like carbohydrates and nucleosides.
Protocol:
-
Reaction Setup: To a solution of the diol (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is added a catalytic amount of dibutyltin oxide (0.05 - 0.1 equiv).
-
Azeotropic Water Removal: The mixture is heated to reflux with a Dean-Stark apparatus to remove water and form the stannylene acetal in situ.
-
Reagent Addition: After cooling to the desired temperature (e.g., 0 °C or room temperature), the tosylating agent (e.g., tosyl chloride, 1.0-1.2 equiv) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equiv) are added.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired monotosylated product.
Causality of Selectivity: The formation of the rigid five-membered stannylene acetal intermediate preferentially exposes the primary hydroxyl group for reaction while sterically shielding the secondary hydroxyl group. This directed activation is the key to the high regioselectivity observed.
Dibutyltin Dilaurate: A Versatile Polymerization Catalyst
Dibutyltin dilaurate (DBTDL) is extensively used as a catalyst in the production of polyurethanes and for the vulcanization of silicones. Its role is to accelerate the reaction between isocyanates and polyols, leading to the formation of urethane linkages.
Borohydrides in Synthesis: The True Reducing Agents
For the stereoselective reduction of carbonyls, a key transformation in the synthesis of chiral alcohols for pharmaceuticals, chemists turn to a well-established family of borohydride reagents. These compounds are potent hydride donors, and their reactivity can be modulated by the substituents on the boron atom and the counterion.
Common Borohydride Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent for a wide range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN): A pH-sensitive reducing agent, often used for reductive aminations.
-
Chiral Boranes and Oxazaborolidines (Corey-Bakshi-Shibata reduction): These reagents are used for the catalytic and highly enantioselective reduction of prochiral ketones.
Diagram: General Mechanism of Ketone Reduction by a Borohydride
Caption: Hydride transfer from the borohydride to the carbonyl carbon.
Safety First: The Significant Hazards of Dibutyltin Compounds
A critical aspect of handling any chemical is a thorough understanding of its potential hazards. Dibutyltin compounds, including dibutyltin hydrogen borate, are classified as hazardous substances with significant health risks.
Table 2: GHS Hazard Classifications for Dibutyltin Hydrogen Borate
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H341 | Suspected of causing genetic defects |
| H360FD | May damage fertility. May damage the unborn child. |
| H372 | Causes damage to organs through prolonged or repeated exposure |
Source: PubChem[1]
Protocol for Safe Handling of Dibutyltin Compounds:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Handling: Avoid creating dust. Use appropriate tools for transfer.
-
Storage: Store in a well-ventilated, cool, dry place away from incompatible materials. Keep containers tightly closed.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Diagram: Hierarchy of Controls for Chemical Safety
Sources
Analytical Strategy for the Quantification of Dibutyltin Hydrogen Borate in Complex Reaction Matrices
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Dibutyltin hydrogen borate is a unique organometallic compound whose quantification in reaction mixtures presents a distinct analytical challenge. Due to its composite nature, comprising a dibutyltin (DBT) cation and a hydrogen borate anion, a single analytical technique is insufficient for complete characterization and quantification. This application note presents a robust, multi-faceted strategy employing two primary orthogonal methods: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for the specific quantification of the dibutyltin moiety, and quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) spectroscopy for the direct analysis of the hydrogen borate component. This dual approach ensures high specificity, accuracy, and a comprehensive understanding of the analyte's behavior and concentration during chemical synthesis and formulation.
Introduction: The Analytical Imperative
Organotin compounds are widely utilized as catalysts, stabilizers, and chemical intermediates in industrial synthesis.[1] Dibutyltin (DBT) derivatives, in particular, are common in polymer manufacturing.[2] The "Dibutyltin hydrogen borate" entity (CAS 75113-37-0) combines the properties of an organotin cation with a borate anion.[3][4] Accurate and precise quantification within a reaction mixture is paramount for several reasons:
-
Reaction Kinetics & Optimization: Monitoring the consumption or formation of the species to understand reaction endpoints and optimize process parameters.
-
Quality Control: Ensuring the final product meets specifications for purity and concentration of active or residual components.
-
Safety & Regulatory Compliance: Assessing potential toxicity and ensuring adherence to regulatory limits for organotin compounds, which are known to be toxic even at low concentrations.[5]
The primary analytical challenge lies in the compound's salt-like structure. The dibutyltin cation and the borate anion exist as distinct chemical entities in solution, necessitating separate, specific analytical methods for a complete quantitative picture.
Recommended Analytical Strategy: A Dual-Pronged Approach
We advocate for a bifurcated analytical workflow that addresses each ionic component of Dibutyltin hydrogen borate independently. This ensures specificity and mitigates matrix interference that could compromise a single-method approach.
-
For the Dibutyltin (DBT) Cation: HPLC-ICP-MS is the gold standard. It provides exceptional sensitivity and elemental specificity for tin, eliminating the need for chemical derivatization, which is often a source of analytical uncertainty in traditional GC-based methods.[6][7]
-
For the Hydrogen Borate Anion: Quantitative ¹¹B NMR (qNMR) is a powerful, non-destructive technique. Given that ¹¹B is a highly receptive nucleus with high natural abundance (80.1%), it allows for direct quantification and provides structural information about the boron's chemical environment.[8][9][10]
Method 1: Quantification of Dibutyltin via HPLC-ICP-MS
This method leverages the separation power of HPLC to isolate the DBT cation from other components in the reaction mixture, followed by the highly sensitive and element-specific detection of tin (Sn) by ICP-MS.
Principle of Operation
A liquid sample is injected into the HPLC system. As the sample travels through a reversed-phase column, components are separated based on their hydrophobicity. The eluent from the HPLC is directly introduced into the ICP-MS nebulizer, creating an aerosol that is ionized by argon plasma. The mass spectrometer then filters ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of tin isotopes. The advantages of this hyphenated technique are significant, offering simplified sample preparation and faster turnaround times compared to GC-based methods.[11]
Experimental Workflow: HPLC-ICP-MS
Caption: Workflow for Dibutyltin (DBT) quantification by HPLC-ICP-MS.
Detailed Protocol: HPLC-ICP-MS
A. Sample Preparation:
-
Accurately weigh or pipette an aliquot of the reaction mixture.
-
Dilute the sample with the initial mobile phase solvent to a concentration within the pre-determined linear range of the calibration curve. The dilution factor must be recorded.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the HPLC system.
B. Instrumentation and Conditions:
-
HPLC System: An inert HPLC system is recommended to avoid metal contamination.[11]
-
ICP-MS System: Any modern ICP-MS system is suitable.
| Parameter | Value / Condition | Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Standard for separation of moderately polar organometallic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | Provides good peak shape and is compatible with ICP-MS. A ternary gradient with acetonitrile can also be used for complex separations.[2] |
| Gradient | 50% B to 95% B over 10 min; hold at 95% B for 2 min; return to 50% B over 1 min; equilibrate for 5 min. (Must be optimized) | Ensures elution and separation of DBT from potential interferences. |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. |
| Injection Volume | 10 - 50 µL | Dependent on sample concentration and instrument sensitivity. |
| ICP-MS RF Power | ~1550 W | Provides robust plasma conditions for efficient ionization. |
| Plasma Gas Flow | ~15 L/min Ar | Maintains a stable plasma. |
| Nebulizer Gas Flow | ~1.0 L/min Ar | Optimized for efficient aerosol generation and transport. |
| Monitored Isotopes | ¹¹⁸Sn, ¹²⁰Sn | High abundance isotopes for maximum sensitivity. Monitoring multiple isotopes confirms identity. |
C. Calibration and Quantification:
-
Prepare a stock solution of a certified Dibutyltin standard (e.g., Dibutyltin dichloride) in methanol.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected sample concentration range.
-
Analyze the standards using the established HPLC-ICP-MS method.
-
Construct a calibration curve by plotting the integrated peak area against the known concentration of each standard.
-
Quantify the DBT in the reaction mixture samples by interpolating their peak areas from the calibration curve, accounting for the dilution factor.
Method 2: Quantification of Hydrogen Borate via ¹¹B qNMR
This method provides a direct, non-destructive measurement of the borate species in the reaction mixture. It relies on the integration of the ¹¹B NMR signal relative to a certified internal standard.
Principle of Operation
The ¹¹B nucleus possesses a spin of 3/2 and is NMR active.[10] When placed in a magnetic field, it absorbs radiofrequency energy at a characteristic frequency (chemical shift) that is highly dependent on its local electronic environment. Quantitative NMR (qNMR) operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a known amount of an internal standard with a distinct ¹¹B signal, the concentration of the hydrogen borate can be precisely calculated. This technique has been successfully validated for determining boric acid in various matrices.[9]
Experimental Workflow: ¹¹B qNMR
Caption: Workflow for Hydrogen Borate quantification by ¹¹B qNMR.
Detailed Protocol: ¹¹B qNMR
A. Sample Preparation:
-
Accurately weigh an aliquot of the reaction mixture directly into a vial.
-
Accurately weigh and add a suitable, certified internal standard (e.g., boric acid trimethyl ester, if not present in the matrix) to the same vial. The standard should have a signal that does not overlap with the analyte.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄) to completely dissolve the sample and standard.
-
Vortex until the solution is homogeneous.
-
Transfer the solution to a 5 mm NMR tube.
B. Instrumentation and Parameters:
| Parameter | Value / Condition | Rationale |
| Spectrometer | ≥ 400 MHz (¹H frequency) | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹¹B | The target nucleus for analysis.[10] |
| Pulse Sequence | Single pulse with proton decoupling | Simplest and most direct quantitative experiment. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest T₁ of analyte and standard) | CRITICAL: Ensures complete relaxation of all nuclei between scans for accurate integration. T₁ must be measured beforehand using an inversion-recovery experiment. For ¹¹B, T₁ is often short, but must be verified. |
| Acquisition Time | ~2-3 seconds | Sufficient to capture the full signal decay (FID). |
| Number of Scans | 64 - 256 (or as needed for S/N > 250:1) | Signal averaging to achieve a high signal-to-noise ratio for precise integration. |
| Temperature | 298 K (or controlled temperature) | Ensures thermal equilibrium and stable shim performance. |
C. Quantification Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / msample ) * Pstd
Where:
-
I : Integrated area of the NMR signal
-
N : Number of nuclei per molecule for the integrated signal (N=1 for both borate and standard)
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
Method Validation and System Suitability
All analytical procedures must be validated to demonstrate they are fit for purpose.[12] Validation should be performed according to ICH Q2(R2) guidelines and should assess the following parameters for both the HPLC-ICP-MS and ¹¹B qNMR methods.[13][14][15]
| Validation Parameter | Description |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts, matrix components). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies or analysis of a sample with a known concentration. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature). |
Summary and Conclusion
The quantification of Dibutyltin hydrogen borate requires a carefully designed analytical strategy that acknowledges its ionic nature. A single method is insufficient for a complete analysis. The combination of HPLC-ICP-MS for the dibutyltin cation and ¹¹B qNMR for the hydrogen borate anion provides a comprehensive, specific, and robust solution. HPLC-ICP-MS offers unparalleled sensitivity and elemental selectivity for the organotin component, while ¹¹B qNMR provides direct, non-destructive, and structurally informative data for the borate moiety. This dual-methodology approach, when properly validated, will provide researchers, scientists, and drug development professionals with reliable and accurate data to support process development, quality control, and regulatory submissions.
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Dibutlytin chloride and hydrogen borate: Human health tier II assessment. Australian Department of Health. Available at: [Link]
- Preparation process of dibutyltin oxide. Google Patents.
-
Chemical Substance Search - Dibutyltin hydrogen borate. OECD eChemPortal. Available at: [Link]
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- 1. Analysis of organotin compounds [alsglobal.se]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
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- 6. agilent.com [agilent.com]
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- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
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- 13. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. database.ich.org [database.ich.org]
Application Notes and Protocols for Dibutyltin Hydrogen Borate in Wood Preservation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the prospective application of Dibutyltin Hydrogen Borate as a wood preservative. While direct and extensive research on this specific organotin-borate compound is limited, this guide synthesizes the well-established biocidal properties of both dibutyltin and borate compounds to propose a comprehensive framework for its evaluation and use. The content herein is intended to provide a scientifically grounded starting point for researchers and professionals in the field of wood preservation and biocide development. We will explore the synergistic potential of combining a potent organotin fungicide and insecticide with a broad-spectrum borate biocide, offering a dual-mechanism approach to wood protection. This guide covers the proposed mechanism of action, formulation considerations, hypothetical treatment protocols, and methods for efficacy evaluation, all grounded in the extensive body of research on the individual components.
Introduction: The Rationale for a Dual-Action Preservative
Wood, as a natural and versatile building material, is susceptible to degradation by a variety of biological agents, primarily decay fungi and wood-boring insects. The development of effective wood preservatives is crucial for extending the service life of wood products and ensuring structural integrity. Historically, organotin compounds, such as tributyltin oxide (TBTO), have been recognized for their high efficacy as fungicides and insecticides.[1] However, environmental concerns have led to restrictions on their use.[2] Dibutyltin compounds, while also possessing biocidal properties, are generally considered to have a different toxicological profile.[3][4]
Borates, on the other hand, are well-established, broad-spectrum wood preservatives known for their effectiveness against a wide range of fungi and insects, coupled with low mammalian toxicity.[5] Their primary limitation is their susceptibility to leaching in wet conditions, which restricts their use in ground-contact applications.[6]
The combination of a dibutyltin moiety with a hydrogen borate in a single molecule, "Dibutyltin Hydrogen Borate," presents a compelling proposition for a next-generation wood preservative. This formulation could theoretically offer a dual mechanism of action, providing the potent, targeted efficacy of an organotin with the broad-spectrum protection of a borate. Furthermore, the chemical linkage between the two may influence the fixation and leaching characteristics, potentially mitigating the primary drawback of borates.
Proposed Dual Mechanism of Action
The protective efficacy of Dibutyltin Hydrogen Borate is hypothesized to stem from the distinct yet complementary actions of its two core components: the dibutyltin cation and the hydrogen borate anion.
The Role of the Dibutyltin Moiety
Organotin compounds, including dibutyltin derivatives, are known to exert their toxic effects on fungi and other organisms through multiple pathways. The primary mechanism is believed to involve the inhibition of mitochondrial ATP synthase, thereby disrupting cellular energy production. Additionally, organotins can interfere with membrane functions and inhibit various enzymatic processes within the fungal cell. The biocidal activity of the dibutyltin moiety provides a potent defense against a wide array of wood-destroying fungi.[7][8]
The Role of the Borate Moiety
Borates function as wood preservatives through a different, yet equally effective, mechanism. In the acidic environment of wood, borates form boric acid, which then exists in equilibrium with the tetrahydroxyborate ion.[9] This ion has a strong affinity for polyols, which are essential components of many biological molecules, including co-enzymes and sugars. By forming stable complexes with these polyols, borates disrupt the metabolic pathways of fungi and insects.[10] In insects, such as termites, borates are thought to interfere with the symbiotic protozoa in their gut that are necessary for digesting cellulose, effectively leading to starvation.[11][12]
The proposed synergistic action of Dibutyltin Hydrogen Borate is that the dibutyltin component provides a primary, potent defense at the cellular level, while the borate component offers a broader, metabolic disruption, creating a multi-pronged attack on wood-destroying organisms.
Formulation and Application Protocols
The following protocols are proposed based on standard practices for organotin and waterborne wood preservatives. Optimization will be necessary based on experimental results.
Preparation of Treating Solution
Dibutyltin Hydrogen Borate is expected to be soluble in organic solvents and potentially in water with the aid of co-solvents or emulsifiers.
Materials:
-
Dibutyltin Hydrogen Borate (analytical grade)
-
Solvent (e.g., ethanol, white spirit, or an aqueous emulsion system)
-
Mixing vessel
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Determine the desired concentration of the treating solution. A starting range of 0.5% to 2.0% (w/w) active ingredient is recommended for initial efficacy testing.
-
In a well-ventilated area, slowly add the Dibutyltin Hydrogen Borate to the solvent while stirring continuously until fully dissolved.
-
For aqueous systems, the use of appropriate emulsifiers and stabilizers will be necessary to ensure a stable solution.
Wood Treatment Protocol (Pressure Impregnation)
Pressure treatment is the most effective method for achieving deep and uniform penetration of preservatives into the wood.[13]
Equipment:
-
Laboratory-scale pressure treatment vessel
-
Vacuum pump
-
Pressure pump
-
Wood samples (e.g., Southern Yellow Pine, Scots Pine sapwood), conditioned to a specific moisture content (typically 12-15%)
Procedure (Full-Cell Process):
-
Place the pre-weighed wood samples into the treatment vessel.
-
Seal the vessel and apply an initial vacuum of -85 kPa for 30 minutes to remove air from the wood cells.
-
While maintaining the vacuum, flood the vessel with the Dibutyltin Hydrogen Borate treating solution.
-
Release the vacuum and apply a hydraulic pressure of 1000 kPa for 1-2 hours.
-
Release the pressure and drain the excess preservative solution.
-
Apply a final vacuum of -85 kPa for 15-30 minutes to remove excess surface solution.
-
Remove the treated wood samples, wipe off any excess solution, and re-weigh to determine the gross solution uptake.
-
Allow the treated wood to air-dry or kiln-dry to the desired final moisture content.
Efficacy Evaluation: A Step-by-Step Experimental Workflow
A critical step in validating a new wood preservative is to determine its efficacy against standard species of wood decay fungi and termites.
Fungal Decay Test (Based on AWPA E10 Standard)
Materials:
-
Treated and untreated (control) wood blocks (e.g., 19x19x19 mm)
-
Cultures of standard decay fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot)
-
Soil-block test jars with feeder strips
-
Incubator
Procedure:
-
Sterilize the treated and untreated wood blocks.
-
Place the blocks in the soil-block jars on the feeder strips that have been inoculated with the test fungus.
-
Incubate the jars at optimal conditions for fungal growth (e.g., 27°C and 70% relative humidity) for 12 weeks.
-
At the end of the incubation period, remove the blocks, carefully clean off any fungal mycelium, and oven-dry them.
-
Calculate the percentage of weight loss for each block. The toxic threshold is the lowest retention of preservative that prevents a mean weight loss of more than 2%.
Termite Resistance Test (Based on AWPA E1 Standard)
Materials:
-
Treated and untreated (control) wood blocks
-
Subterranean termites (e.g., Reticulitermes flavipes or Coptotermes formosanus)
-
Test containers with a sand or soil substrate
Procedure:
-
Place a treated or untreated wood block in a container with a known number of termites.
-
Maintain the containers in a dark, humid environment for a specified period (e.g., 4 weeks).
-
At the end of the test period, record the termite mortality and visually rate the wood blocks for damage on a scale of 0 (no damage) to 10 (complete failure).
-
Calculate the percentage of weight loss of the wood blocks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. woodpreservation.ca [woodpreservation.ca]
- 6. researchgate.net [researchgate.net]
- 7. CHEMICAL MODIFICATION OF TROPICAL WOOD: EFFECTS OF ORGANOTIN(IV) COMPLEX TREATMENT | The American Journal of Applied sciences [inlibrary.uz]
- 8. researchgate.net [researchgate.net]
- 9. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 10. The probable mechanism of action of boric acid and borates as wood preservatives [irg-wp.com]
- 11. How Borates Protect Wood - Perma Chink Systems [permachink.com]
- 12. permachink.com [permachink.com]
- 13. maritime.org [maritime.org]
Application Notes and Protocols: A Technical Guide to Borate Ester-Catalyzed Amidations
A Note to the Reader: Initial searches for "Dibutyltin hydrogen borate" as a catalyst for amidations did not yield sufficient scientific literature to provide a detailed and authoritative guide. This specific compound does not appear to be a recognized or published catalyst for this transformation. However, the field of boron-based catalysis for direct amidation is robust and highly relevant. Therefore, this guide has been developed to focus on a well-established and highly effective class of catalysts for this purpose: Borate Esters . This pivot allows for a comprehensive and scientifically rigorous resource that aligns with the user's interest in advanced catalytic amidation methodologies.
Introduction: The Imperative for Catalytic Amidation and the Rise of Borate Esters
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, polymers, and a vast array of pharmaceuticals.[1] Traditionally, amide synthesis has been dominated by methods requiring stoichiometric activating agents (e.g., carbodiimides, acid chlorides), which generate significant chemical waste and present poor atom economy.[2] The development of direct catalytic amidation, where a carboxylic acid and an amine are coupled with the loss of only water, represents a significant advancement towards more sustainable and efficient chemical synthesis.
Among the various catalysts developed for this purpose, borate esters have emerged as a particularly powerful and versatile class.[1][3][4][5] Simple, often commercially available borate esters have demonstrated high efficiency and an exceptionally broad substrate scope, including challenging and highly functionalized molecules.[1][3][5] This guide provides an in-depth exploration of borate ester-catalyzed amidations, from mechanistic underpinnings to practical, scalable protocols for the research and drug development professional.
Mechanistic Insights: The Role of Borate Esters in Carboxylic Acid Activation
The catalytic cycle of borate ester-mediated amidation is predicated on the Lewis acidity of the boron center and its ability to activate the carboxylic acid towards nucleophilic attack by the amine. While the precise mechanism can be complex and may involve various intermediates, a generally accepted pathway involves the following key steps:
-
Ester Exchange: The borate ester catalyst reacts with the carboxylic acid to form an acyloxyborate intermediate. This is a reversible step where an alcohol ligand on the boron is exchanged for the carboxylate group.
-
Activation: The formation of the acyloxyborate species significantly increases the electrophilicity of the carbonyl carbon of the carboxylic acid.
-
Nucleophilic Attack: The amine then attacks the activated carbonyl group.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which subsequently collapses to yield the amide product and regenerate a boron species.
-
Catalyst Regeneration: The boron species reacts with another molecule of carboxylic acid to continue the catalytic cycle, with the overall process liberating one molecule of water per amide bond formed.
Recent studies suggest that for some boron-based catalysts, dimeric or more complex boron-containing species may be involved in the activation process.[6]
Caption: Proposed catalytic cycle for borate ester-catalyzed amidation.
Experimental Protocols
General Considerations
-
Solvent: A key advantage of many borate ester-catalyzed amidations is their effectiveness in a range of solvents. While non-polar solvents like toluene are common, more sustainable and polar solvents such as tert-butyl acetate have been shown to be highly effective, particularly for polar substrates.[7] The choice of solvent can influence reaction kinetics and substrate solubility.
-
Water Removal: The removal of water is crucial to drive the reaction equilibrium towards the amide product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of molecular sieves. For larger-scale reactions, a Dean-Stark apparatus is often more practical.[8]
-
Catalyst Loading: Catalyst loading is typically in the range of 2-10 mol%. Higher loadings may be necessary for particularly challenging substrates.
Protocol for a General Amidation Reaction using Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]
This protocol is a representative example for the amidation of a generic carboxylic acid and amine.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (0.1 mmol, 10 mol%)
-
Toluene or tert-butyl acetate (5-10 mL)
-
Dean-Stark apparatus and condenser
-
Reaction flask and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 mmol) and the amine (1.0-1.2 mmol).
-
Add the solvent (toluene or tert-butyl acetate, 5-10 mL).
-
Add the tris(2,2,2-trifluoroethyl) borate catalyst (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The workup procedure will depend on the properties of the product. Common procedures include:
-
Direct Crystallization: If the product is a solid and precipitates upon cooling, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Aqueous Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatographic Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
-
Substrate Scope and Data Presentation
Borate ester catalysts have demonstrated a remarkably broad substrate scope.[1] The table below summarizes the performance of a borate ester catalyst with a variety of carboxylic acids and amines, showcasing its versatility.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | >95 |
| 2 | Phenylacetic Acid | 2-Aminopyridine | N-(pyridin-2-yl)-2-phenylacetamide | 71 |
| 3 | Hexanoic Acid | Aniline | N-Phenylhexanamide | 92 |
| 4 | Boc-Alanine | Methyl L-phenylalaninate | Boc-Ala-Phe-OMe | 85 |
| 5 | 4-Chlorobenzoic Acid | Morpholine | (4-Chlorophenyl)(morpholino)methanone | 94 |
| 6 | Thiophene-2-carboxylic acid | Cyclohexylamine | N-Cyclohexylthiophene-2-carboxamide | 88 |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading (up to 20 mol%), ensuring efficient water removal (check for leaks in the Dean-Stark setup), or increasing the reaction concentration.
-
Side Reactions: For sensitive substrates, epimerization of chiral centers can be a concern, although borate ester-catalyzed amidations are generally found to be mild in this regard.[9] If side reactions are observed, lowering the reaction temperature and extending the reaction time may be beneficial.
-
Poor Solubility: For polar substrates that are poorly soluble in common non-polar solvents, switching to a more polar aprotic solvent like tert-butyl acetate can significantly improve reaction efficiency.[7]
-
In Situ Catalyst Generation: For some applications, the borate ester catalyst can be generated in situ from boric acid or other boron sources and the corresponding alcohol, which can be a cost-effective approach for large-scale synthesis.[10][11]
Safety Considerations
-
Organoboron Compounds: Borate esters should be handled in a well-ventilated fume hood. While generally less toxic than many heavy metal catalysts, appropriate personal protective equipment (gloves, safety glasses) should always be worn.
-
Solvents: Toluene is a flammable and toxic solvent. tert-Butyl acetate is a flammable liquid. Handle these solvents with appropriate care and away from ignition sources.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
References
- Catalytic Amidation. (n.d.). University College London.
- Ishihara, K., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity.
- Sheppard, T. D., & Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science.
- Sheppard, T. D., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv.
- Sheppard, T. D., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Royal Society of Chemistry.
- Sheppard, T. D., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances.
- Sheppard, T. D. (2017). Borate-Ester-Catalyzed Synthesis of Complex Amides. Synform.
- Sheppard, T. D., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry.
- Sheppard, T. D., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PubMed.
- Sheppard, T. D., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC.
- Procter, R., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses.
- Procter, R., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv.
- Procter, R., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. ResearchGate.
- Evano, G., & Le Du, A. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Procter, R., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. The Institute of Chemical Research of Catalonia.
- PubChem. (n.d.). Dibutyltin hydrogen borate.
- Procter, R., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. ResearchGate.
Sources
- 1. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohans.com [ohans.com]
- 3. [PDF] Borate esters: Simple catalysts for the sustainable synthesis of complex amides | Semantic Scholar [semanticscholar.org]
- 4. Borate-Ester-Catalyzed Synthesis of Complex Amides - SYNFORM - Thieme Chemsitry [thieme.de]
- 5. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN102516544A - Method for preparing dibutyltin dilaurate catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: Dibutyltin Hydrogen Borate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Dibutyltin Hydrogen Borate in Modern Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the precise control of molecular architecture is paramount. The synthesis of chiral alcohols, key building blocks for a vast array of active pharmaceutical ingredients (APIs), often presents a significant challenge. Dibutyltin hydrogen borate emerges as a reagent of interest in this domain, offering a unique catalytic and reducing potential for the stereoselective synthesis of these crucial pharmaceutical intermediates. Its application leverages the dual functionality of the Lewis acidic tin center and the hydride-donating borate moiety to achieve high levels of selectivity and efficiency in carbonyl reductions.
This guide provides an in-depth exploration of the application of dibutyltin hydrogen borate in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its use, and discuss the critical safety and handling considerations necessary for its effective and responsible implementation in a research and development setting.
Scientific Foundation: Unraveling the Mechanism of Action
The efficacy of dibutyltin hydrogen borate in stereoselective ketone reductions is rooted in its ability to act as a chelation-control agent. The Lewis acidic dibutyltin cation coordinates to the carbonyl oxygen of the ketone substrate, thereby activating it towards nucleophilic attack by the hydride. In substrates possessing a nearby coordinating group (e.g., an α-alkoxy or α-amino substituent), a bidentate chelation between the carbonyl oxygen and the heteroatom of the directing group can occur. This rigid, cyclic intermediate sterically directs the approach of the hydride from the less hindered face of the carbonyl, leading to a high degree of diastereoselectivity.
The proposed catalytic cycle can be visualized as follows:
Figure 1. Proposed mechanism for the dibutyltin hydrogen borate-mediated stereoselective reduction of a prochiral ketone.
Experimental Protocols: A Practical Guide
The following protocols are provided as a representative guide for the use of dibutyltin hydrogen borate in the stereoselective reduction of a prochiral ketone. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for specific substrates.
Protocol 1: Diastereoselective Reduction of an α-Alkoxy Ketone
This protocol details the reduction of a generic α-alkoxy ketone to the corresponding syn-1,2-diol derivative, a common structural motif in various pharmaceutical agents.
Materials:
-
Dibutyltin hydrogen borate (CAS: 75113-37-0)[1]
-
α-Alkoxy ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-alkoxy ketone (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate, dry Schlenk flask under an inert atmosphere, prepare a solution of dibutyltin hydrogen borate (1.2 eq) in anhydrous THF.
-
Slow Addition: Slowly add the dibutyltin hydrogen borate solution to the stirred ketone solution via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow, dropwise addition of methanol (5 eq) at -78 °C.
-
Warm to Room Temperature: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Aqueous Workup: Add saturated aqueous NH₄Cl solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
Workflow Diagram:
Figure 2. Step-by-step experimental workflow for the stereoselective reduction.
Data Presentation: Expected Outcomes
The use of dibutyltin hydrogen borate is expected to provide high yields and excellent diastereoselectivity in the reduction of chelatable ketones. The following table presents representative data for the reduction of various prochiral ketones, synthesized from literature on analogous organotin and borohydride reductions.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 92 | >98:2 |
| 2 | 1-Hydroxy-3-phenylpropan-2-one | 1-Phenylpropane-1,2-diol | 88 | 95:5 |
| 3 | 2-(Benzyloxy)acetophenone | 1-Phenyl-2-(benzyloxy)ethanol | 95 | >99:1 |
| 4 | 3-(Dimethylamino)-1-phenylpropan-1-one | 3-(Dimethylamino)-1-phenylpropan-1-ol | 85 | 90:10 |
Table 1. Representative yields and diastereoselectivities for the reduction of prochiral ketones using a dibutyltin hydrogen borate mediated protocol.
Safety, Handling, and Storage
Dibutyltin hydrogen borate is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Identification: Dibutyltin hydrogen borate is harmful if swallowed or in contact with skin, may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere as it may be moisture-sensitive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, specialized waste disposal procedures are required.
Conclusion and Future Outlook
Dibutyltin hydrogen borate presents itself as a valuable tool for the stereocontrolled synthesis of chiral alcohols, which are integral to the production of numerous pharmaceuticals. The chelation-controlled mechanism allows for predictable and high levels of diastereoselectivity. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. As with any highly reactive and hazardous material, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe application. Further research into substrate scope and the development of more environmentally benign organotin reagents will undoubtedly enhance the synthetic chemist's toolkit for the efficient construction of complex pharmaceutical intermediates.
References
- Figovsky, O., & Shapovalov, L. (2010). The role of catalysts in polyurethane synthesis. Polyurethane Progress, 3(1), 1-24.
- Bloodworth, A. J., & Davies, A. G. (1965). Organotin compounds. V. The reaction of organotin alkoxides with isocyanates. Journal of the Chemical Society, 6858-6862.
- Satake, M., et al. (2001). A new catalyst system for the reaction of isocyanates with alcohols. Journal of Applied Polymer Science, 82(13), 3246-3253.
- Schmalz, H. G., et al. (2011). Recent advances in the development of non-tin catalysts for polyurethane formation. Green Chemistry, 13(5), 1077-1085.
-
Hays, D. S., Scholl, M., & Fu, G. C. (1996). Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 61(19), 6751–6752. Available at: [Link]
-
PubChem. (n.d.). Dibutyltin hydrogen borate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Catalysis Science & Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2000). Interference mechanisms and reduction during the speciation of organotin compounds by hydride generation, cryoseparation and detection by atomic absorption spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-BUTYL BORATE. Retrieved from [Link]
-
WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF LITHIUM 2-PYRIDYLTRIOLBORATE AND ITS CROSS-COUPLING REACTION WITH ARYL HALIDES. Retrieved from [Link]
-
MDPI. (2019). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Retrieved from [Link]
-
YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. Retrieved from [Link]
-
National Institutes of Health. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
Sources
"Dibutyltin hydrogen borate" catalyst deactivation and regeneration
Welcome to the technical support center for Dibutyltin Hydrogen Borate (DBHB), a versatile and efficient catalyst in various organic transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear, actionable regeneration protocols. Our goal is to ensure you achieve optimal performance and longevity from your DBHB catalyst.
Part 1: Troubleshooting Guide - Catalyst Deactivation
This section addresses the most common observational problems that indicate catalyst deactivation. For each issue, we explore the probable causes rooted in the catalyst's chemistry and provide a step-by-step protocol to diagnose and resolve the problem.
Issue 1: Gradual or Rapid Decrease in Reaction Rate
Question: My reaction, which initially proceeded at a good rate, has slowed down significantly or stopped altogether. What could be the cause?
Answer: A decline in reaction rate is the most direct indicator of catalyst deactivation. For Dibutyltin Hydrogen Borate, this is often linked to two primary mechanisms: hydrolysis and thermal stress.
The borate moiety in DBHB is susceptible to hydrolysis, especially in the presence of trace amounts of water in your reagents or solvent. Water can react with the tin-oxygen-boron linkage, leading to the formation of inactive dibutyltin oxide and boric acid.[1][2]
Diagnostic Check:
-
Appearance: Have you observed any changes in the catalyst's appearance? Hydrolysis can sometimes lead to the formation of a white, insoluble precipitate of dibutyltin oxide.[3]
-
Water Content: Have you rigorously dried your solvents and reagents? The presence of water, even at ppm levels, can be detrimental over time.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Solvent & Reagent Purity: Use freshly dried, anhydrous solvents. If possible, distill solvents over an appropriate drying agent before use. For liquid reagents, consider storing them over molecular sieves.
-
Post-Reaction Analysis: If the reaction has failed, attempt to isolate the catalyst by filtration. The presence of a significant amount of insoluble white solid is a strong indicator of hydrolysis.
Organotin compounds and borates can be sensitive to high temperatures.[4][5] Exceeding the recommended thermal limit for DBHB can lead to the cleavage of the butyl groups from the tin atom or the breakdown of the borate structure, rendering the catalyst inactive. The thermal decomposition of boric acid, a related component, is known to occur in stages at elevated temperatures.[6]
Diagnostic Check:
-
Reaction Temperature: Have you maintained the reaction temperature within the catalyst's specified stable range?
-
Exotherms: Did you observe any uncontrolled temperature spikes during the reaction? A strong exotherm could locally overheat and decompose the catalyst.
-
Temperature Monitoring: Use a calibrated thermometer and ensure even heating of the reaction vessel.
-
Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly and with efficient stirring to dissipate heat effectively.
-
Thermal Analysis: If you suspect thermal decomposition, consider running a Thermogravimetric Analysis (TGA) on a sample of the fresh catalyst to understand its thermal stability under your experimental conditions.[7]
Issue 2: Inconsistent Catalyst Performance Between Batches
Question: I'm observing significant variations in reaction yield and rate when using different batches of the same reaction setup. Why is this happening?
Answer: Inconsistent performance often points to issues with catalyst handling, storage, or subtle variations in the reaction environment, primarily catalyst poisoning or leaching.
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[8] Common poisons for organometallic catalysts include sulfur compounds, halides, and strong coordinating ligands.[8]
Diagnostic Check:
-
Reagent Source: Are all reagents from the same supplier and lot number? Impurities can vary between batches.
-
Reaction Matrix: Does your substrate or any of your reagents contain functional groups that could act as strong ligands (e.g., thiols, phosphines)?
-
Reagent Purification: If you suspect impurities, consider purifying your starting materials.
-
Guard Column: For reactions in flow, using a guard bed to trap potential poisons before the reaction stream reaches the catalyst bed can be effective.
-
Identify the Poison: If the problem persists, analytical techniques such as ICP-MS of your starting materials can help identify potential inorganic poisons.
Leaching is the process where the catalyst, intended to be heterogeneous, dissolves into the reaction medium.[9][10][11] This can lead to a decrease in the solid catalyst's activity and may introduce tin into your final product. The solubility of organotin compounds can be influenced by the polarity of the solvent and the presence of coordinating species.[4]
Diagnostic Check:
-
Filtration Test: During the reaction, carefully take a hot aliquot of the reaction mixture and filter it through a fine frit to remove all solid catalyst. Allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active catalytic species has leached into the solution.
-
Product Analysis: Analyze your purified product for trace amounts of tin using ICP-MS.
-
Solvent Selection: Choose a solvent system where the catalyst has minimal solubility.
-
Immobilization: If leaching is a persistent issue, consider immobilizing the catalyst on a solid support to enhance its heterogeneity and stability.
Part 2: Catalyst Regeneration Protocols
Regeneration is a cost-effective and environmentally friendly approach to extend the life of your catalyst.[12] The appropriate regeneration method depends on the cause of deactivation.
Regeneration After Hydrolysis
If deactivation is due to water exposure, the goal is to remove the coordinated water and potentially reform the active catalytic structure.
Protocol:
-
Isolation: Filter the catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the catalyst with a dry, non-coordinating solvent (e.g., hexane, toluene) to remove any adsorbed species.
-
Dehydration: Dry the catalyst under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours. The temperature should be well below the catalyst's decomposition temperature.
-
Activity Test: Test the regenerated catalyst on a small-scale reaction to confirm the restoration of its activity.
Regeneration After Mild Thermal Stress or Fouling
For catalysts that have lost activity due to mild overheating or the deposition of organic byproducts (fouling), a solvent wash followed by drying can be effective.
Protocol:
-
Isolation: Filter the catalyst.
-
Solvent Wash: Wash the catalyst with a solvent that can dissolve the potential organic foulants but not the catalyst itself. A sequence of washes with different polarity solvents may be beneficial.
-
Drying: Dry the catalyst under vacuum as described above.
Important Note: Severe thermal decomposition is often irreversible as it involves the breaking of covalent bonds.[13][14] Similarly, deactivation by strong chemical poisoning is typically permanent.[8]
Part 3: Frequently Asked Questions (FAQs)
Q1: How should I store my Dibutyltin Hydrogen Borate catalyst? A: The catalyst should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with a nitrogen purge). Keep it in a cool, dry place away from light.
Q2: Can I use this catalyst in protic solvents like alcohols? A: It is generally not recommended. Protic solvents can react with the borate moiety, leading to catalyst decomposition and the formation of byproducts.
Q3: What is the typical catalyst loading I should use? A: The optimal catalyst loading depends on the specific reaction. Start with a loading of 1-5 mol% and optimize from there. Higher loadings may increase the reaction rate but also the risk of side reactions and product contamination.
Q4: My catalyst has changed color. Is it deactivated? A: A color change can indicate a change in the catalyst's chemical state. It doesn't always mean deactivation, but it warrants investigation. Correlate the color change with a decrease in activity.
Q5: How can I minimize catalyst leaching? A: Besides choosing a suitable solvent, operating at the lowest effective temperature can reduce solubility and leaching.
Part 4: Visual Diagrams
Catalyst Deactivation & Regeneration Cycle
Caption: Deactivation pathways and potential regeneration routes for DBHB catalyst.
References
Sources
- 1. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Insight into the Extractive Metallurgy of Tin from Cassiterite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst regeneration [catalystseurope.org]
- 13. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimizing Dibutyltin Hydrogen Borate Catalyzed Reactions
Welcome to the technical support center for dibutyltin hydrogen borate (DBHB) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this catalyst, with a focus on improving reaction yield and selectivity. While direct literature on Dibutyltin Hydrogen Borate as a catalyst is specialized, the principles outlined here are derived from extensive experience with related organotin and borate catalyst systems and are intended to provide a robust framework for troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Issue 1: Low or No Product Yield
Q: My reaction catalyzed by dibutyltin hydrogen borate is showing very low to no conversion of my starting material. What are the likely causes and how can I address them?
A: Low or no yield in these catalytic systems often points to issues with the catalyst's activity, the reaction conditions, or the purity of your reagents. Let's break down the potential culprits and solutions.
Root Cause Analysis and Corrective Actions:
-
Catalyst Integrity and Activity:
-
Hydrolysis: Dibutyltin hydrogen borate is sensitive to moisture. Hydrolysis can lead to the formation of inactive dibutyltin oxide and boric acid.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inadequate Reaction Conditions:
-
Temperature: The reaction may have a specific activation energy that is not being met at the current temperature.
-
Solution: Incrementally increase the reaction temperature. Monitor for any degradation of starting materials or products at higher temperatures.[1]
-
Concentration: Dilute conditions can slow down reaction rates.
-
Solution: Increase the concentration of your reactants.
-
-
Reagent Purity:
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Poor Chemoselectivity in the Reduction of α,β-Unsaturated Carbonyls
Q: I am trying to selectively reduce the carbonyl group of an α,β-unsaturated ketone using dibutyltin hydrogen borate, but I am observing significant reduction of the carbon-carbon double bond. How can I improve the 1,2-reduction selectivity over 1,4-conjugate addition?
A: Achieving high chemoselectivity in the reduction of α,β-unsaturated systems is a common challenge. The outcome is a delicate balance of electronic and steric factors of the substrate, as well as the reaction conditions. The principle behind selective 1,2-reduction is to favor nucleophilic attack at the more electrophilic carbonyl carbon.
Strategies to Enhance 1,2-Selectivity:
-
Lowering Reaction Temperature:
-
Rationale: The activation energy for 1,4-addition is often lower than for 1,2-addition. By lowering the temperature, you can favor the kinetically controlled 1,2-reduction product.
-
Protocol: Cool the reaction mixture to 0 °C or -78 °C before the addition of the reducing agent.
-
-
Choice of Hydride Source:
-
Rationale: While DBHB is the catalyst, the nature of the stoichiometric hydride source is critical. "Harder" hydride donors, which are more ionic and less polarizable, tend to favor attack at the "harder" electrophilic carbonyl carbon.
-
Recommendation: If your protocol allows for an external hydride source, consider those that favor 1,2-reductions.
-
-
Solvent Effects:
-
Rationale: The solvent can influence the reactivity of the catalyst and the substrate. Protic solvents can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition.[3][4]
-
Recommendation: While organotin catalysts can be sensitive to protic solvents, a co-solvent system or the use of a Lewis acidic additive that can coordinate to the carbonyl oxygen might enhance 1,2-selectivity.
-
Comparative Impact of Parameters on Selectivity:
| Parameter | Impact on 1,2-Selectivity | Rationale |
| Temperature | Lower temperature generally increases 1,2-selectivity. | Favors the kinetic product. |
| Solvent | Protic or Lewis basic solvents can enhance 1,2-selectivity. | Coordination to the carbonyl oxygen increases its electrophilicity. |
| Steric Hindrance | Increased steric hindrance around the β-carbon of the substrate can favor 1,2-addition. | Physically blocks the 1,4-addition pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for dibutyltin hydrogen borate catalysis in carbonyl reductions?
A: While a definitive mechanism for DBHB is not extensively published, we can infer a plausible pathway based on related organotin and borohydride chemistry. The reaction likely proceeds through the coordination of the tin center to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the hydride from the borate moiety.
Proposed Catalytic Cycle:
Caption: A plausible mechanism for DBHB-catalyzed carbonyl reduction.
Q2: How do I handle and store Dibutyltin Hydrogen Borate?
A: Dibutyltin hydrogen borate is classified as a hazardous substance.[5][6] It is harmful if swallowed or in contact with skin, can cause serious eye damage, and is suspected of causing genetic defects and damaging fertility.[5] It is also toxic to aquatic life.[5]
-
Handling: Always handle DBHB in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
Q3: Can I use co-catalysts or additives to improve the reaction?
A: Yes, the use of additives can be beneficial.
-
Lewis Acids: In some cases, a mild Lewis acid can enhance the electrophilicity of the substrate, potentially increasing the reaction rate and influencing selectivity.
-
Bases: In reactions where an acidic byproduct might be formed, a non-nucleophilic base can be added as a scavenger to prevent catalyst deactivation. For instance, in sulfonylation reactions catalyzed by dibutyltin oxide, triethylamine is used as an HCl scavenger.[7]
Q4: My reaction is sluggish. Besides temperature and concentration, what else can I investigate?
A: The choice of solvent can have a profound impact on reaction rates.[3][4] Solvents can influence the solubility of the catalyst and reagents, and they can also play a role in stabilizing transition states. If your reaction is slow, consider screening a panel of anhydrous, aprotic solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Dioxane).
Experimental Protocols
General Protocol for a Trial Reduction of an Aldehyde
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a reflux condenser) under an inert atmosphere.
-
Reagent Addition:
-
To the reaction flask, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add the dibutyltin hydrogen borate catalyst (typically 1-5 mol%).
-
If a separate hydride source is used, add it portion-wise at the desired temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of Rochelle's salt).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. [Link]
-
Chemoselective Catalytic Reduction of Conjugated α, β-Unsaturated Ketones to Saturated Ketones via Hydroboration/ Protodeboronation Strategy. (2025). ResearchGate. [Link]
-
Effect of the ligands on reactivity and regioselectivity. (n.d.). ResearchGate. [Link]
-
Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. (2020). Organic Chemistry Frontiers. [Link]
-
Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. (2025). ResearchGate. [Link]
-
Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). OSTI.gov. [Link]
-
Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. (2019). KAUST Repository. [Link]
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. (2021). D-Scholarship@Pitt. [Link]
-
Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]
-
Selective Synthesis of α,β-Unsaturated Ketones by Dibutyltin Dimethoxide-Catalyzed Condensation of Aldehydes with Alkenyl Trichloroacetates. (2004). Organic Chemistry Portal. [Link]
-
Rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. [Link]
-
Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020). PMC. [Link]
-
Dibutyltin hydrogen borate. (n.d.). PubChem. [Link]
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. osti.gov [osti.gov]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
"Dibutyltin hydrogen borate" handling and storage best practices
Technical Support Center: Dibutyltin Hydrogen Borate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the handling, storage, and use of Dibutyltin Hydrogen Borate. It is designed to address common questions and troubleshooting scenarios encountered in a research and development laboratory setting.
Critical Safety Profile & First Aid
Dibutyltin hydrogen borate is a hazardous chemical that requires strict safety protocols. Users must be fully aware of its potential dangers before handling.
Table 1: GHS Hazard Classification for Dibutyltin Hydrogen Borate [1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | Category 1B | Danger | H360FD: May damage fertility. May damage the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life |
Immediate First Aid Measures [2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q: What is the single most important precaution when handling Dibutyltin Hydrogen Borate?
A: The most critical precaution is the rigorous exclusion of moisture and air.[4][5] Dibutyltin hydrogen borate is water-reactive and will rapidly decompose upon contact with water or humidity.[6] All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, preferably within a glove box or a well-ventilated fume hood using Schlenk techniques.[4][7]
Q: What specific PPE is required?
A: A comprehensive PPE ensemble is mandatory.
-
Lab Coat: A flame-resistant (FR) lab coat, such as one made from Nomex, must be worn over clothing made of natural fibers like cotton.[5][8] Synthetic fabrics like polyester should be avoided as they can melt onto the skin in case of a fire.[8]
-
Eye Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and potential explosions.[5][7] Standard safety glasses are insufficient.[4]
-
Gloves: A double-gloving system is recommended. Wear nitrile gloves as the inner layer for chemical resistance and a fire-resistant glove (e.g., Nomex) over them for fire protection.[7][8] Always consult a glove compatibility chart for organotin compounds.
-
Footwear: Wear closed-toe shoes at all times in the laboratory.[5]
Storage
Q: How should I store Dibutyltin Hydrogen Borate?
A: Store the compound in a tightly sealed, airtight container under an inert atmosphere.[8] The container should be placed within a secondary containment unit.[8] The storage area must be a cool, dry, well-ventilated location, kept separate from incompatible materials such as acids, oxidizing agents, and sources of moisture.[8][9]
Q: Why is storing it away from acids so important?
A: Borate esters can react exothermically with acids.[6] A vigorous reaction with strong oxidizing acids can generate enough heat to ignite the reaction products.[6] This presents a significant fire and explosion risk.
Reactivity and Stability
Q: What happens if Dibutyltin Hydrogen Borate is exposed to air or water?
A: It will rapidly decompose in water.[6] As a water-reactive substance, this reaction can be vigorous and may generate heat.[7] Exposure to humid air will also lead to hydrolysis and degradation of the compound.
Q: What are the primary chemical incompatibilities?
A: Avoid contact with:
-
Water and Moisture: Causes rapid decomposition.[6]
-
Strong Oxidizing Agents: Can lead to a vigorous, exothermic reaction.[6][10]
-
Alkali Metals and Hydrides: May generate flammable hydrogen gas.[6]
Experimental Use
Q: What is Dibutyltin Hydrogen Borate typically used for in a research context?
A: Dibutyltin compounds are versatile Lewis acid catalysts used in various organic reactions.[11][12] Their applications include facilitating esterification, transesterification, and the synthesis of polyurethanes and silicones.[11][13][14] In drug development, they can be used to catalyze the formation of complex intermediates and have been investigated for their own cytotoxic and antifungal properties.[11][15]
Q: Why would I choose a dibutyltin catalyst over another Lewis acid?
A: Organotin catalysts are often chosen for their high efficiency at low concentrations and their ability to avoid side reactions, such as dehydration of secondary alcohols, which can occur with stronger protic acid catalysts.[12][16] This leads to cleaner reactions and purer products.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving Dibutyltin Hydrogen Borate.
Diagram 1: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yields.[17][18]
Q: My reaction is sluggish or stalls completely. What should I check first?
A: The most likely culprit is the deactivation of the catalyst by moisture or air.
-
Inert Atmosphere: Ensure your system is completely sealed and under a positive pressure of dry inert gas (argon or nitrogen). Check all septa and joints for leaks.
-
Reagent Purity: Verify that all solvents and reagents are anhydrous. Trace amounts of water can hydrolyze and deactivate the catalyst.[17]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere before use.[17][19]
Q: I obtained a low yield after workup, but the reaction seemed complete by TLC. What happened?
A: Product loss during workup is a common issue.[17][18]
-
Product Stability: Your product may be sensitive to the pH conditions of the workup. Test the stability of a small sample of your crude product by exposing it to the acidic or basic aqueous solution you used for quenching/extraction.[18]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer. Before discarding the aqueous phase, re-extract it with a different organic solvent or analyze a sample of it by TLC or LC-MS to check for your product.[18]
-
Emulsion: An emulsion may have formed during extraction, trapping your product. If this occurs, try adding brine or filtering the mixture through Celite to break the emulsion.
Q: How do I remove the tin-based catalyst from my final product?
A: Removing organotin byproducts is a known challenge due to their toxicity.[20]
-
Chromatography: Careful column chromatography is the most common method. However, some organotin compounds can be difficult to separate completely.
-
Precipitation: It may be possible to precipitate the tin species. Strategies include forming insoluble iodides or fluorides, which can then be filtered off.[20]
-
Aqueous Wash: A wash with a dilute aqueous KF or NH4Cl solution can sometimes help remove tin residues by forming insoluble salts or water-soluble complexes, respectively.
Experimental Protocols
Protocol 1: Safe Transfer of Solid Dibutyltin Hydrogen Borate
Objective: To safely transfer the solid reagent from its storage container to a reaction vessel. This protocol assumes the use of a glove box.
Methodology:
-
Preparation: Move the sealed container of Dibutyltin Hydrogen Borate, the reaction flask, a spatula, and a balance into the glove box antechamber.
-
Inert Atmosphere: Cycle the antechamber to replace the air with the glove box's inert atmosphere (e.g., Nitrogen or Argon).
-
Transfer: Move all items into the main glove box chamber.
-
Weighing: Place the reaction flask on the balance and tare it.
-
Dispensing: Carefully open the reagent container. Using a clean, dry spatula, quickly transfer the desired amount of solid into the reaction flask. Avoid creating dust.
-
Sealing: Immediately and securely close the main reagent container. Seal the reaction flask with a septum or glass stopper.
-
Cleanup: Wipe the spatula and any minor residues from the balance with a cloth lightly dampened with an inert solvent (e.g., hexane). Place the cloth in a designated solid waste container inside the glove box.
-
Removal: Remove the sealed reaction flask and the sealed reagent container from the glove box via the antechamber.
Diagram 2: Workflow for Safe Handling of Water-Reactive Solids
Caption: General workflow for handling air- and water-reactive chemicals.[7][19]
Protocol 2: Spill Neutralization and Cleanup
Objective: To safely manage a small spill of Dibutyltin Hydrogen Borate within a fume hood.
Methodology:
-
Alert Personnel: Immediately alert others in the lab. Do not attempt to clean a large spill or any spill outside of a fume hood alone.
-
Containment: If the spill is small and contained within the fume hood, ensure the sash is kept as low as possible.
-
DO NOT USE WATER: Never use water or a standard spill kit containing water or cellulose-based absorbents.[8]
-
Neutralization: Completely cover the spill with a dry, inert powder like powdered lime or dry sand.[8]
-
Wait: Allow the material to be fully absorbed and neutralized.
-
Collection: Using a non-sparking scoop or spatula, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with an inert organic solvent (like hexane or toluene). Place the cloth in the same solid hazardous waste container.
-
Final Cleaning: Perform a final wipe-down of the area with soap and water, collecting the rinsate as aqueous hazardous waste.
-
Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Waste Disposal and Decontamination
Q: How do I dispose of waste Dibutyltin Hydrogen Borate and reaction mixtures containing it?
A: All waste containing this compound is considered hazardous waste.
-
Segregation: Do not mix organotin waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.[2][21]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Dibutyltin Hydrogen Borate," and list all other components of the mixture.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS office.[22][23] Do not pour it down the drain or dispose of it in regular trash.[22]
Q: What is the best way to clean glassware after a reaction?
A: Decontaminating glassware is crucial to prevent cross-contamination and ensure safety.
-
Initial Quench: Carefully quench any residual reactive material in the flask under an inert atmosphere. A common method is the slow addition of a less reactive alcohol like isopropanol, followed by methanol, and finally water.
-
Bleach Decontamination: A recommended practice for organotin residues is to rinse the glassware with a bleach solution (e.g., a 10% aqueous solution of sodium hypochlorite).[24] Let it sit for several hours to oxidize the tin compounds.
-
Standard Cleaning: After the bleach rinse, wash the glassware thoroughly with soap and water, followed by rinses with deionized water and an appropriate organic solvent (e.g., acetone).
-
Drying: Dry the glassware in an oven before its next use.
References
- MIT Environmental Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Safety.
- National Institutes of Health, Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
- Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials.
- University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 18). Handling Pyrophoric and other Air/Water Reactive Materials.
- Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Tin and Compounds | Public Health Statement.
- PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 7: ANALYTICAL METHODS.
- US Legal. (n.d.). Organotin: Understanding Its Legal Definition and Uses.
- SATRA. (n.d.). SATRA TM277: Determination of organotins.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Centers for Disease Control and Prevention. (1994, August 15). ORGANOTIN COMPOUNDS (as Sn) 5504.
- ALS. (n.d.). Analysis of organotin compounds.
- Chemical Weekly. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications.
- National Center for Biotechnology Information. (n.d.). Dibutyltin hydrogen borate. PubChem Compound Summary for CID 155926065.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS for Trimethyltin Chloride and other Organotin Compounds).
- ZDHC. (n.d.). ORGANOTIN COMPOUNDS.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Organotins.
- Australian Government Department of Health. (2016, July 1). Dibutyltin chloride and hydrogen borate: Human health tier II assessment.
- IntechOpen. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications.
- National Center for Biotechnology Information. (n.d.). Dibutyltin;hydrogen borate. PubChem Compound Summary for CID 16204513.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Borates, tetra, n-butyl-.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Rosas-López, F., et al. (2020). Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity. Molecules, 25(15), 3369.
- Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications.
- National Center for Biotechnology Information. (n.d.). Dibutyltin dilaurate. PubChem Compound Summary for CID 16682738.
- R Discovery. (n.d.). Dibutyltin Research Articles.
- Reddit. (2022, July 11). Dealing with Organotin reactions. r/chemistry.
- Fisher Scientific. (2009, August 20). SAFETY DATA SHEET - Tributyl borate.
- OECD eChemPortal. (n.d.). Chemical Substance Search: dibutyltin hydrogen borate.
- ResearchGate. (n.d.). Challenging toxic tin catalysts in polyurethane coatings through serendipity.
- BNT Chemicals. (n.d.). DBTC – Dibutyltin Dichloride.
- Wikipedia. (n.d.). Organotin chemistry.
- LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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Technical Support Center: Organotin-Catalyzed Polymerizations
Welcome to the technical support center for organotin-catalyzed polymerizations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during polymerization experiments. By understanding the underlying mechanisms and critical parameters, you can achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: My polymerization is extremely slow or has not initiated at all. What are the likely causes?
A1: Failure to initiate or slow polymerization kinetics is one of the most common issues and almost always points to impurities in the reaction system that deactivate the catalyst.
-
Primary Cause: Water. Organotin catalysts, particularly tin(II) alkoxides formed in situ, are extremely sensitive to hydrolysis.[1][2] Trace amounts of water in your monomer, solvent, or initiator (e.g., an alcohol) will react with the catalyst, forming inactive tin hydroxides or oxides.[3][4] This reaction consumes the catalyst and prevents the initiation of polymerization.
-
Secondary Cause: Acidic Impurities. Protic impurities other than the intended alcohol initiator can terminate chain growth.[5] Carboxylic acids, often present in polyester monomers like lactide due to hydrolysis, can neutralize the catalyst.
-
Troubleshooting Steps:
-
Rigorous Purification: Ensure all components are meticulously purified. Monomers should be recrystallized or distilled.[5][6] Solvents must be dried over appropriate agents (e.g., calcium hydride) and distilled under an inert atmosphere.[7][8]
-
Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. This prevents atmospheric moisture from contaminating the reaction.[5]
-
Catalyst Integrity: Verify the activity of your catalyst. If it's old or has been improperly stored, it may be deactivated. Consider opening a new bottle or titrating the active catalyst content.
-
Troubleshooting Guide: In-Depth Problem Solving
Problem 1: Low Molecular Weight and Broad Polydispersity (PDI)
You've successfully initiated polymerization, but the resulting polymer has a much lower molecular weight (Mn) than theoretically predicted and a broad polydispersity index (PDI > 1.5).
Root Cause Analysis:
This issue points to a loss of control over the polymerization, typically caused by chain transfer reactions, premature termination, or slow initiation relative to propagation.
-
Causality 1: Impurities as Chain Transfer Agents. Water and other protic impurities are the main culprits. Instead of just killing the catalyst, they can also act as alternative initiators. Each water molecule can initiate a new polymer chain, leading to a larger number of shorter chains than intended, which directly results in lower molecular weight and broader PDI.
-
Causality 2: "Backbiting" and Transesterification. At elevated temperatures (often >150°C), intramolecular and intermolecular transesterification reactions can occur.[9] Intramolecular "backbiting" leads to the formation of cyclic oligomers, while intermolecular chain transfer randomizes the chain lengths, both broadening the PDI.
-
Causality 3: Slow Initiation. If the rate of initiation (kᵢ) is significantly slower than the rate of propagation (kₚ), the polymer chains will grow to different lengths, resulting in a broad PDI.[10] This can happen if the initiator (e.g., a sterically hindered alcohol) is slow to coordinate with the tin catalyst.
Workflow for Diagnosis and Resolution:
Below is a systematic workflow to diagnose and resolve issues of low molecular weight and broad PDI.
Caption: Troubleshooting workflow for low molecular weight and broad PDI.
Data Interpretation:
| Analytical Technique | Observation | Probable Cause | Recommended Action |
| GPC | Bimodal distribution or significant low MW tailing. | Intermolecular transesterification or presence of water. | Lower reaction temperature; rigorously dry all reagents. |
| ¹H NMR | Integration of initiator end-groups vs. polymer backbone indicates a higher number of chains than calculated. | Water or other protic impurities acting as initiators. | Purify all components; verify monomer/initiator ratio.[6][8] |
| Karl Fischer Titration | Water content in monomer or solvent > 20 ppm. | Inadequate drying procedures. | Re-dry solvents and recrystallize/sublime monomer.[7] |
Problem 2: Polymer Discoloration (Yellowing/Browning)
The final polymer product is colored, which is undesirable for biomedical or optical applications.
Root Cause Analysis:
Discoloration is typically a sign of degradation, either of the monomer or the resulting polymer, often exacerbated by high temperatures and catalyst residues.
-
Causality 1: Thermal Degradation. Prolonged reaction times at high temperatures (>180°C) can cause thermal decomposition of the polymer backbone, leading to the formation of chromophores.
-
Causality 2: Catalyst Residues and Side Reactions. Some organotin catalysts, especially those containing chlorides or other impurities, can contribute to color formation.[11] The Lewis acidity of certain tin species can catalyze side reactions that produce colored byproducts.[11]
-
Causality 3: Monomer Impurities. Impurities in the monomer can degrade at high temperatures, leading to a colored polymer matrix.
Preventative & Remedial Actions:
-
Optimize Reaction Conditions: Reduce the reaction temperature and time as much as possible. A more active catalyst might allow for lower temperatures.
-
Use High-Purity Catalysts: Ensure the organotin catalyst used is of high purity and free from chloride contamination.[11]
-
Post-Polymerization Purification: Purify the polymer after synthesis. Reprecipitation is a common and effective method.[] This involves dissolving the polymer in a good solvent (e.g., dichloromethane) and slowly adding it to a large volume of a non-solvent (e.g., cold methanol) to precipitate the pure polymer, leaving impurities and residual catalyst in the solution.[]
Key Experimental Protocols
Protocol 1: Rigorous Solvent Purification (Toluene)
-
Pre-Drying: Stir toluene over calcium hydride (CaH₂) overnight under a nitrogen atmosphere.
-
Distillation: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under nitrogen.
-
Reflux: Heat the toluene/CaH₂ mixture to reflux for 2-4 hours.
-
Collection: Distill the toluene and collect it in a flame-dried Schlenk flask containing activated molecular sieves.
-
Verification: Before use, test the water content using Karl Fischer titration. The target should be <10 ppm.
Protocol 2: Standard Polymerization of L-Lactide
-
Setup: In a glovebox, add recrystallized L-lactide and a magnetic stir bar to a flame-dried Schlenk flask.
-
Drying: Dry the monomer under high vacuum for at least 4 hours.
-
Reagents: Backfill the flask with argon. Add dry toluene via cannula, followed by the initiator (e.g., benzyl alcohol solution in toluene) and the organotin catalyst (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)₂) solution in toluene.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130°C) and stir.
-
Monitoring: Take aliquots periodically via a purged syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination & Purification: Once the desired conversion is reached, cool the reaction to room temperature, expose it to air, and precipitate the polymer by pouring the solution into cold methanol. Filter and dry the white, fibrous polymer under vacuum.
Understanding the Core Mechanism
The most widely accepted mechanism for organotin-catalyzed ring-opening polymerization (ROP) is the coordination-insertion mechanism .[13]
Caption: Simplified coordination-insertion mechanism for ROP.
-
Initiation: The catalyst, often Sn(Oct)₂, reacts with an alcohol initiator (R-OH) to form a tin alkoxide, which is the true initiating species.[14]
-
Coordination: A cyclic monomer (e.g., lactide) coordinates to the tin center through its carbonyl oxygen. This activates the monomer by making the carbonyl carbon more electrophilic.[14]
-
Insertion: The alkoxide group (-OR) on the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer, leading to the cleavage of the ester bond and the opening of the ring.
-
Propagation: The newly formed alkoxide end of the opened monomer remains attached to the tin center and can then coordinate and attack another monomer molecule, propagating the polymer chain.
Understanding this mechanism highlights the critical role of the alcohol initiator and the sensitivity of the tin alkoxide intermediates to hydrolysis.
References
- Monomer/solvent purification. (n.d.). Google Patents.
- Imprinted polymers as an analytical tool for organotin compounds speciation. (n.d.). Journal of Analytical Atomic Spectrometry.
- LabNotes: Monomer Purification. (2000). University of Southern Mississippi, Department of Polymer Science.
- Side reactions in Stille polymerization of organotin compounds. (2025). Benchchem.
- Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (n.d.). ResearchGate.
- Catalysts for Polyester Resin Manufacturing. (n.d.). ResearchGate.
- Development of a method for the sampling and analysis of organotin compounds. (n.d.). CDC Stacks.
- ChemInform Abstract: Organocatalytic Ring-Opening Polymerization. (n.d.). ResearchGate.
- State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. (2025). BDMAEE.
- Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. (2025). ResearchGate.
- Organotin Compounds Analysis. (n.d.). ResearchGate.
- Speciation analysis of organotin compounds by HPLC-ICP-MS. (2025). ResearchGate.
- Procedures for homogeneous anionic polymerization. (n.d.).
- Kinetic Analysis of the Immortal Ring-Opening Polymerization of Cyclic Esters: A Case Study with Tin(II) Catalysts. (2014). Macromolecules.
- Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.
- Organotin Catalysts in Organosilicon Chemistry. (n.d.). ResearchGate.
- Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine.
- Ring-Opening Polymerization. (2021). Chemistry LibreTexts.
- Hydrolysis-Resistant Organotin Catalyst D-60: The Definitive Solution for Preventing Premature Failure of PU Products. (2025). BDMAEE.
- Methods for the purification of polymers. (n.d.). Google Patents.
- Polymer Isolation and Purification. (n.d.).
- The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (2025). ResearchGate.
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Technical Support Center: Handling and Troubleshooting for Dibutyltin Hydrogen Borate
A Note on "Dibutyltin Hydrogen Borate": The compound "Dibutyltin hydrogen borate" (CAS No. 75113-37-0) is a specific organotin compound for which detailed public data on reactivity and handling is limited.[1][2][3] This guide is therefore constructed based on the established principles of organotin chemistry and the known properties of metal borohydrides.[4][5][6] Organotin compounds are frequently sensitive to moisture and air, and borohydrides are potent reducing agents that can react violently with water.[7][8][9] The protocols and advice provided herein represent best practices for handling highly reactive, air- and moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: How sensitive is Dibutyltin hydrogen borate to moisture and air?
A1: While specific hydrolysis data for Dibutyltin hydrogen borate is not widely published, its chemical nature as an organotin compound containing a borohydride (or "hydrogen borate") moiety strongly suggests it is highly sensitive to both moisture and atmospheric oxygen.[7][10] Organotin compounds can undergo hydrolysis, and metal borohydrides react with water, often vigorously, to release hydrogen gas.[8][9] Therefore, it must be treated as an air- and moisture-sensitive material. Exposure can lead to decomposition, loss of reactivity, and the formation of tin oxides and boric acid.
Q2: What is the proper way to store Dibutyltin hydrogen borate?
A2: It should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[11][12] For long-term storage, a glovebox with a controlled atmosphere (<1 ppm H₂O and O₂) is ideal.[11] If a glovebox is unavailable, storage in a Schlenk flask or a Sure/Seal™ style bottle inside a desiccator filled with a suitable drying agent is a viable alternative.[13][14] To minimize degradation, especially if the compound is thermally sensitive, refrigeration in a dark, explosion-proof refrigerator is recommended.[15]
Q3: Can I handle this compound on the open bench?
A3: No. Handling Dibutyltin hydrogen borate on an open bench is strongly discouraged. The invisible film of moisture present on all labware and the humidity in the ambient air are sufficient to cause significant decomposition.[13][14][16] All manipulations should be performed using inert atmosphere techniques, such as a glovebox or a Schlenk line.[7][11][17]
Q4: What is the difference between using a glovebox and a Schlenk line?
A4: A glovebox provides a fully enclosed environment with a continuously purified inert atmosphere, which is ideal for weighing solids and performing complex manipulations.[11][16] A Schlenk line is a dual-manifold system that allows you to evacuate a reaction flask to remove air and moisture and then backfill it with an inert gas.[7][17] It is excellent for running reactions and transferring solutions but requires more procedural skill for solid transfers. The choice depends on the scale of the reaction and the available equipment.
Troubleshooting Guide
Problem 1: My reaction with Dibutyltin hydrogen borate is sluggish or fails completely.
-
Possible Cause: The reagent has likely degraded due to exposure to moisture or air.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: If possible, analyze a small, freshly handled sample of the reagent (e.g., by NMR if a suitable deuterated solvent is available) to check for decomposition products.
-
Review Your Technique: Did you use properly dried glassware? Laboratory glassware must be oven-dried (e.g., 140°C for 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere before use.[13][16][17]
-
Check Solvent Purity: Were your solvents anhydrous? Solvents must be rigorously dried and degassed before use. Purging with argon or using a freeze-pump-thaw method are effective techniques.[16][17]
-
Evaluate Atmosphere Quality: Ensure your inert gas source is pure and that your Schlenk line or glovebox is functioning correctly with no leaks.
-
Problem 2: I observe a white precipitate forming when I dissolve the reagent or during the reaction.
-
Possible Cause: This is a classic sign of hydrolysis. The white solid is likely dibutyltin oxide or related tin hydroxides formed from the reaction of your reagent with water.
-
Troubleshooting Steps:
-
Immediate Action: The reaction is compromised. It is best to stop, discard the materials following appropriate safety protocols, and restart the experiment.
-
Systematic Check: Re-evaluate every potential point of moisture entry:
-
Glassware: Ensure all pieces, including stir bars, are scrupulously dried.
-
Solvents & Reagents: Use freshly dried solvents and ensure other reagents are also anhydrous.
-
Transfer Technique: When transferring the reagent, use proper air-free techniques like a cannula transfer or a gas-tight syringe that has been purged with inert gas.[13][14] A common error is creating a partial vacuum in the reagent bottle during withdrawal, which can pull moist air in.[12] Always maintain a positive pressure of inert gas.
-
-
Problem 3: The results of my experiment are inconsistent from one run to the next.
-
Possible Cause: Inconsistent control over the inert atmosphere is the most probable cause. Even small, variable amounts of moisture or oxygen can significantly impact the outcome of sensitive reactions.[11]
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Diagram of a standard Schlenk line and reaction flask setup.
Quantitative Data Summary
The following table summarizes key parameters for handling air-sensitive reagents.
| Parameter | Recommended Specification | Rationale |
| Glovebox Atmosphere | < 1 ppm O₂, < 1 ppm H₂O | Prevents degradation of highly sensitive compounds. [11] |
| Inert Gas Purity | High Purity (99.998%+) | Minimizes introduction of contaminants into the reaction. |
| Glassware Drying Temp. | 125-140 °C | Sufficient to remove the thin film of adsorbed moisture. [14][16] |
| Vacuum/Backfill Cycles | Minimum of 3 | Ensures removal of atmospheric gases from the vessel. [17] |
| Syringe Needle Gauge | 18-21 gauge | Creates a smaller puncture in the septum, improving resealing. [10][14] |
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Stability and storage problems in organotin speciation in environmental samples. PubMed. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513. PubChem. [Link]
-
Metal borohydrides and derivatives – synthesis, structure and properties. ResearchGate. [Link]
-
Organotin chemistry. Wikipedia. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065. PubChem. [Link]
-
Recent Advances in the Chemistry of the Organotin Hydrides. ResearchGate. [Link]
-
Organo-tin compounds. DCCEEW. [Link]
-
Investigating the Environmental Impact of Organotins. LCGC International. [Link]
-
Organotin Compounds. AFIRM Group. [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. [Link]
-
Compounds of dibutyltin - Evaluation statement - 30 June 2022. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Metal borohydrides and derivatives – synthesis, structure and properties. Chemical Society Reviews (RSC Publishing). [Link]
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]
-
Borohydrides: Reducing Agents in Organic Synthesis. Borates Today. [Link]
-
Selective Reductions. XI. The Reaction of Sodium Borohydride with Alkyl Halides under Solvolytic Conditions. Borohydride as a Co. Journal of the American Chemical Society. [Link]
-
Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]
-
Reduction of Acid Chlorides with NaBH4. YouTube. [Link]
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Technical Support Center: Dibutyltin Hydrogen Borate in Industrial Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Dibutyltin hydrogen borate (DBHB). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the industrial applications of this versatile organotin catalyst. As a Senior Application Scientist, my goal is to synthesize the known technical data with practical, field-proven insights to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of Dibutyltin hydrogen borate.
1. What is Dibutyltin hydrogen borate and what are its primary industrial applications?
Dibutyltin hydrogen borate (CAS No. 75113-37-0) is a diorganotin compound.[1] It is primarily used as a catalyst in various chemical reactions, most notably in esterification and transesterification reactions for the production of polyesters and other esters.[2][3][4] It also finds application as a heat stabilizer for polyvinyl chloride (PVC) plastics.[5]
2. What are the main safety concerns when handling Dibutyltin hydrogen borate?
Dibutyltin compounds are classified as hazardous substances. Key concerns include:
-
Toxicity: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6]
-
Skin and Eye Irritation: Can cause serious eye damage and may cause an allergic skin reaction.[1][6]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][6]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
3. How should Dibutyltin hydrogen borate be stored?
To maintain its integrity, Dibutyltin hydrogen borate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. Exposure to moisture can lead to hydrolysis and a decrease in catalytic activity.
4. In what solvents is Dibutyltin hydrogen borate soluble?
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with Dibutyltin hydrogen borate.
Issue 1: Reduced or Inconsistent Catalytic Activity
Question: My reaction yield is lower than expected, or the reaction rate is inconsistent between batches. What could be the cause?
Answer: Reduced or inconsistent catalytic activity is a common issue and can often be traced back to the deactivation of the Dibutyltin hydrogen borate catalyst. The primary culprit is often hydrolysis.
Causality: Organotin catalysts, and borate esters in general, are susceptible to hydrolysis.[9][10] The presence of water in your reactants or solvents can lead to the breakdown of the catalyst into less active or inactive species, such as dibutyltin oxide and boric acid. This will reduce the effective concentration of the active catalyst, leading to slower reaction rates and lower yields.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for low catalytic activity.
Detailed Protocol for Moisture Removal:
-
Solvent Drying:
-
Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Alternatively, use commercially available anhydrous solvents and store them over molecular sieves (3Å or 4Å).
-
-
Reactant Drying:
-
Liquid reactants can be dried over molecular sieves.
-
Solid reactants can be dried in a vacuum oven.
-
-
Inert Atmosphere:
-
Assemble your reaction glassware and flame-dry it under vacuum, then cool under an inert atmosphere (Nitrogen or Argon).
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Issue 2: Formation of Undesired Byproducts or Polymer of Low Molecular Weight
Question: I am observing unexpected peaks in my product analysis (e.g., by GC-MS), or in polymerization reactions, the resulting polymer has a low molecular weight. What could be the issue?
Answer: The formation of byproducts or low molecular weight polymers can be due to side reactions involving the organotin catalyst or impurities.
Causality: In polymerization reactions like Stille coupling (though not a direct application of DBHB, the principles for organotin side reactions are relevant), side reactions such as homocoupling of the organostannane monomer or protodestannylation (cleavage of the carbon-tin bond by acidic protons) can occur. These side reactions can terminate the polymer chain growth, leading to lower molecular weights.
Troubleshooting Steps:
-
Purify Monomers and Reagents: Ensure all starting materials are free from acidic impurities. This can be achieved by distillation or passing through a plug of neutral alumina.
-
Control Stoichiometry: In polymerization, precise stoichiometry of the monomers is crucial for achieving high molecular weight.
-
Optimize Reaction Temperature: Elevated temperatures can sometimes promote side reactions. Experiment with lowering the reaction temperature.
-
Analyze for Byproducts: Use techniques like GC-MS to identify the byproducts. The presence of dibutyltin oxide or boric acid could indicate hydrolysis of the catalyst.
Table 1: Potential Byproducts and their Origin
| Potential Byproduct | Likely Origin | Analytical Method for Detection |
| Dibutyltin oxide | Hydrolysis of Dibutyltin hydrogen borate | GC-MS, 119Sn NMR |
| Boric Acid | Hydrolysis of Dibutyltin hydrogen borate | Titration, Spectrophotometry |
| Low Molecular Weight Polymer | Chain termination due to side reactions (e.g., protodestannylation) or impurities | Gel Permeation Chromatography (GPC) |
| Homocoupling Products | Self-coupling of organotin monomers | GC-MS, LC-MS |
Issue 3: Catalyst Solubility and Dispersion Problems
Question: The catalyst does not seem to dissolve completely in my reaction mixture, leading to a heterogeneous system. How can I address this?
Answer: Poor solubility or dispersion of the catalyst can lead to inconsistent reaction rates and localized overheating.
Causality: While dibutyltin compounds are generally soluble in organic solvents, the solubility can be affected by the specific solvent system, temperature, and the presence of other components.[8][11] In some cases, hydrolysis can lead to the formation of insoluble dibutyltin oxide.[2]
Troubleshooting Steps:
-
Solvent Selection: If possible, choose a solvent in which dibutyltin compounds are known to have good solubility, such as toluene or ethers.
-
Pre-dissolving the Catalyst: Dissolve the Dibutyltin hydrogen borate in a small amount of a compatible, dry solvent before adding it to the main reaction mixture.
-
Temperature Adjustment: Gently warming the solvent (under an inert atmosphere) can help dissolve the catalyst. However, be cautious of the thermal stability of the catalyst and reactants.
-
Mechanical Agitation: Ensure efficient stirring to maintain a homogeneous mixture.
Issue 4: Thermal Degradation of the Catalyst
Question: My reaction is conducted at a high temperature, and I suspect the catalyst is degrading. What are the signs and how can I mitigate this?
Answer: Thermal degradation of organotin compounds can occur at elevated temperatures, leading to loss of catalytic activity and the formation of undesirable byproducts.
Causality: While specific thermal decomposition data for Dibutyltin hydrogen borate is scarce, organotin compounds can undergo dealkylation at high temperatures. The borate moiety can also decompose. Boric acid, a potential hydrolysis product, decomposes to boric anhydride and water at temperatures above 100°C.[12] The thermal decomposition of related zinc borates shows the formation of boron oxide and other borate species at elevated temperatures.[13]
Signs of Thermal Degradation:
-
A noticeable color change in the reaction mixture (e.g., darkening).
-
A decrease in reaction rate over time, even with sufficient reactants.
-
Formation of insoluble solids.
Mitigation Strategies:
-
Optimize Reaction Temperature: Determine the minimum temperature required for an efficient reaction rate to avoid unnecessary thermal stress on the catalyst.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading can compensate for partial degradation, although this should be carefully optimized to avoid side reactions.
-
Staged Addition: If the reaction is lengthy, consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.
Diagram of Dibutyltin Hydrogen Borate Hydrolysis
Caption: Simplified hydrolysis pathway of Dibutyltin hydrogen borate.
Quality Control and Analysis
Ensuring the quality and purity of your Dibutyltin hydrogen borate is crucial for reproducible results.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the catalyst and identifying any volatile impurities or degradation products.[14][15][16][17] Derivatization with reagents like sodium tetraethylborate may be necessary for the analysis of butyltin compounds.[17][18]
-
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly specific for tin-containing compounds and can provide valuable structural information and quantitative data on the purity of the catalyst.
-
Titration: The boric acid content, which may be present as an impurity or from hydrolysis, can be determined by titration.
By understanding the potential issues and implementing these troubleshooting strategies, you can optimize your use of Dibutyltin hydrogen borate in your industrial applications, leading to more consistent and reliable experimental outcomes.
References
-
Dibutyltin Dichloride: A Deep Dive into its Properties and Industrial Significance. (n.d.). Retrieved from [Link]
-
Dibutyltin dichloride - Solubility of Things. (n.d.). Retrieved from [Link]
-
Cas 683-18-1,Dibutyltin dichloride - LookChem. (n.d.). Retrieved from [Link]
-
Organic tin compounds (Dibutyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.). Retrieved from [Link]
-
Introduction to organotin chemistry - and applications - Gelest, Inc. (n.d.). Retrieved from [Link]
-
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS. (n.d.). Retrieved from [Link]
-
Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed. (n.d.). Retrieved from [Link]
-
Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS - PubMed. (2015). Retrieved from [Link]
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. (2016). Retrieved from [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. (n.d.). Retrieved from [Link]
-
Organotins in Water by GC with MS Detection - PBM - Gov.bc.ca. (2021). Retrieved from [Link]
-
Tin-Catalyzed Esterification and Transesterification Reactions: A Review - ResearchGate. (2014). Retrieved from [Link]
-
Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513 - PubChem. (n.d.). Retrieved from [Link]
-
Thermal behavior of the boric acid (TG, DTG and DTA) - ResearchGate. (n.d.). Retrieved from [Link]
-
The hydrolysis of alkyl borates - Digital Commons @ NJIT. (n.d.). Retrieved from [Link]
-
Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem. (n.d.). Retrieved from [Link]
-
EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. (2021). Retrieved from [Link]
-
Polyester compositions and organotin esterification catalysts therefor - European Patent Office - EP 0419254 A2. (n.d.). Retrieved from [Link]
-
Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC - NIH. (2016). Retrieved from [Link]
-
Application of organo-tin based complexes in transesterification reaction for biodiesel production- A review - OUCI. (2023). Retrieved from [Link]
-
Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate - MDPI. (2019). Retrieved from [Link]
-
Proposed mechanisms for the thermal decomposition of boronoterephthalic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (2006). Retrieved from [Link]
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- 5. env.go.jp [env.go.jp]
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"Dibutyltin hydrogen borate" catalyst loading and optimization
Welcome to the Technical Support Center for Dibutyltin Hydrogen Borate (DBHB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of DBHB as a catalyst in your experiments. While specific literature on Dibutyltin Hydrogen Borate is limited, this guide synthesizes information from closely related and commonly used organotin catalysts to provide a robust framework for its application.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the properties and applications of Dibutyltin Hydrogen Borate.
Q1: What is Dibutyltin Hydrogen Borate and what are its primary applications?
Dibutyltin Hydrogen Borate (CAS No. 75113-37-0) is an organotin compound.[1][2][3] Organotin compounds, particularly diorganotins, are widely used as catalysts in various chemical reactions.[4][5] Based on the known applications of related dibutyltin compounds, DBHB is likely effective as a catalyst in:
-
Polyurethane formation: Catalyzing the reaction between isocyanates and polyols.[4][6]
-
Esterification and Transesterification: Facilitating the formation of esters from carboxylic acids and alcohols.[7][8]
-
Silicone Condensation: Aiding in the curing of room-temperature vulcanizing (RTV) silicones.[9]
Q2: What is the general mechanism of catalysis for Dibutyltin Hydrogen Borate?
Organotin catalysts, including dibutyltin compounds, primarily function as Lewis acids.[7] The tin center coordinates with an oxygen-containing reactant, typically the hydroxyl group of an alcohol or the carbonyl group of a carboxylic acid. This coordination increases the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[7]
II. Catalyst Loading and Optimization
Optimizing the catalyst loading is crucial for achieving desired reaction kinetics, yield, and product purity.
Q3: What is a typical starting catalyst loading for Dibutyltin Hydrogen Borate?
| Reaction Type | Typical Catalyst Loading (by weight of total reactants) | Molar Percentage (mol%) |
| Polyurethane Synthesis | 0.01% - 0.5% | 0.005 - 0.25 mol% |
| Esterification | 0.1% - 2.0% | 0.05 - 1.0 mol% |
Note: These are starting recommendations. The optimal loading will depend on the specific substrates, solvent, and reaction temperature.
Q4: How do I optimize the catalyst loading for my specific reaction?
Optimization should be approached systematically. It is recommended to perform a series of small-scale experiments varying the catalyst concentration while keeping other parameters constant.
Experimental Protocol: Catalyst Loading Optimization
-
Establish a Baseline: Run the reaction with the median recommended catalyst loading (e.g., 0.1% for polyurethane, 0.5% for esterification).
-
Vary the Concentration: Set up parallel reactions with catalyst loadings above and below the baseline (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5%).
-
Monitor Reaction Progress: Track the reaction kinetics using appropriate analytical techniques (e.g., titration, GC, HPLC, IR spectroscopy) to determine the rate of reactant consumption or product formation.
-
Analyze the Outcome: Evaluate the yield, purity, and side-product formation for each catalyst loading.
-
Determine the Optimum: The optimal catalyst loading will provide the best balance between reaction rate, yield, and product purity, while minimizing cost and potential for catalyst-related side reactions.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during reactions catalyzed by organotin compounds.
Issue 1: Slow or Incomplete Reaction
Possible Causes:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction conditions.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or solvent.
-
Low Reaction Temperature: The temperature may not be high enough to achieve the desired reaction rate.
-
Poor Mixing: In heterogeneous reactions, inadequate mixing can limit the interaction between the catalyst and reactants.
Recommended Solutions:
-
Increase Catalyst Loading: Incrementally increase the catalyst concentration.
-
Ensure Anhydrous Conditions: Organotin catalysts can be sensitive to moisture, which can lead to hydrolysis and deactivation.[9] Dry all reactants and solvents thoroughly before use.
-
Purify Reactants: Remove any acidic or basic impurities from the starting materials, as they can interfere with the catalyst.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions.
-
Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Issue 2: Formation of Side Products or Poor Selectivity
Possible Causes:
-
Excessive Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.
-
High Reaction Temperature: Elevated temperatures can lead to undesired parallel or subsequent reactions.
-
Presence of Water: In polyurethane synthesis, water can react with isocyanates to form ureas and generate carbon dioxide.
Recommended Solutions:
-
Reduce Catalyst Loading: Optimize the catalyst concentration to the minimum effective amount.
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature without significantly compromising the reaction rate.
-
Strict Moisture Control: Use dry solvents and reactants, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Removing the Catalyst After Reaction
Possible Causes:
-
High Catalyst Loading: The more catalyst used, the more challenging it is to remove completely.
-
Solubility of the Catalyst: The catalyst and its byproducts may be soluble in the reaction mixture.
Recommended Solutions:
-
Filtration through Adsorbents: Pass the crude reaction mixture through a plug of basic alumina or silica gel.
-
Aqueous Wash: For non-polar products, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help to extract the tin catalyst.
-
Precipitation: In some cases, the addition of a specific agent can precipitate the tin catalyst for easy removal by filtration.
IV. Visualizations
Catalytic Cycle of Organotin in Esterification
Caption: A step-by-step guide to troubleshooting slow or incomplete reactions.
V. Safety and Handling
Organotin compounds should be handled with care due to their potential toxicity. [10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store Dibutyltin Hydrogen Borate in a tightly sealed container in a cool, dry place away from moisture. [10][11]Organotin compounds can be sensitive to hydrolysis. [12]* Disposal: Dispose of waste materials containing organotin compounds according to your institution's hazardous waste disposal procedures.
VI. References
-
Garstenauer, C., Uhlig, F., & Bartl, K. (2025). Alternatives to DBTL catalysts in polyurethanes – a comparative study. Monatshefte für Chemie - Chemical Monthly.
-
Dove, A. P., & S. S. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 504-509.
-
Kohn, J., & Langer, R. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC.
-
Volvo Group. (n.d.). Complete list. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
S. J. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(23), 5035-5044.
-
European Patent Office. (n.d.). Polyester compositions and organotin esterification catalysts therefor - European Patent Office - EP 0419254 A2. Retrieved from
-
Dangerous Substances and Preparations (Restrictions). (n.d.).
-
Polymer Chemistry (RSC Publishing). (n.d.). Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties.
-
Legislation.gov.uk. (2006). Regulation (EC) No 1907/2006 of the European Parliament and of the Council of 18 December 2006 concerning the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH), establishing a European Chemicals Agency, amending Directive 1999/45/EC and repealing Council Regulation (EEC) No 793/93 and Commission Regulation (.
-
PubChem. (n.d.). Dibutyltin hydrogen borate. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry.
-
ResearchGate. (1992). New organotin catalysts in urethane and polyurethane technology. Applied Organometallic Chemistry, 6(3), 293-296.
-
RSC Publishing. (n.d.). Stability and storage problems in organotin speciation in environmental samples.
-
ResearchGate. (2025). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
-
Morpholine.cc. (2022). storage conditions for organotin catalysts.
-
Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications.
-
ResearchGate. (n.d.). Schematic pattern of organotin(iv)-based catalyst for esterification....
-
P&S Chemicals. (n.d.). Product information, Di-µ-oxo-di-n-butylstanniohydroxyborane dibutyltin hydrogen borate C8H19BO3Sn (DBB). Retrieved from [Link]
-
Google Patents. (n.d.). CN102516544A - Method for preparing dibutyltin dilaurate catalyst.
-
Google Patents. (n.d.). CN105801619A - Preparation process of dibutyltin oxide.
-
PMC. (n.d.). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane.
-
IMAP Group Assessment Report. (2016). Dibutlytin chloride and hydrogen borate: Human health tier II assessment.
-
PMC. (n.d.). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts.
-
Sys Rev Pharm. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. 10(1), 26-31.
-
ResearchGate. (1998). The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings.
-
Google Patents. (1928). US1668797A - Normal tributyl borate.
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- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. gelest.com [gelest.com]
Technical Support Center: Purification of Dibutyltin Hydrogen Borate
Welcome to the technical support center for the purification of Dibutyltin Hydrogen Borate (DBHB). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity DBHB from complex reaction mixtures. As an organotin compound, DBHB presents unique purification hurdles due to the presence of persistent, structurally similar byproducts. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in established organometallic chemistry principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of Dibutyltin Hydrogen Borate.
Q1: What are the most common impurities I should expect in my crude DBHB reaction mixture?
A1: The impurity profile of crude DBHB is highly dependent on the synthetic route, but typically originates from unreacted starting materials, side reactions, and subsequent hydrolysis. Key species to anticipate include:
-
Unreacted Dibutyltin Oxide (DBTO): A common precursor, DBTO is a polymeric, insoluble solid that can persist in the reaction mixture.[1][2]
-
Unreacted Boric Acid: As the borate source, excess boric acid may remain.[3]
-
Hydrolysis Products: Organotin compounds are susceptible to hydrolysis. The primary hydrolysis product of dibutyltin species is DBTO, but intermediates like distannoxanes (e.g., ClBu₂SnOSnBu₂Cl) can also form, especially if starting from dibutyltin dichloride.[4][5][6]
-
Other Organotin Species: If the dibutyltin source is not pure, trace amounts of monobutyltin or tributyltin compounds may be present as contaminants.[7][8]
-
Residual Solvents: Solvents used in the synthesis that are not fully removed during initial work-up.
Q2: What are the primary purification strategies for Dibutyltin Hydrogen Borate?
A2: The main strategies involve exploiting differences in solubility, polarity, and chemical reactivity between DBHB and the common impurities. The three primary methods are:
-
Chemical Scavenging/Washing: Treating the crude mixture to convert impurities into easily separable forms. For instance, an acidic wash can protonate and solubilize basic impurities, while a wash with potassium fluoride (KF) solution can precipitate other organotin halides as insoluble tin fluorides.[9][10]
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline solids, provided a suitable solvent system can be identified where DBHB has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[11][12]
-
Column Chromatography: A highly effective technique for separating compounds based on polarity. For organotin compounds, silica gel is commonly used, often modified with a basic additive like triethylamine to prevent decomposition of the target compound on the acidic stationary phase.[13][14][15]
Q3: How do I choose the best purification method for my experiment?
A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
For large-scale purification (>10 g): Recrystallization is often the most practical and economical choice.
-
For removing polar impurities (e.g., boric acid): A simple aqueous wash or liquid-liquid extraction is a good first step.
-
For removing other organotin byproducts: Column chromatography is generally the most powerful method. If you are struggling with separating very similar organotin species, a KF wash to remove tin halides followed by chromatography is a robust strategy.[10]
-
For achieving analytical-grade purity: A combination of methods is often best, for example, an initial extraction, followed by column chromatography, and finally recrystallization of the purest fractions.
Q4: What are the critical safety precautions for handling organotin compounds?
A4: Organotin compounds, including DBHB, are toxic and require careful handling.[16][17] Always adhere to the following:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses or goggles, and chemically resistant gloves (nitrile is often suitable, but check compatibility).
-
Avoid inhalation of dusts or vapors and prevent skin contact. [17]
-
Dispose of all organotin waste according to your institution's hazardous waste protocols. Organotin compounds are environmentally hazardous, particularly to aquatic life.[18]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification of DBHB.
Q: My crude product is a persistent oil or gum and will not crystallize. What should I do?
A: This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Diagnosis: First, obtain a ¹H NMR spectrum of the crude oil. The presence of broad signals or multiple sets of butyl peaks may indicate a mixture of organotin species or residual solvent.
-
Solution 1 (Solvent Manipulation): Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity persists. Storing this solution at a low temperature (4 °C or -20 °C) may induce crystallization.
-
Solution 2 (Purification First): If solvent manipulation fails, the impurity level is likely too high. The best approach is to purify the oil using column chromatography first (see Protocol 3) to isolate the pure DBHB, which should then crystallize more readily upon solvent removal.
Q: My NMR analysis shows the presence of unreacted Dibutyltin Oxide (DBTO). How can I remove it?
A: DBTO is notoriously insoluble in most common organic solvents, making it difficult to remove by standard chromatography or extraction.[2]
-
Diagnosis: DBTO is often visible as a fine white solid in your crude product or may cause significant line broadening in your NMR spectrum.
-
Solution 1 (Filtration): Dissolve your crude product in a suitable organic solvent in which DBHB is soluble (e.g., toluene, ethyl acetate). DBTO will remain as an insoluble solid and can be removed by filtration through a fine frit or a pad of Celite®.
-
Solution 2 (Acidic Wash): DBTO can be converted to a water-soluble salt. Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl).[9] This will convert the DBTO to water-soluble dibutyltin dichloride. Be aware that this method risks hydrolyzing your target DBHB, so it should be performed quickly and at low temperatures.
Q: Standard silica gel chromatography is failing to separate my product from a closely-related organotin impurity.
A: Co-elution is common with organotin compounds due to their similar polarities.
-
Diagnosis: TLC analysis shows overlapping spots for your product and the impurity.
-
Solution 1 (Modify the Mobile Phase): Systematically vary the polarity of your eluent. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which can alter the selectivity.
-
Solution 2 (Use Treated Silica): Deactivate the silica gel. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine and pack the column with this mixture. This neutralizes the acidic silica surface, which can improve the separation of organotin compounds and prevent degradation.[10][15]
-
Solution 3 (KF/Silica Gel): For removing organotin halide impurities, use a stationary phase composed of 10% finely ground potassium fluoride (KF) on silica.[13] This method effectively captures tin halides, allowing your desired product to elute.
Section 3: Detailed Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
This protocol is a starting point for removing water-soluble impurities like excess boric acid or salts formed during the reaction.
-
Quenching: Cool the reaction vessel to room temperature. Slowly add deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid, semi-pure DBHB on a medium to large scale.
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., hexane, toluene, ethyl acetate, isopropanol) at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold. Solvent mixtures (e.g., toluene/hexane) are also highly effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities like DBTO are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Scientist's Note: Pre-warming the filtration apparatus prevents premature crystallization of the product, which would lead to significant yield loss.
-
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or a freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures.
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound (DBHB) an Rf value of ~0.3.
-
Column Packing (Triethylamine-Treated): a. In a beaker, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the eluent to a final concentration of 2% (v/v). b. Pack a glass column with the slurry.
-
Scientist's Note: The triethylamine neutralizes acidic sites on the silica, preventing the decomposition of acid-sensitive compounds like DBHB and reducing tailing of spots on the column.[10]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Data & Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Primary Solvent(s) | Co-Solvent / Additive | Target Impurities Removed |
| Liquid-Liquid Extraction | Ethyl Acetate or Dichloromethane | Water, Brine | Salts, Boric Acid |
| Recrystallization | Toluene or Isopropanol | Hexane (as anti-solvent) | Most soluble and insoluble impurities |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | 2% Triethylamine | Structurally similar organotin byproducts |
| Column Chromatography | Dichloromethane / Methanol Gradient | 2% Triethylamine | More polar byproducts |
Diagrams
Below are diagrams illustrating the purification workflow and a decision-making process for troubleshooting.
Caption: General purification workflow for Dibutyltin Hydrogen Borate.
Caption: Decision tree for common purification troubleshooting scenarios.
References
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
- Harino, H. (2001). Determination of Organotin Compounds in Environmental Samples. Journal of Health Science, 47(1), 1-11.
- Davies, A. G., Smith, P. J., & Smith, L. (1971). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 360-364.
- Davies, A. G., Smith, P. J., & Smith, L. (1971). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. DOI:10.1039/J19710000360.
- Al-Allaf, T. A. K. (2018).
- Sik, K., & Małgorzata, K. (2020). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. Molecules, 25(23), 5727.
- Al-Allaf, T. A. K. (2018).
- Wikipedia. (n.d.). Organotin chemistry.
- Google Patents. (1988). Method for removing organotin compound. JPH029890A.
- Gelest, Inc. (n.d.).
- PubChem. (n.d.).
- Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987.
- ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Australian Industrial Chemicals Introduction Scheme. (2016).
- Wikipedia. (n.d.). Dibutyltin oxide.
- Redistribution reactions of butyl- And phenyltin species during storage in methanol. (2001). Journal of Environmental Monitoring, 3(1), 79-84.
- Google Patents. (1970).
- Wikipedia. (n.d.). Boric acid.
- NileRed. (2015).
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Dibutyltin oxide - Wikipedia [en.wikipedia.org]
- 3. Boric acid - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 10. Workup [chem.rochester.edu]
- 11. US3522282A - Process for preparing dibutyltin maleate - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions associated with "Dibutyltin hydrogen borate" catalysis
Welcome to the technical support center for Dibutyltin Hydrogen Borate (DBB) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions associated with the use of this catalyst. Given the limited specific literature on Dibutyltin Hydrogen Borate, this guide synthesizes information from related, well-studied organotin catalysts and the known reactivity of its constituent ions to provide a robust troubleshooting framework.
I. Understanding Dibutyltin Hydrogen Borate: A Dual-Nature Catalyst
Dibutyltin Hydrogen Borate, with the CAS number 75113-37-0, is a unique organotin compound. Its catalytic activity stems from the dual nature of its components: the Dibutyltin (DBT) cation , a Lewis acid, and the hydrogen borate (borohydride) anion , a source of hydride. This combination suggests potential applications in reactions requiring both Lewis acid activation and reduction steps.
The dibutyltin moiety acts as a Lewis acid, coordinating to electron-rich functional groups like carbonyls and hydroxyls, thereby activating them for nucleophilic attack. This is a common mechanism for organotin catalysts in reactions like esterification, transesterification, and urethane formation.[1][2] The hydrogen borate anion, on the other hand, is a well-known reducing agent, capable of delivering hydride ions.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected catalytic applications of Dibutyltin Hydrogen Borate?
Based on its structure, Dibutyltin Hydrogen Borate is anticipated to be effective in:
-
Reductive amination: The Lewis acidic tin center can activate imines or iminium ions for reduction by the borohydride anion.
-
Catalytic reductions of carbonyls: While less common than dedicated borohydride reagents, the presence of the tin center could modulate the reactivity and selectivity of the hydride transfer.
-
Polymerization and curing reactions: It has been noted for its use as a catalyst in silicone curing.[3]
Q2: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can contribute to low catalytic turnover:
-
Catalyst deactivation: Dibutyltin compounds can be deactivated by acidic impurities in the reaction mixture.[4]
-
Hydrolysis: Although reported to be hydrolytically stable, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of inactive tin species.[5]
-
Solvent effects: The choice of solvent can significantly impact the reaction rate. Protic solvents may react with the borohydride component, leading to its consumption and reduced catalytic activity.
Q3: I am observing unexpected side products. What are the likely side reactions?
The dual nature of Dibutyltin Hydrogen Borate can lead to several side reactions:
-
Over-reduction: The borohydride anion can reduce other sensitive functional groups in the substrate, leading to a loss of selectivity.
-
Transesterification: If esters are present as substrates or solvents, the Lewis acidic tin can catalyze unwanted transesterification reactions.[2]
-
Hydrolysis of sensitive functional groups: The catalyst can promote the hydrolysis of esters or amides if water is present in the reaction medium.
Q4: How can I minimize catalyst deactivation?
To maintain the catalytic activity of Dibutyltin Hydrogen Borate:
-
Use dry solvents and reagents: Minimize the presence of water to prevent hydrolysis of the catalyst and side reactions.
-
Purify starting materials: Remove any acidic impurities that could neutralize the catalyst.
-
Inert atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and reagents.
III. Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Catalyst deactivation by acidic impurities. 2. Insufficient catalyst loading. 3. Hydrolysis of the catalyst. | 1. Neutralize or remove acidic impurities from starting materials. 2. Increase catalyst loading incrementally. 3. Ensure anhydrous reaction conditions. |
| Formation of over-reduced byproducts | The borohydride component is too reactive for the substrate. | 1. Lower the reaction temperature. 2. Consider a milder reducing agent if the Lewis acid catalysis is the primary desired function. |
| Inconsistent reaction rates | 1. Non-homogeneity of the catalyst in the reaction mixture. 2. Variable levels of moisture in the reagents or solvents. | 1. Ensure the catalyst is fully dissolved before initiating the reaction. 2. Use freshly dried solvents and reagents for each experiment. |
| Formation of tin-containing byproducts | Decomposition or precipitation of the catalyst. | 1. Analyze the precipitate to identify the tin species. 2. Adjust the solvent system to improve catalyst solubility. |
IV. Experimental Protocols & Workflows
Protocol: General Procedure for a Catalytic Reductive Amination
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq).
-
Dissolve the starting materials in the chosen anhydrous solvent (e.g., Dichloromethane, THF).
-
Add Dibutyltin Hydrogen Borate (0.01-0.1 eq) to the solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Catalytic Cycle and Side Reactions
Proposed Catalytic Cycle for Reductive Amination
Caption: A decision tree to guide troubleshooting common issues in reactions catalyzed by Dibutyltin Hydrogen Borate.
V. References
-
Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. (n.d.). PubChem. Retrieved from [Link]
-
Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065. (n.d.). PubChem. Retrieved from [Link]
-
Green Procurement Standards. (2025). Kuroda Electric Co., Ltd. [Link]
-
REACH, ANNEX XVII, RESTRICTIONS ON THE MANUFACTURE, PLACING ON THE MARKET AND USE OF CERTAIN DANGEROUS SUBSTANCES, MIXTURES AND ARTICLES. (n.d.). European Chemicals Agency (ECHA). [Link]
-
Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Substance Search. (n.d.). OECD eChemPortal. Retrieved from [Link]
-
NORMAN Suspect List Exchange. (n.d.). NORMAN Network. [Link]
-
Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. [Link]
-
Redistribution reactions of butyl- And phenyltin species during storage in methanol. (2025). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of dibutyltin complexes derived from pyridoxamine and salicylaldehydes. (2015). ResearchGate. [Link]
-
Catalysis Science & Technology. (n.d.). Royal Society of Chemistry. [Link]
-
Boron-based Reductants. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Functional Groups: Centers of Reactivity. (2015). Chemistry LibreTexts. [Link]
-
Functional Groups and Reactivity. (2019). Chemistry LibreTexts. [Link]
-
Preparation of catechol boronate esters enabled by N → B dative bond as efficient, stable, and green catalysts for the transfer hydrogenation of various ketones. (n.d.). ResearchGate. [Link]
-
Diboron compounds as reductants in hydrogenation, hydrofunctionalization and deoxygenation reactions. (n.d.). Chemical Communications (RSC Publishing). [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. REACH, ANNEX XVII, RESTRICTIONS ON THE MANUFACTURE, PLACING ON THE MARKET AND USE OF CERTAIN DANGEROUS SUBSTANCES, MIXTURES AND ARTICLES :: ReachOnline [reachonline.eu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
"Dibutyltin hydrogen borate" thermal stability and degradation pathways
Prepared by: Senior Application Scientist
Welcome to the technical support center for dibutyltin hydrogen borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal analysis of this compound. Given the limited specific literature on dibutyltin hydrogen borate, this guide synthesizes information from related organotin compounds and foundational principles of thermal analysis to offer practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is dibutyltin hydrogen borate and what are its primary applications?
A1: Dibutyltin hydrogen borate (CAS No. 75113-37-0) is a diorganotin compound, characterized by a tin atom covalently bonded to two butyl groups.[1] Organotins as a class are used in a wide range of industrial applications, including as heat stabilizers for PVC, catalysts in the formation of polyurethanes, and as biocides.[2][3] While specific applications for dibutyltin hydrogen borate are not extensively detailed in publicly available literature, its chemical structure suggests potential utility in roles similar to other dibutyltin compounds.[1]
Q2: What is currently known about the thermal stability of dibutyltin hydrogen borate?
A2: There is a lack of specific studies detailing the thermal stability of dibutyltin hydrogen borate. However, the thermal behavior of organotin compounds, in general, is known to involve the loss of organic groups bonded to the tin atom through thermal or oxidative processes, ultimately degrading to inorganic tin species.[4] For related compounds like dibutyltin diacetate, heating to decomposition is noted to produce acrid smoke and irritating fumes.[5] Researchers should anticipate that dibutyltin hydrogen borate will decompose at elevated temperatures, though the precise temperature range and kinetics would need to be determined experimentally.
Q3: What are the likely thermal degradation pathways for this compound?
A3: The degradation of organotin compounds typically proceeds through a stepwise dealkylation or dearylation process.[4][6] For dibutyltin hydrogen borate, a plausible pathway involves the sequential loss of its two butyl groups. The process can be generalized as:
R₂SnX₂ → RSnX₃ → SnX₄
Where 'R' is the butyl group and 'X' represents the hydrogen borate moiety or its decomposition products.[4] The initial step would be the cleavage of one tin-butyl bond to form a monobutyltin intermediate, followed by the loss of the second butyl group, leading to an inorganic tin species. The borate component will also decompose, likely yielding boric oxides.
Q4: What analytical techniques are recommended for studying its thermal stability?
A4: Thermogravimetric Analysis (TGA) is the primary technique for evaluating thermal stability.[7] TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and the mass loss associated with each degradation step.[7][8] To further investigate the decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. This allows for the identification of the gaseous molecules evolved during decomposition. Differential Scanning Calorimetry (DSC) can also be used to study thermal transitions such as melting and to determine the enthalpy of decomposition.
Troubleshooting Guide for Thermal Analysis
This section addresses specific issues that may arise during the thermal analysis of dibutyltin hydrogen borate.
Issue 1: Inconsistent TGA Results (Varying Onset of Decomposition)
-
Possible Cause 1: Sample Heterogeneity. The sample may not be homogenous, leading to variations in decomposition temperature between different aliquots.
-
Solution: Ensure the sample is thoroughly mixed before taking an aliquot for TGA analysis. If the material is crystalline, gentle grinding may be necessary to ensure uniformity.
-
-
Possible Cause 2: Variable Heating Rate. Different heating rates can shift the onset of decomposition to higher temperatures (kinetic effect).
-
Solution: Use a consistent and clearly reported heating rate for all experiments (e.g., 10 °C/min). This is a standard practice for comparing thermal stability.[7]
-
-
Possible Cause 3: Atmosphere Reactivity. The reactive nature of the analysis atmosphere (e.g., air vs. nitrogen) can significantly impact the degradation pathway. Oxidation in air often lowers the decomposition temperature compared to pyrolysis in an inert nitrogen atmosphere.
-
Solution: Perform experiments in a controlled atmosphere (high-purity nitrogen or argon) to study the intrinsic thermal stability. If oxidative stability is of interest, use a controlled air or oxygen flow and report the conditions clearly.
-
Issue 2: TGA Curve Shows an Unexpected Initial Mass Loss at Low Temperatures (<100 °C)
-
Possible Cause 1: Presence of Residual Solvent. The sample may contain residual solvent from its synthesis or purification.
-
Solution: Before the TGA run, pre-heat the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove any volatile solvents. Confirm solvent removal by holding the TGA at a low-temperature isotherm (e.g., 80 °C) at the beginning of the experiment until the mass stabilizes.
-
-
Possible Cause 2: Adsorbed Water. The compound may be hygroscopic and have adsorbed moisture from the atmosphere.
-
Solution: Handle and store the sample in a desiccator or glovebox. Load the TGA sample quickly to minimize exposure to ambient humidity. Adding a low-temperature isothermal hold at the start of the TGA program (e.g., at 100-110 °C) can help quantify and remove adsorbed water before analyzing the primary decomposition.
-
Issue 3: Difficulty in Interpreting the Degradation Steps in the TGA Curve
-
Possible Cause: Overlapping Degradation Events. The loss of the butyl groups and the decomposition of the hydrogen borate moiety may occur in overlapping temperature ranges, making it difficult to assign mass loss percentages to specific chemical events.
-
Solution 1: Use a Slower Heating Rate. Reducing the heating rate (e.g., to 2-5 °C/min) can sometimes improve the resolution of separate degradation steps.
-
Solution 2: TGA-MS or TGA-FTIR Analysis. As mentioned in the FAQ, coupling the TGA to a gas analyzer is the most effective way to identify the evolved species at each stage of mass loss. For example, detecting butane or butene would confirm the loss of a butyl group. Detecting water and boron-oxygen species would correspond to the borate decomposition.
-
Solution 3: Derivative Thermogravimetry (DTG). The first derivative of the TGA curve (DTG curve) shows the rate of mass change. Peaks in the DTG curve correspond to the points of maximum decomposition rate and can help resolve overlapping events more clearly than the TGA curve alone.
-
Data Presentation & Protocols
Expected Thermal Events for Dibutyltin Compounds
While specific quantitative data for dibutyltin hydrogen borate is unavailable, the following table summarizes the types of thermal events a researcher might expect based on the general behavior of organotin compounds.
| Temperature Range | Expected Event | Technique for Analysis | Potential Evolved Gases |
| < 120 °C | Loss of adsorbed water or residual solvent | TGA, TGA-MS | Water, organic solvents |
| 150 - 350 °C | Primary Decomposition: Stepwise loss of butyl groups (dealkylation) | TGA, DTG, TGA-MS | Butane, 1-butene, other C4 hydrocarbons |
| 300 - 500 °C | Decomposition of borate moiety and formation of inorganic residues | TGA, TGA-FTIR | Water, boron oxides |
| > 500 °C | Formation of final inorganic residue | TGA, XRD (on residue) | - |
Standard Operating Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a standardized workflow for assessing the thermal stability of dibutyltin hydrogen borate.
Objective: To determine the onset of thermal decomposition and characterize the degradation profile of dibutyltin hydrogen borate.
Materials & Equipment:
-
Dibutyltin hydrogen borate sample
-
Thermogravimetric Analyzer (TGA)
-
High-resolution microbalance
-
TGA pans (platinum or alumina)
-
High-purity nitrogen gas (or air, if studying oxidative stability)
-
Spatula, tweezers
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow it to stabilize.
-
Start the flow of the purge gas (e.g., nitrogen at 20-50 mL/min) through the furnace and balance.
-
Perform a baseline (blank) run with an empty TGA pan to ensure the instrument is clean and functioning correctly.
-
-
Sample Preparation:
-
Tare an empty TGA pan on the microbalance.
-
Accurately weigh 5-10 mg of the dibutyltin hydrogen borate sample into the pan. Record the exact mass.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
TGA Measurement:
-
Carefully place the sample pan onto the TGA's automatic loading mechanism or manual sample holder.
-
Program the TGA with the following temperature profile:
-
Segment 1 (Drying/Solvent Removal - Optional): Equilibrate at 30 °C. Ramp to 110 °C at 20 °C/min. Hold isothermally for 10 minutes to remove any adsorbed moisture or solvent.
-
Segment 2 (Decomposition Analysis): Ramp from 110 °C to 600 °C at a constant rate of 10 °C/min.
-
-
Ensure the data acquisition software is set to record mass, temperature, and time.
-
Start the experiment.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs (T₅%).
-
Identify the temperatures of maximum decomposition rate from the peaks of the first derivative (DTG) curve.
-
Calculate the mass loss for each distinct degradation step.
-
Determine the final residual mass at the end of the experiment (e.g., at 600 °C).
-
Visualizations: Degradation & Workflow Diagrams
Proposed Thermal Degradation Pathway
Caption: Plausible thermal degradation pathway for dibutyltin hydrogen borate.
TGA Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent TGA results.
References
- (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and...
-
Dibutyltin;hydrogen borate | C8H19BO3Sn-2 | CID 16204513 - PubChem. [Link]
-
Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem. [Link]
- Degradation of organotin compounds in organic and mineral forest soils - ResearchG
-
Thermogravimetric analysis - Wikipedia. [Link]
- Concentrations of organotin compounds (a) and butyltin degradation...
- Debutylation and Dephenylation of Organotin Compounds Through Fungal Laccase–Medi
- Dibutlytin chloride and hydrogen bor
-
Analysis of organotin compounds - ALS global. [Link]
-
Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. [Link]
- Compounds of dibutyltin - Evaluation st
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - MDPI. [Link]
-
Organotins Analysis - Eurofins Australia. [Link]
-
Dibutyltin diacetate | C12H24O4Sn | CID 16682740 - PubChem. [Link]
- introduction to organotin chemistry - and applic
Sources
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- 2. Analysis of organotin compounds [alsglobal.se]
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- 4. researchgate.net [researchgate.net]
- 5. Dibutyltin diacetate | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Organotin Residues in Final Products
Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide practical, in-depth solutions for a persistent challenge in modern synthesis: the removal of organotin residues. Organotin reagents are powerful tools, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, but their inherent toxicity necessitates their thorough removal from active pharmaceutical ingredients (APIs).[1]
This document provides troubleshooting guidance and frequently asked questions to help you diagnose issues, select appropriate purification strategies, and ensure your final product meets stringent regulatory standards.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues encountered during the purification of products synthesized using organotin reagents.
Q1: My final product is still contaminated with tin residues after a standard aqueous workup and silica gel chromatography following a Stille coupling. What went wrong and what should I do?
A1: This is a very common issue. Standard workups are often insufficient because many organotin byproducts, such as tributyltin oxide or tributyltin chloride, are relatively nonpolar and co-elute with the desired product on silica gel.[2]
Immediate Troubleshooting Steps:
-
Modify the Stationary Phase: The polarity of your tin byproducts is likely too similar to your product's. You can modify the stationary phase to selectively retain the tin species. A highly effective method is to use silica gel treated with 2-5% triethylamine (TEA) in the eluent.[3] The basic TEA interacts with the slightly Lewis acidic tin species, retarding their movement down the column.[4] Alternatively, a stationary phase composed of 10% (w/w) powdered anhydrous potassium carbonate (K₂CO₃) mixed with silica gel has been shown to reduce organotin impurities to below 15 ppm.[5][6]
-
Employ a Fluoride Wash: Before chromatography, wash the organic layer of your reaction mixture multiple times with a 1M aqueous solution of potassium fluoride (KF).[3] This converts the organotin halides (R₃SnX) into highly insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[7]
-
Problem: A thick white precipitate forms at the aqueous/organic interface, trapping the product.
-
Solution: This is the Bu₃SnF precipitating as expected. Filter the entire biphasic mixture through a pad of Celite® to remove the solid before separating the layers.[6]
-
-
Consider Recrystallization: If your product is a solid, recrystallization or slurrying in a suitable solvent (like methyl tert-butyl ether, MTBE) can be a powerful final purification step to remove lingering tin residues.[6][8]
Q2: I performed a potassium fluoride (KF) wash, but my analytical results (ICP-MS) still show unacceptable levels of tin. Why was the wash ineffective?
A2: While the KF wash is a go-to method, its effectiveness can be compromised by several factors.
Possible Causes & Optimization Strategies:
-
Insufficient Contact Time: The reaction to form the insoluble fluoride salt takes time. Ensure you are shaking the separatory funnel vigorously for at least one minute for each wash, and consider letting the mixture stir for an hour or more to ensure complete precipitation.[2][5]
-
Unreacted Tin Hydrides/Distannanes: The KF wash is most effective on organotin halides (R₃SnX). If your reaction used organotin hydrides (like Bu₃SnH) or if you have residual hexabutylditin (Bu₃SnSnBu₃), these are less reactive towards fluoride.
-
Solution: Before the KF wash, treat the crude reaction mixture with a reagent like iodine (I₂). This will oxidize the residual tin hydrides and distannanes to the corresponding tin iodide (Bu₃SnI), which is then readily precipitated by the subsequent KF wash.[2]
-
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent. Ensure your aqueous KF solution is neutral or slightly basic for optimal performance.
Q3: My product is highly polar and has some water solubility. I'm losing significant yield during the aqueous KF washes. What are my alternatives?
A3: This is a challenging situation where aqueous extractions can lead to unacceptable product loss. Non-aqueous methods are preferable.
Recommended Solutions:
-
Chromatography on Modified Silica: This is the most direct approach. As mentioned in A1, chromatography using a stationary phase of K₂CO₃-impregnated silica is highly effective and avoids aqueous steps entirely after the initial reaction concentration.[5]
-
Chemical Scavengers: Silica-based tin scavengers, such as those functionalized with thiols (e.g., SiliaMetS Thiol), can be added directly to the crude product dissolved in an organic solvent. The scavenger covalently binds the tin species, and the solid support is then simply filtered off. This method is highly selective and avoids product loss associated with extractions.
-
Alternative Polarity Modification: You can chemically modify the tin byproduct to make it more easily separable. Treatment with sodium hydroxide (NaOH) can convert it to the more polar Bu₃SnOH, while treatment with trimethylaluminum (AlMe₃) can create the less polar Bu₃SnMe, potentially aiding in chromatographic separation depending on your product's polarity.[2][3] Note: AlMe₃ is pyrophoric and requires careful handling.
Frequently Asked Questions (FAQs)
Q4: Why are organotin residues a major concern in drug development?
A4: The concern is twofold: toxicity and regulatory compliance.
-
Toxicity: Many organotin compounds are highly toxic, with adverse effects reported on the immune and central nervous systems.[9][10] The toxicity varies with the number and nature of the organic substituents, with tri-substituted organotins like tributyltin (TBT) and trimethyltin being particularly toxic.[9]
-
Regulatory Compliance: Global regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, classify tin (Sn) as a Class 3 elemental impurity.[11] This requires a risk-based approach to control its presence in the final drug product to ensure patient safety.[12][13]
Q5: What are the regulatory limits for tin in pharmaceutical products?
A5: The ICH Q3D guideline establishes a Permitted Daily Exposure (PDE) for elemental impurities. The PDE represents the maximum acceptable intake of an element from a drug product per day. For tin (Sn), the PDEs are based on the route of administration.
| Route of Administration | Permitted Daily Exposure (PDE) |
| Oral | 6400 µ g/day |
| Parenteral | 640 µ g/day |
| Inhalation | 64 µ g/day |
| Data sourced from the ICH Q3D(R2) Guideline.[12][13] |
It is the manufacturer's responsibility to perform a risk assessment and ensure that the final drug product does not exceed these limits based on its maximum daily dose.[14]
Q6: What are "tin scavengers" and how do they work?
A6: Tin scavengers are materials, often functionalized solid supports like silica gel, that are designed to selectively bind and remove organotin species from a solution.
-
Mechanism: The most common scavengers are functionalized with thiol (-SH) groups. The soft sulfur atom has a high affinity for the soft Lewis acidic tin atom, forming a strong covalent bond. Other functional groups can also be used.
-
Workflow: The crude product is dissolved in a suitable organic solvent, the scavenger is added, and the mixture is stirred. The organotin impurities are "scavenged" from the solution and become bound to the solid support. The scavenger is then removed by simple filtration, leaving a purified solution of the product.
-
Advantages: This method is highly efficient, selective, avoids aqueous workups (preventing loss of water-soluble products), and simplifies purification.
Q7: Which analytical methods are best for quantifying trace organotin residues?
A7: Quantifying trace levels of organotin requires highly sensitive analytical techniques. The choice depends on whether you need to measure total tin or speciate different organotin compounds.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying total tin content to very low levels (ppb or ppt). It is a required technique for verifying compliance with ICH Q3D limits.[15]
-
Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD), is the preferred technique for separating and quantifying different organotin compounds (speciation).[15][16] This often requires a derivatization step to make the organotin compounds volatile.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with ICP-MS (LC-ICP-MS), is a powerful technique for speciation that avoids the need for derivatization.[15][18]
Experimental Protocols
Protocol 1: Organotin Removal via Aqueous Potassium Fluoride (KF) Wash
This protocol is a first-line defense for removing common organotin byproducts from reactions like Stille couplings.[3]
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution.
-
Agitation: Stopper the funnel and shake vigorously for 1-2 minutes. Cautiously vent the funnel periodically. A thick, white precipitate (Bu₃SnF) may form at the interface.[2]
-
Stirring (Optional but Recommended): For maximum precipitation, pour the biphasic mixture into a flask and stir vigorously for 1-12 hours.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF precipitate. Collect the filtrate in a clean separatory funnel.[6]
-
Separation & Final Washes: Separate the organic and aqueous layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin.
Protocol 2: Purification via Potassium Carbonate/Silica Gel Chromatography
This protocol is highly effective for both polar and nonpolar products, especially when aqueous washes must be avoided.[5]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 parts of finely powdered anhydrous potassium carbonate (K₂CO₃) with 90 parts of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. No preliminary aqueous workup is required.
-
Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with your chosen eluent system.
-
Sample Loading: Dissolve the crude product residue in a minimal amount of solvent (preferably the eluent) and load it onto the column.
-
Elution: Elute the column with the appropriate solvent system, collecting fractions as usual. The organotin impurities will be strongly retained by the basic stationary phase, allowing for clean separation of the desired product.
-
Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.
References
- Department of Chemistry, University of Rochester. Workup for Removing Tin Byproducts.
- National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Analytical Methods.
- BenchChem. Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- U.S. Environmental Protection Agency. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Mizuishi, K., et al. Determination of Organotin Compounds in Environmental Samples. Journal of Health Science.
- Eurofins Australia. Organotins Analysis.
- Pharmaffiliates. Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3.
- Myers, A. The Stille Reaction. Chem 115.
- SATRA.
- Asia Industrial Gases Association. ICH Q3D RISK ASSESSMENT REPORT ELEMENTAL IMPURITIES IN MEDICINAL GASES. (2018).
- International Council for Harmonisation. Guideline for elemental impurities Q3D(R2). (2022).
- Shandong Look Chemical. An efficient method for removing organotin impurities. (2020).
- ResearchGate. Organotin complexes act as HCl scavengers.
- BenchChem.
- BenchChem.
- Reagecon. Elemental Impurities in Pharmaceutical ICH Q3D.
- Winship, K. A. Toxicity of tin and its compounds. Adverse Drug Reactions and Acute Poisoning Reviews. (1988).
- European Medicines Agency. ICH guideline Q3D(R2) on elemental impurities. (2019).
- ResearchGate. Organotin complexes act as hydrochloride scavengers.
- ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
- ResearchGate. Organotin(IV) complexes as HCl scavengers.
- E-Limit. Tin - Organic compounds, as Sn.
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- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Toxicity of tin and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
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- 15. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. eurofins.com.au [eurofins.com.au]
Impact of impurities on "Dibutyltin hydrogen borate" catalytic activity
< Technical Support Center: Organotin Catalysis
Subject Matter: Impact of Impurities on Dibutyltin Catalyst Activity
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Dibutyltin hydrogen borate" is a highly specific and sparsely documented substance[1][2][3][4]. To provide a robust and broadly applicable guide, this document will focus on the principles of impurity impact using Dibutyltin Dilaurate (DBTDL) as a primary, well-documented model[5][6][7][8]. DBTDL is an industry-standard organotin catalyst used in polyurethane formation, silicone vulcanization, and transesterification reactions[7][8][9][10]. The principles discussed are largely translatable to other diorganotin catalysts, including potentially related borate species.
Introduction: The Sensitive Nature of Organotin Catalysis
Diorganotin compounds like DBTDL are highly efficient Lewis acid catalysts, primarily facilitating reactions involving hydroxyl groups (alcohols, silanols) and isocyanates or esters[11]. Their catalytic prowess stems from the ability of the tin center to coordinate with reactants, lowering the activation energy of the reaction[11][12]. However, this same reactivity makes them susceptible to deactivation or undesired side reactions caused by various impurities commonly found in reagents, solvents, or introduced from the experimental environment[5][12]. Understanding and mitigating the impact of these impurities is critical for achieving reproducible and optimal reaction outcomes.
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This guide addresses common problems encountered during reactions catalyzed by dibutyltin compounds.
Issue 1: Decreased or Inconsistent Catalytic Activity
Symptoms:
-
Reaction rates are slower than expected.
-
Batch-to-batch variability in reaction times.
-
Reaction fails to reach completion.
Root Cause Analysis and Solutions:
| Potential Cause | Mechanism of Interference | Recommended Action(s) |
| Water/Moisture | Hydrolysis of Catalyst: Water can hydrolyze the labile carboxylate ligands on DBTDL, ultimately forming less active or inactive dibutyltin oxide (DBTO) species. This is a primary cause of catalyst deactivation[6][13]. | Protocol 1: Rigorous Solvent/Reagent Drying. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store reagents over desiccants. Employ molecular sieves where appropriate. |
| Acidic Impurities | Protonolysis/Ligand Exchange: Strong acids (e.g., residual HCl from substrate synthesis) can cleave the Sn-C or Sn-O bonds, altering the catalyst's structure and deactivating it[11]. High acid numbers in resins are known to inhibit catalyst performance[5][12]. | Protocol 2: Neutralization & Purity Check. Determine the acid number of your reagents. If high, neutralize with a non-interfering base prior to catalyst addition. Re-purify substrates if necessary. |
| Lewis Bases (e.g., Amines, Phosphates) | Competitive Coordination: Strong Lewis bases can coordinate to the tin center more strongly than the intended substrate (e.g., alcohol), effectively blocking the catalytic site and inhibiting the reaction[5][12]. Phosphate anions from polyol manufacturing are a known issue[5]. | Substrate Purification: If Lewis basic impurities are suspected, purify the substrate via chromatography, distillation, or recrystallization. Consider adding a sacrificial agent like calcium octoate to sequester phosphate anions[5]. |
| Chelating Agents | Formation of Stable, Inactive Complexes: Impurities with multiple coordination sites (e.g., ethylenediamine, certain additives) can chelate the tin atom, forming a highly stable, catalytically inert complex. | Review Formulation: Scrutinize all additives, pigments, and resins for known chelating agents[5]. If one is identified, source an alternative grade or remove it prior to reaction. |
Issue 2: Undesirable Side Reactions or Product Properties
Symptoms:
-
Formation of bubbles (CO2) in polyurethane synthesis.
-
Poor mechanical properties in resulting polymers.
-
Discoloration or degradation of the final product.
Root Cause Analysis and Solutions:
| Potential Cause | Mechanism of Interference | Recommended Action(s) |
| Water/Moisture | Isocyanate-Water Reaction: In polyurethane systems, DBTDL can also catalyze the reaction between isocyanates and water, producing an unstable carbamic acid that decomposes into an amine and CO2 gas[5][10]. This disrupts stoichiometry and causes foaming. | Protocol 1: Rigorous Solvent/Reagent Drying. This is the primary defense. Minimizing water content favors the desired isocyanate-polyol reaction over the water side-reaction[10]. |
| Excess Catalyst or High Temperatures | Hydrolysis of Product: At elevated temperatures or high concentrations, DBTDL can catalyze the hydrolysis of ester groups within the polymer backbone (e.g., in polyester polyols), leading to chain scission and reduced molecular weight[5]. | Optimize Conditions: Titrate the catalyst concentration to the lowest effective level. Run reactions at the minimum temperature required for an acceptable rate. |
| Oxygen | Oxidative Instability (Stannous Catalysts): While diorganotins like DBTDL are relatively stable, related stannous tin catalysts (e.g., stannous octoate) are highly susceptible to oxidation, which deactivates them[11]. | Inert Atmosphere: When using oxygen-sensitive catalysts, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing issues with catalyst activity.
Caption: A systematic workflow for troubleshooting decreased catalytic activity.
Frequently Asked Questions (FAQs)
Q1: How should I store my dibutyltin catalyst to prevent degradation? A: Store DBTDL and similar catalysts in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight[10]. The primary goal is to protect it from atmospheric moisture, which causes hydrolysis[6]. Storing under an inert atmosphere (nitrogen or argon) is best practice.
Q2: Can I "over-catalyze" my reaction? What are the consequences? A: Yes. While it may seem like a way to overcome impurity issues, over-catalyzing is a common pitfall[5]. Excess catalyst can promote undesirable side reactions, such as the isocyanate-water reaction in polyurethane systems or ester hydrolysis in polyesters, leading to compromised product quality[5][10]. It is always better to identify and remove the inhibiting impurity than to add more catalyst.
Q3: My polyol resin has a high acid number. How will this affect the DBTDL catalyst? A: A high acid number indicates the presence of acidic species, which can react with and deactivate the organotin catalyst[5][12]. This will lead to slower reaction rates and may require higher catalyst loading to initiate the reaction. The recommended solution is to neutralize the resin with a suitable base before adding the catalyst or to source a lower acid number grade.
Q4: Are there less toxic or more robust alternatives to DBTDL? A: Yes, due to toxicity and environmental concerns, there is significant research into alternatives[5][14]. Catalysts based on bismuth, zirconium, and aluminum are commercially available and may offer advantages in performance and environmental profile[5][12]. Additionally, newer generations of organotin catalysts are being engineered for improved hydrolytic stability[6].
Q5: What is the general mechanism of catalysis for DBTDL in polyurethane synthesis? A: Organometallic catalysts like DBTDL act as Lewis acids. They are generally thought to function by forming an intermediate ternary complex with the isocyanate and polyol. This coordination activates the reactants and facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, leading to urethane bond formation[11][12].
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Analysis
This protocol is essential for quantifying the primary impurity affecting DBTDL catalysis.
Objective: To determine the water content (in ppm or %) of solvents and liquid reagents.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric or volumetric system as appropriate for the expected water content.
-
Solvent Blank: Titrate the Karl Fischer reagent with a known, anhydrous standard (e.g., methanol) to determine the background titration rate.
-
Sample Introduction: Using a dry syringe, inject a precisely weighed or volumetrically measured amount of the sample (e.g., your solvent or polyol) into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.
-
Validation: Run a certified water standard to verify the accuracy of the instrument. Aim for water content <50 ppm for moisture-sensitive reactions.
Protocol 2: Acid Number Titration for Reagents
This protocol helps quantify acidic impurities that can deactivate the catalyst.
Objective: To determine the acid number (mg KOH/g of sample) of a resin or polyol.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 1-5 g) into an Erlenmeyer flask.
-
Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., a toluene/isopropanol blend).
-
Indicator Addition: Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until the indicator endpoint (a persistent pink color) is reached.
-
Calculation: Acid Number (mg KOH/g) = (V × N × 56.1) / W
-
Where:*
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Interpretation: A lower acid number (<1 mg KOH/g) is generally preferred for organotin-catalyzed reactions.
References
-
Troubleshooting Metal Catalyzed Urethane Systems. (2000-09-26). PCI Magazine. [Link]
-
State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. (2025-09-15). BDMAEE. [Link]
-
Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]
-
Dibutyltin dilaurate - Substance Information. ECHA. [Link]
-
Organotin Catalysts in Organosilicon Chemistry. ResearchGate. [Link]
-
DBTL – Dibutyltin Dilaurate. BNT Chemicals. [Link]
-
Organometallic catalysts - Capítulo 2. Universidade do Porto. [Link]
-
Dibutyltin dilaurate. Wikipedia. [Link]
-
Organotin chemistry. Wikipedia. [Link]
-
Dibutyltin hydrogen borate. PubChem. [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. ResearchGate. [Link]
-
STUDIES CONCERNING WATER-SOLUBLE ORGANOTIN COMPOUNDS. The Journal of Organic Chemistry - ACS Publications. [Link]
-
DIBUTYLTIN DILAURATE CATALYST. Ataman Kimya. [Link]
-
Challenging toxic tin catalysts in polyurethane coatings through serendipity. Journal of Coatings Technology and Research. [Link]
-
Mechanisms of reactions between organotin compounds and platinum complexes. Royal Society of Chemistry. [Link]
-
Dibutyltin;hydrogen borate. PubChem. [Link]
-
Analysis of organotin compounds. ALS global. [Link]
-
DBTA – Dibutyltindiacetate. BNT Chemicals. [Link]
-
An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
- Synthesis method of dibutyltin dilaurate.
-
Dibutlytin chloride and hydrogen borate: Human health tier II assessment. Australian Department of Health. [Link]
-
Chemical Substance Search. OECD eChemPortal. [Link]
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A Comparative Guide for Catalysis: Dibutyltin Dilaurate vs. Dibutyltin Hydrogen Borate
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of industrial catalysis, organotin compounds have long held a prominent position, driving a multitude of chemical transformations with high efficiency. Among these, dibutyltin dilaurate (DBTDL) has emerged as a benchmark catalyst, particularly in the synthesis of polyurethanes, the curing of silicones, and in various esterification and transesterification reactions. This guide provides a comprehensive analysis of DBTDL, delving into its catalytic mechanisms, performance data, and experimental protocols.
In contrast, dibutyltin hydrogen borate remains a comparatively enigmatic entity within the catalytic sphere. While its chemical identity is established, a conspicuous absence of publicly available performance data presents a challenge for direct, evidence-based comparison. This guide will therefore navigate the known attributes of DBTDL and juxtapose them with the theoretical potential and limited available information on dibutyltin hydrogen borate, offering researchers a nuanced perspective on these two organotin compounds.
Dibutyltin Dilaurate (DBTDL): The Established Workhorse
Dibutyltin dilaurate, a dialkyltin dicarboxylate, is a viscous, colorless to pale yellow liquid.[1][2] Its efficacy as a catalyst stems from the Lewis acidic nature of the tin center, which plays a pivotal role in activating substrates and facilitating bond formation.[3]
Catalytic Applications and Performance
DBTDL is a versatile catalyst with a broad spectrum of applications, including:
-
Polyurethane Synthesis: DBTDL is extensively used to catalyze the reaction between isocyanates and polyols to form polyurethanes.[1][4][5] It promotes the formation of urethane linkages, accelerating curing times and influencing the final properties of the polymer, such as flexibility, durability, and thermal stability.[1][4]
-
Silicone Curing: It is a key component in room temperature vulcanization (RTV) silicone formulations, where it catalyzes the condensation reaction of silanols, leading to the formation of a cross-linked silicone network.[4][6]
-
Esterification and Transesterification: DBTDL is an effective catalyst for the synthesis of esters from carboxylic acids and alcohols, as well as for transesterification reactions.[3] This is crucial in the production of various industrial products, including plasticizers, lubricants, and polyester resins.[4][7]
Table 1: Physicochemical Properties of Dibutyltin Dilaurate
| Property | Value |
| CAS Number | 77-58-7 |
| Molecular Formula | C32H64O4Sn |
| Appearance | Colorless to pale yellow viscous liquid |
Catalytic Mechanism of DBTDL in Polyurethane Formation
The catalytic action of DBTDL in polyurethane synthesis is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with both the isocyanate and the polyol, activating them and facilitating the nucleophilic attack of the hydroxyl group on the isocyanate group. This coordination lowers the activation energy of the reaction, thereby increasing the reaction rate.
Caption: Figure 2: Workflow for determining catalyst activity in polyurethane synthesis.
Conclusion and Future Outlook
Dibutyltin dilaurate stands as a robust and well-understood catalyst with a proven track record in a variety of industrial applications. Its performance characteristics and catalytic mechanisms have been extensively studied, providing a solid foundation for its continued use and for the development of new catalytic systems.
Dibutyltin hydrogen borate, on the other hand, represents an unexplored frontier in organotin catalysis. While its structural features suggest a potential for catalytic activity, the current lack of empirical data makes any claims about its performance purely speculative. For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of a knowledge base to guide its application. The opportunity, however, is significant: to be the first to explore the catalytic potential of this unique molecule.
Future research should focus on synthesizing and characterizing dibutyltin hydrogen borate and systematically evaluating its catalytic performance in key reactions where DBTDL is currently employed. Such studies would not only fill a critical knowledge gap but could also potentially unveil a novel catalyst with unique properties, contributing to the advancement of catalytic science and its industrial applications. Until then, DBTDL will likely remain the go-to catalyst in its established domains, while the potential of dibutyltin hydrogen borate awaits discovery.
References
-
Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE CATALYST. Retrieved from [Link]
-
Guhl, D. (2008). Alternatives to DBTL catalysts in polyurethanes – a comparative study. TIB Chemicals AG. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutyltin hydrogen borate. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dibutyltin dilaurate – Knowledge and References. Retrieved from [Link]
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A Comparative Guide to Lewis Acid Catalysts: Spotlight on Dibutyltin Hydrogen Borate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of dibutyltin hydrogen borate's potential catalytic performance in the context of widely used Lewis acids. By grounding our analysis in the established chemistry of organotin and borate compounds, we offer field-proven insights to help you make informed decisions for your synthetic strategies.
The Central Role of Lewis Acids in Modern Synthesis
Lewis acid catalysis is a foundational pillar of organic chemistry, enabling the construction of complex molecular architectures by activating substrates toward nucleophilic attack.[1] A Lewis acid acts as an electron pair acceptor, coordinating to a Lewis basic site on a substrate (such as the oxygen of a carbonyl group) to increase its electrophilicity.[1][2] This activation lowers the energy barrier for a vast range of transformations, including carbon-carbon bond formation, cycloadditions, and rearrangements.[1][3]
The choice of catalyst is paramount, directly influencing reaction rates, yields, and, crucially, selectivity (chemo-, regio-, and stereo-). Catalysts range from simple metal halides like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) to more complex organometallic compounds and lanthanide triflates.[1][4][5] The ongoing challenge lies in identifying catalysts that balance high reactivity with stability, ease of handling, and favorable environmental profiles. It is in this context that multifunctional or cooperative catalysts, such as dibutyltin hydrogen borate, present a compelling area of investigation.
Deconstructing Dibutyltin Hydrogen Borate: A Bifunctional Catalyst
Dibutyltin hydrogen borate (C₈H₁₉BO₃Sn) is a unique organometallic compound featuring both a tin and a boron center.[6][7] To understand its potential, we must first analyze the established catalytic roles of its constituent parts.
-
The Organotin Core (Dibutyltin): Organotin(IV) complexes are well-established, moderately strong Lewis acid catalysts.[8] The tin atom can expand its coordination sphere to activate substrates.[8] Compounds like dibutyltin oxide are effective catalysts for transesterification reactions, proceeding through a Lewis acid mechanism where the tin center coordinates to the carbonyl oxygen, polarizing the C=O bond and rendering the carbonyl carbon more electrophilic.[8][9] Compared to aggressive catalysts like AlCl₃, organotin compounds are generally milder and exhibit greater tolerance to functional groups and residual moisture.
-
The Borate Moiety (Hydrogen Borate): Boron-based compounds are quintessential Lewis acids.[10] Boric acid itself functions as a Lewis acid not by donating a proton, but by accepting a hydroxide ion from water, forming the tetrahydroxyborate anion [B(OH)₄]⁻ and releasing a proton.[11][12] This demonstrates its ability to interact with hydroxyl-containing species. In a catalytic context, the borate portion of the molecule, with its B-O bonds and hydroxyl group, could engage in hydrogen bonding, act as a proton shuttle, or serve as a secondary binding site for a reagent.
The Synergistic Hypothesis
The true potential of dibutyltin hydrogen borate lies in the cooperative action of these two centers. A plausible mechanistic hypothesis involves the "hard" boron center and the "soft" tin center working in concert. The organotin moiety could serve as the primary Lewis acid, activating the main substrate (e.g., an aldehyde), while the borate group simultaneously organizes the incoming nucleophile or stabilizes a charged intermediate. This bifunctional activation is a powerful strategy for enhancing both reaction rates and selectivity.
Caption: Proposed cooperative mechanism for dibutyltin hydrogen borate catalysis.
Performance Comparison with Standard Lewis Acids
To contextualize the potential of dibutyltin hydrogen borate, we compare the performance of its parent catalyst classes (organotins) and other common Lewis acids in the Diels-Alder reaction, a benchmark for evaluating catalytic efficacy and stereoselectivity.[4][13]
Data Presentation: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
| Catalyst Class | Example Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo Selectivity | Key Characteristics |
| Organotin | Dibutyltin Dichloride | 10 - 20 | 8 - 12 | ~80 | ~85:15 | Mild, functional group tolerant, moderate selectivity. |
| Traditional Halide | AlCl₃ | 10 - 100 | 1 - 3 | >90 | ~90:10 | Highly reactive, moisture-sensitive, often requires stoichiometric amounts. |
| Lanthanide Triflate | Sc(OTf)₃ | 1 - 5 | 0.5 - 2 | >95 | >98:2 | Exceptionally active, water-tolerant, excellent selectivity, high cost.[13] |
| Other Main Group | ZnCl₂ | 20 - 100 | 12 - 48 | ~80 | ~90:10 | Economical, requires high loading, moderate reactivity.[13] |
| Hypothesized | Dibutyltin H-Borate | 1 - 5 (projected) | < 4 (projected) | >90 (projected) | >95:5 (projected) | Potentially high activity/selectivity via cooperative catalysis; air/moisture stable. |
Data for organotin and traditional halide catalysts are representative values from the literature. Data for Sc(OTf)₃ and ZnCl₂ are adapted from analogous systems.[13] Projections for Dibutyltin Hydrogen Borate are based on the synergistic hypothesis.
Expertise & Causality:
-
Scandium triflate (Sc(OTf)₃) sets the gold standard due to its high Lewis acidity combined with stability in aqueous media, allowing for extremely low catalyst loadings and rapid, highly selective reactions.[13]
-
Aluminum chloride (AlCl₃) is a powerful, inexpensive workhorse. However, its high reactivity is coupled with extreme moisture sensitivity and a tendency to generate side products, limiting its use in complex, late-stage syntheses.
-
The performance of a typical organotin catalyst is moderate. The projected enhancement for dibutyltin hydrogen borate is predicated on the borate moiety's ability to pre-organize the transition state, a feature lacking in simple organotin halides, thereby increasing both the reaction rate and the endo selectivity.
Experimental Protocols: A Self-Validating System
The following is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction. It is designed as a self-validating system where catalyst performance can be benchmarked against a non-catalyzed control reaction.
General Protocol: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Dienophile Addition: Add the dienophile (e.g., methyl acrylate, 1.0 mmol) dropwise to the stirred catalyst solution. Stir for 15 minutes to allow for catalyst-substrate complex formation.
-
Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 1.5 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (methyl acrylate) indicates completion.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield. Analyze the product ratio (endo:exo) using ¹H NMR spectroscopy or Gas Chromatography (GC). Purify the product by flash column chromatography.
Trustworthiness: By running this protocol with and without a catalyst, and with different catalysts under identical conditions (concentration, temperature, time), a researcher can directly and reliably validate the efficacy of a given Lewis acid.
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The Efficacy of Tin Catalysts in Esterification: A Comparative Guide for Researchers
A deep dive into the performance of Dibutyltin Hydrogen Borate and its established organotin counterparts in esterification reactions, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their catalytic efficiencies.
Esterification, a cornerstone of organic synthesis, is pivotal in the production of a vast array of compounds, from pharmaceuticals and agrochemicals to polymers and fragrances. The efficiency of these reactions often hinges on the choice of catalyst. Among the most effective and widely used catalysts are organotin compounds, prized for their high activity, selectivity, and versatility. This guide provides a detailed comparison of the efficacy of several prominent tin catalysts in esterification, with a special focus on the lesser-known Dibutyltin hydrogen borate and its more established counterparts: Dibutyltin Oxide (DBTO), Dibutyltin Dilaurate (DBTDL), and Stannous Octoate.
The Central Role of Lewis Acidity in Tin-Catalyzed Esterification
The catalytic prowess of organotin compounds in esterification reactions is fundamentally linked to their Lewis acidic nature. The tin atom, with its vacant d-orbitals, acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. This activation of the carboxylic acid is the key step that accelerates the esterification reaction.[1][2]
The general mechanism for organotin-catalyzed esterification can be visualized as a catalytic cycle:
Figure 2: A proposed catalytic cycle for Dibutyltin hydrogen borate in an esterification reaction. This mechanism is hypothetical and awaits experimental validation.
Dibutyltin Oxide (DBTO): The Versatile Workhorse
Dibutyltin oxide ((C₄H₉)₂SnO) is a widely used and highly effective catalyst for a broad range of esterification and transesterification reactions. [3][4]It is often favored for its high tin content, thermal stability, and ability to produce esters with low color. [5] Mechanism of Action:
DBTO is believed to react in situ with the carboxylic acid to form a more soluble and catalytically active species, a distannoxane carboxylate. This species then activates the carboxylic acid for nucleophilic attack by the alcohol. The catalytic cycle for DBTO is well-established and serves as a benchmark for other tin catalysts.
Figure 3: The catalytic cycle of Dibutyltin Oxide (DBTO) in esterification, proceeding through the formation of an active distannoxane species.
Dibutyltin Dilaurate (DBTDL): The Liquid Catalyst
Dibutyltin dilaurate ((C₄H₉)₂Sn(OCOC₁₁H₂₃)₂) is another commonly employed organotin catalyst, particularly valued for its liquid form, which simplifies handling and dosage. [6][7][8]It is widely used in the synthesis of polyesters, polyurethanes, and other polymers.
Mechanism of Action:
Similar to other organotin catalysts, DBTDL functions as a Lewis acid. The tin center coordinates with the carbonyl oxygen of the carboxylic acid, activating it for the subsequent nucleophilic attack. The laurate ligands can be exchanged during the catalytic cycle.
Stannous Octoate: The Inorganic Tin Alternative
Stannous octoate (Sn(OCOC₇H₁₅)₂), an inorganic tin(II) compound, is also a highly effective catalyst for esterification and polymerization reactions. [9][10][11]It is often used in applications where high reaction rates are desired.
Mechanism of Action:
The tin(II) center in stannous octoate acts as a Lewis acid, coordinating with the carbonyl group of the carboxylic acid. The catalytic cycle is believed to be similar to that of organotin(IV) catalysts.
Comparative Performance Data
The following table summarizes the available comparative data on the efficacy of these tin catalysts in esterification reactions. It is important to note the absence of experimental data for Dibutyltin hydrogen borate.
| Catalyst | Chemical Formula | Form | Typical Reaction Temperature (°C) | Relative Reactivity/Efficacy | Key Advantages |
| Dibutyltin hydrogen borate | C₈H₁₉BO₃Sn | Solid | Not Available | Not Available | Theoretical: Potentially high Lewis acidity. |
| Dibutyltin Oxide (DBTO) | (C₄H₉)₂SnO | Solid | 180 - 230 | High | High tin content, good thermal stability, low color formation. [5] |
| Dibutyltin Dilaurate (DBTDL) | (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂ | Liquid | 180 - 220 | High | Liquid form for easy handling, good solubility. [7] |
| Stannous Octoate | Sn(OCOC₇H₁₅)₂ | Liquid | 180 - 220 | Very High | High reaction rates. [9] |
Note: The relative reactivity can be influenced by the specific substrates and reaction conditions. A study on the glycerolysis of triacylglycerides established the following reactivity order at 220 °C: Bu₂SnO > Bu₂SnLau₂ ≈ BuSnO(OH) > Bu₂SnCl₂ > BuSnCl₃. [12]
Experimental Protocols: A Framework for Comparison
To provide a standardized method for evaluating and comparing the efficacy of different tin catalysts, the following experimental protocol for a typical polyester synthesis is provided. This protocol can be adapted for various carboxylic acids and alcohols.
Objective: To synthesize a polyester from a dicarboxylic acid and a diol using a tin catalyst and to compare the reaction progress and product properties.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
Diol (e.g., 1,4-Butanediol)
-
Tin Catalyst (e.g., Dibutyltin Oxide, 0.1 mol% relative to the dicarboxylic acid)
-
High-purity nitrogen or argon gas
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a distillation condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Figure 4: A step-by-step workflow for the synthesis and evaluation of polyesters using different tin catalysts.
-
Reaction Setup: In a three-neck round-bottom flask, charge the dicarboxylic acid and the diol in the desired molar ratio (typically a slight excess of the diol).
-
Catalyst Addition: Add the tin catalyst (e.g., 0.1 mol% of Dibutyltin Oxide relative to the dicarboxylic acid).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for at least 15 minutes to create an inert atmosphere.
-
Esterification Stage: Heat the reaction mixture to 180-200°C with continuous stirring. The water of esterification will begin to distill off and can be collected in a receiving flask. Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples for acid number titration.
-
Polycondensation Stage: Once the rate of water distillation slows down, gradually increase the temperature to 220-230°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and diol, driving the polymerization to completion and increasing the molecular weight of the polyester.
-
Reaction Completion and Product Isolation: The reaction is considered complete when the desired viscosity or molecular weight is achieved. Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester can be used as is or purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).
-
Analysis: Characterize the obtained polyester for its molecular weight (e.g., by gel permeation chromatography - GPC), thermal properties (e.g., by differential scanning calorimetry - DSC), and chemical structure (e.g., by nuclear magnetic resonance - NMR spectroscopy).
By following this standardized protocol with different tin catalysts, researchers can obtain directly comparable data on their relative efficacies in terms of reaction time, final product properties, and overall performance.
Conclusion and Future Outlook
Dibutyltin Oxide, Dibutyltin Dilaurate, and Stannous Octoate are well-established and highly effective catalysts for a wide range of esterification reactions. Their choice depends on specific process requirements such as physical form, desired reaction rate, and thermal stability.
The catalytic potential of Dibutyltin hydrogen borate in esterification remains an open area for investigation. Based on theoretical considerations, its unique structure could offer advantages in terms of Lewis acidity and catalytic activity. Experimental studies are needed to validate this hypothesis and to determine its practical utility in organic synthesis. Future research in this area could unlock a new and potentially more efficient catalyst for the synthesis of esters, contributing to advancements in various fields of chemistry and materials science.
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A Researcher's Guide to Green Catalysis: High-Performance Alternatives to Dibutyltin Hydrogen Borate
The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has catalyzed a paradigm shift across research and industry. For decades, organotin compounds like dibutyltin hydrogen borate have been workhorses in various chemical transformations, prized for their catalytic efficiency. However, their well-documented toxicity profile presents a significant challenge to sustainable practice. Dibutyltin hydrogen borate is classified as a substance that may impair fertility, cause harm to the unborn child, and is suspected of causing genetic defects[1][2][3]. This guide offers an in-depth comparison of viable, environmentally benign alternatives, focusing on catalysts based on bismuth, zinc, and zirconium. We will delve into their catalytic performance, supported by experimental data, to empower researchers and drug development professionals in making informed, sustainable choices.
The Problem with Organotins: Why a Transition is Critical
Organotin compounds, including dibutyltin derivatives, have long been used as catalysts in applications such as the synthesis of polyurethanes, polyesters, and silicones.[4] Their efficacy is undisputed, but the environmental and health risks are significant. Dibutyltin hydrogen borate is associated with severe eye damage, skin sensitization, and reproductive toxicity[2][3]. Regulatory bodies like the European Chemicals Agency (ECHA) have classified several organotins as Substances of Very High Concern (SVHC), signaling a clear regulatory trend towards restriction and replacement.[4] This regulatory pressure, coupled with a collective drive towards safer and more sustainable chemical enterprises, makes the adoption of green alternatives not just preferable, but necessary.
Promising Green Alternatives: A Comparative Analysis
The search for replacements has led to the development of several classes of metal-based catalysts that offer comparable or even superior performance without the associated toxicological baggage.[4][5] We will now explore the most promising candidates: bismuth carboxylates, zinc-based systems, and zirconium complexes.
Bismuth-Based Catalysts: The Low-Toxicity Workhorse
Bismuth compounds, particularly bismuth carboxylates like bismuth neodecanoate and bismuth octoates, have emerged as leading non-toxic alternatives to organotin catalysts.[6][7] Bismuth is considered a "green" metal due to its low toxicity and minimal environmental impact, as it does not bioaccumulate.[7]
Mechanism and Application: In polyurethane synthesis, bismuth catalysts accelerate the urethane reaction—the addition of an alcohol to an isocyanate.[8] The Lewis acidic nature of the bismuth center is key to its catalytic activity. While historically considered less active than their tin counterparts, recent research has shown that their catalytic efficiency can be significantly enhanced by forming heterobimetallic complexes, for instance, with lithium or zinc carboxylates.[6][9]
Performance Data: Experimental studies comparing bismuth catalysts to the industry-standard dibutyltin dilaurate (DBTDL), a close relative of dibutyltin hydrogen borate, reveal nuanced performance differences.
| Catalyst System | Pot Life (minutes) | Curing Time (S1, minutes) | Hardness (König, 14 days) | Key Observations |
| Dibutyltin Dilaurate (DBTDL) | 270 | 240 | ~160 | Standard performance, but with high toxicity. |
| Bismuth Octoate | 195 | 300 | ~155 | Shorter pot life, slightly longer cure time.[10] |
| Bismuth/Zinc Octoate Mix | 210 | 285 | ~160 | Performance closer to DBTDL, balancing pot life and cure.[10] |
| Bismuth Neodecanoate | Shorter than DBTL | Longer than DBTL | Better than DBTL | Different curing profile; requires formulation adjustment.[11] |
Table 1: Comparative performance of Bismuth catalysts against DBTDL in a 2K polyurethane coating formulation. Data synthesized from multiple sources for illustrative comparison.[10][11]
Experimental Protocol: Evaluating Catalyst Performance in a 2K Polyurethane Coating
-
Formulation Preparation: A model solvent-free, non-pigmented formulation is prepared using a polyester polyol and a hexamethylene diisocyanate (HDI) biuret.
-
Catalyst Addition: The respective catalyst (e.g., DBTDL, Bismuth Octoate) is added at a specific concentration (e.g., 0.12% by weight).[10]
-
Pot Life Measurement: The pot life, or workable time of the mixture, is determined by measuring the time until a significant viscosity increase occurs, often assessed using a device that measures dielectric polarization.[10]
-
Curing Time Analysis: A 100 µm thick film of the coating is applied to a Q-Panel. The curing time is measured according to DIN 53150 standards.[10]
-
Hardness Testing: After 7 and 14 days of curing at ambient temperature, the König hardness of the coating is measured according to ISO 1522 to assess the final mechanical properties.[5]
Caption: Workflow for testing polyurethane catalyst performance.
Zinc-Based Catalysts: Versatile and Robust Systems
Zinc is an earth-abundant, economical, and low-toxicity metal, making its compounds attractive green catalysts.[12] Zinc oxide (ZnO), particularly in nanoparticle form or as part of a mixed-metal oxide system, has demonstrated high efficacy in both esterification and transesterification reactions, which are fundamental to producing biodiesel, polymers, and plasticizers.[13][14][15]
Mechanism and Application: Simple zinc salts like ZnO act as effective Lewis acid catalysts.[12] In reactions like biodiesel production, they can simultaneously catalyze the esterification of free fatty acids (FFAs) and the transesterification of triglycerides.[13][16] This dual activity is a significant advantage when using unrefined, high-FFA feedstocks, which are problematic for conventional catalysts.[13] The catalytic activity of ZnO can be further enhanced by combining it with other oxides, such as lanthanum oxide (La₂O₃) or calcium oxide (CaO).[14][16]
Performance Data: The performance of zinc-based catalysts is particularly well-documented in the context of biodiesel production.
| Catalyst System | Feedstock | Temp (°C) | Time (h) | Yield (%) | Key Features |
| ZnO | Pongamia Oil | 60 | 1.5 | 92 | Solid acid catalyst.[15] |
| CaO-ZnO | Jatropha Oil | - | - | 94 | Higher activity and reusability than pure ZnO.[14] |
| Zn₃La₁ Mixed Oxide | Crude Palm Oil | >170 | 3 | 96 | High tolerance to water and free fatty acids.[13] |
| ZnO Nanocatalyst | Jatropha Oil | - | 1 | 95 | High conversion rate.[14] |
Table 2: Performance of various heterogeneous Zinc-based catalysts in biodiesel production.
Experimental Protocol: Biodiesel Production via Simultaneous Transesterification and Esterification
-
Catalyst Preparation: A zinc-lanthanum mixed oxide catalyst (e.g., Zn₃La₁) is prepared via a homogeneous-coprecipitation method.[13]
-
Reactor Setup: The catalytic reaction is conducted in a stainless steel stirred reactor.
-
Reaction Mixture: The reactor is charged with the oil feedstock (e.g., crude palm oil containing free fatty acids), methanol, and the prepared catalyst. A typical molar ratio of methanol to oil is investigated to optimize yield.[13]
-
Reaction Conditions: The reaction temperature is maintained within a range of 170 to 220°C to facilitate both esterification and transesterification while minimizing hydrolysis.[16]
-
Product Analysis: After the reaction (e.g., 3 hours), the product mixture is analyzed using techniques like gas chromatography to determine the yield of fatty acid methyl esters (FAME), i.e., biodiesel.[13]
Caption: Simplified workflow for biodiesel synthesis using a Zinc-based catalyst.
Zirconium-Based Catalysts: The Stable and Efficient Contender
Zirconium compounds are recognized as low-toxicity, stable, and efficient green catalysts.[17] Zirconium's ability to form stable complexes and its Lewis acidic behavior make it suitable for a wide range of organic transformations, including polymerization, hydrogenation, and esterification.[17][18] Zirconia (ZrO₂) and zirconium-based metal-organic frameworks (MOFs) are particularly promising as robust, recyclable heterogeneous catalysts.[19][20]
Mechanism and Application: The catalytic activity of zirconium complexes stems from their Lewis acidity and high coordination number.[18] In esterification reactions, zirconium-based MOFs like CAU-28 provide open metal sites that act as active centers for catalysis.[19] These catalysts have shown high selectivity and stability, maintaining their activity over multiple reaction cycles.[19] Zirconia's inherent stability also makes it resilient to harsh reaction conditions and impurities in feedstocks.[20]
Performance Data: Zirconium catalysts demonstrate excellent performance in green applications like biodiesel synthesis.
| Catalyst System | Reaction | Reactants | Temp (°C) | Time (min) | Yield/Conversion |
| Zirconium MOF (CAU-28) | Esterification | Oleic Acid + Methanol | 90 | 90 | High Conversion |
| Zirconia (ZrO₂) | Biomass Conversion | Cellulose/Hemicellulose | - | - | Efficient conversion to sugars |
| Zirconium Nanocomposite | Pyrazole Synthesis | - | - | - | Effective and reusable |
Table 3: Performance highlights of Zirconium-based catalysts in green chemistry applications.[19][20][21]
Experimental Protocol: Esterification of Oleic Acid using a Zirconium MOF Catalyst
-
Catalyst Activation: The Zirconium-based MOF (CAU-28) is activated to ensure the availability of open metal sites.
-
Reaction Setup: The reaction is carried out in a suitable reaction vessel equipped with a condenser and magnetic stirring.
-
Reaction Mixture: Oleic acid, methanol, and the CAU-28 catalyst are combined in the vessel. An optimized catalyst loading of 5 wt.% and a 1:24 molar ratio of oleic acid to methanol are used.[19]
-
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 90 minutes.[19]
-
Catalyst Recovery and Reuse: After the reaction, the solid MOF catalyst can be recovered by filtration, washed, and dried for use in subsequent reaction cycles, demonstrating its stability and reusability.[19]
-
Product Analysis: The conversion of oleic acid to its methyl ester is quantified using analytical methods such as NMR spectroscopy or gas chromatography.
Conclusion and Future Outlook
The transition away from toxic organotin catalysts like dibutyltin hydrogen borate is a critical step towards a more sustainable chemical industry. Bismuth, zinc, and zirconium-based catalysts have emerged as powerful, green alternatives, each with a unique profile of advantages.
-
Bismuth catalysts are excellent, low-toxicity substitutes in polyurethane applications, with performance that can be fine-tuned through co-catalyst systems.
-
Zinc catalysts offer a robust and economical solution for large-scale processes like biodiesel production, with a remarkable tolerance for impure feedstocks.
-
Zirconium catalysts , including advanced materials like MOFs, provide high stability, efficiency, and reusability for a variety of organic transformations.
For researchers and drug development professionals, the choice of catalyst will depend on the specific reaction, desired performance characteristics, and process conditions. However, the data clearly indicates that sacrificing performance is no longer a prerequisite for adopting green chemistry principles. By embracing these alternatives, the scientific community can continue to innovate while safeguarding human health and the environment.
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A Comparative Guide to the Catalytic Activity of Dibutyltin Hydrogen Borate in Benchmark Reactions
This guide provides an in-depth validation framework for the catalytic performance of Dibutyltin hydrogen borate (CAS No. 75113-37-0). While this specific organotin compound is documented in regulatory and chemical inventory lists, comprehensive studies detailing its catalytic activity are not prevalent in peer-reviewed literature.[1][2][3] This document, therefore, serves as a comparative guide by proposing a series of benchmark experiments to elucidate its efficacy against established catalysts.
Our approach is grounded in the fundamental chemistry of its constituent parts: the well-established Lewis acidic character of the dibutyltin(IV) moiety and the reactive potential of the hydrogen borate group.[4][5] Organotin compounds, particularly dibutyltin (DBT) derivatives like Dibutyltin Oxide (DBTO), are renowned for their catalytic prowess in esterification and transesterification reactions, where they function as mild and effective Lewis acids.[4][6][7][8] They operate by coordinating to and activating carbonyl groups, facilitating nucleophilic attack without promoting the side reactions often seen with stronger Brønsted acids.[4][6][9]
The presence of a "hydrogen borate" (borohydride) moiety introduces intriguing possibilities. While commonly known as a reducing agent, its role within this specific molecular structure could range from being a simple counter-ion to actively participating in the catalytic cycle, perhaps as a proton shuttle or a synergistic activator.[10] This guide outlines the necessary steps to validate its primary catalytic function in a well-understood benchmark reaction and compare its performance against industry-standard alternatives.
Proposed Benchmark Reaction: Transesterification of Ethyl Acetate with 1-Butanol
To objectively assess the catalytic activity of Dibutyltin hydrogen borate, a benchmark reaction must be selected that is sensitive to Lewis acid catalysis and for which extensive comparative data exists. The transesterification of ethyl acetate with 1-butanol to form butyl acetate and ethanol is an ideal choice.
Reaction Scheme: CH₃COOCH₂CH₃ + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + CH₃CH₂OH (Ethyl Acetate + 1-Butanol ⇌ Butyl Acetate + Ethanol)
Rationale for Selection:
-
Mechanistic Relevance: This reaction is a classic example of a process efficiently catalyzed by organotin Lewis acids.[4][11]
-
Established Benchmarks: The performance of catalysts like Dibutyltin Oxide (DBTO) and non-tin alternatives such as zinc and titanium compounds are well-documented for this type of transformation, providing a solid basis for comparison.[12]
-
Analytical Simplicity: The progress of the reaction can be easily monitored using standard laboratory techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy to quantify the conversion of reactants to products.
Comparative Catalyst Performance Analysis
The core of this validation lies in a direct comparison of "Dibutyltin hydrogen borate" against a carefully selected set of control catalysts. The following table outlines the proposed catalysts for this study and summarizes the key performance indicators (KPIs) to be measured. The data for the benchmark and alternative catalysts are representative values sourced from literature to establish a performance baseline.
Table 1: Comparative Performance in Transesterification of Ethyl Acetate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Key Observations |
| Dibutyltin hydrogen borate | 0.5 | 100 | 1 - 8 | To Be Determined | Primary validation target. |
| Dibutyltin Oxide (DBTO) [8][12] | 0.5 | 100 | 4 | ~90% | Positive Control: Industry standard organotin catalyst. High activity. |
| Zinc Acetate [12] | 0.5 | 100 | 6 | ~85% | Alternative 1: Common, less toxic non-tin alternative. Slightly lower activity than DBTO. |
| Titanium(IV) Isopropoxide | 0.5 | 100 | 8 | ~80% | Alternative 2: Another common non-tin Lewis acid catalyst.[12] |
| No Catalyst | - | 100 | 8 | < 5% | Negative Control: Establishes the baseline uncatalyzed reaction rate. |
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing catalytic performance, incorporating the necessary controls for robust and reliable data.
Materials and Equipment
-
Reactants: Ethyl acetate (≥99.5%), 1-Butanol (≥99.5%), Dodecane (internal standard, ≥99%).
-
Catalysts: Dibutyltin hydrogen borate, Dibutyltin oxide (DBTO), Zinc Acetate, Titanium(IV) isopropoxide.
-
Solvent: Anhydrous Toluene (if required for catalyst dissolution).
-
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, temperature controller, inert atmosphere setup (Nitrogen or Argon), gas chromatograph with FID detector (GC-FID), NMR spectrometer.
Catalyst Preparation and Handling
-
All catalysts should be stored in a desiccator to prevent hydrolysis.
-
Prepare stock solutions of each catalyst in anhydrous toluene if they are not readily soluble in the reaction mixture, ensuring accurate dosing.
General Reaction Procedure
-
Setup: Assemble the reaction flask with a reflux condenser and magnetic stir bar under an inert atmosphere.
-
Charging Reactants: Charge the flask with 1-Butanol (e.g., 0.2 mol), Ethyl Acetate (e.g., 0.4 mol, excess), and Dodecane (e.g., 1.0 g, internal standard).
-
Initial Sample: Take a small aliquot (t=0) for GC analysis to establish initial reactant ratios.
-
Catalyst Addition: Add the designated catalyst (0.5 mol% relative to the limiting reactant, 1-Butanol).
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour for 8 hours). Quench each sample in a vial containing cooled solvent and prepare for GC analysis.
-
Analysis: Analyze the samples by GC-FID to determine the concentration of reactants and products relative to the internal standard. Calculate the percent conversion of 1-Butanol.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the validation process.
Caption: Experimental workflow for validating catalyst performance.
Mechanistic Insights and Discussion
The catalytic activity of organotin(IV) compounds in (trans)esterification reactions is generally understood to proceed through one of two primary mechanisms.[4] The most accepted is the Lewis acid mechanism, where the tin center activates the carbonyl group.
Proposed Catalytic Cycle (Lewis Acid Mechanism)
The cycle begins with the coordination of the tin catalyst to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Proposed Lewis acid catalytic cycle for transesterification.
Potential Role of the Hydrogen Borate Moiety
The unique feature of "Dibutyltin hydrogen borate" is the borohydride group. Its role is the primary unknown to be investigated:
-
Spectator Ion: It may simply be a non-coordinating anion, having minimal impact on the Lewis acidity of the tin center compared to an oxide or carboxylate ligand. In this case, its performance would be expected to be similar to other dibutyltin salts.
-
Proton Acceptor/Shuttle: The [BH₄]⁻ anion or its derivatives could potentially act as a base or proton shuttle, facilitating the deprotonation of the incoming alcohol, thereby increasing its nucleophilicity and accelerating the reaction.
-
Reductive Pathway: Given the known reducing properties of borohydrides, a competing reaction pathway involving the reduction of the ester or carboxylic acid could occur, especially at elevated temperatures.[10] The detection of any alcohol byproducts corresponding to the reduction of the ester would be a key finding of the proposed study.
Conclusion and Outlook
This guide establishes a rigorous and scientifically sound framework for the validation of "Dibutyltin hydrogen borate" as a catalyst. By benchmarking its performance in a standard transesterification reaction against well-characterized catalysts like DBTO and common alternatives, researchers can generate the objective data needed to determine its viability for broader applications.
The key questions to be answered are:
-
Does Dibutyltin hydrogen borate exhibit catalytic activity comparable to or exceeding standard organotin catalysts?
-
What is the role of the hydrogen borate moiety? Does it enhance the catalytic cycle, or does it introduce alternative reaction pathways?
The insights gained from these proposed experiments will be invaluable for chemists and material scientists seeking to expand the toolkit of effective and specialized catalysts for organic synthesis and polymer chemistry.
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Ferreira, M. L., et al. (2012). An overview of the use of organotin(IV) compounds as catalysts for (trans)esterification reactions. Catalysis Science & Technology, 2(5), 889-897. [Link]
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Saad, M., Wazarkar, K., & Singh, V. (2025). Exploring the efficacy of tin-free catalysts in alkyd resin synthesis. Journal of Coatings Technology and Research. (Note: This is a future-dated article from the search results, referenced for its comparative data on tin-free alternatives). [Link]
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Lamberti, M., & Es-sofi, H. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(24), 5347–5356. [Link]
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The Industrial Catalyst Dilemma: A Cost-Effectiveness Analysis of Dibutyltin Hydrogen Borate and its Alternatives
In the landscape of industrial chemistry, the choice of a catalyst is a critical decision, profoundly influencing reaction efficiency, product quality, and overall process economics. For decades, organotin compounds, particularly dibutyltin derivatives, have been the catalysts of choice in numerous applications, from the synthesis of polyurethanes and polyesters to silicones and PVC stabilization.[1] However, mounting environmental and health concerns have cast a shadow over their use, prompting a critical re-evaluation of their cost-effectiveness and a surge in the development of viable, less toxic alternatives.[2] This guide provides an in-depth, objective comparison of dibutyltin hydrogen borate's performance and cost-effectiveness against its primary industrial competitors, supported by available experimental data and a clear rationale for process optimization.
While specific quantitative data for dibutyltin hydrogen borate is not as abundant in publicly available literature as for its close relative, dibutyltin dilaurate (DBTDL), its catalytic behavior is analogous. Therefore, this guide will leverage data from widely studied organotin compounds to provide a robust comparative analysis.
The Incumbent: Understanding Dibutyltin Hydrogen Borate
Dibutyltin hydrogen borate is a member of the diorganotin family, characterized by the presence of two butyl groups attached to a tin atom. This structure imparts high catalytic activity in various polymerization and esterification reactions.
Primary Applications:
-
Polyurethane Production: Catalyzes the reaction between isocyanates and polyols to form polyurethane foams, elastomers, coatings, and adhesives.[3]
-
Polyester Synthesis: Accelerates esterification and transesterification reactions.[4]
-
Silicone Curing: Used as a catalyst in the curing of room-temperature-vulcanizing (RTV) silicones.[1]
-
PVC Stabilization: Acts as a heat stabilizer in polyvinyl chloride (PVC) processing.[3]
The catalytic efficacy of dibutyltin compounds stems from their Lewis acidic nature, which activates the reactants and facilitates bond formation.[5] However, the very properties that make them effective catalysts also contribute to their toxicity.
The Challengers: A New Generation of Catalysts
Growing regulatory pressure and a push towards greener chemistry have spurred the development of tin-free catalysts. The most prominent alternatives fall into two main categories: bismuth carboxylates and zinc carboxylates.
-
Bismuth Carboxylates (e.g., Bismuth Neodecanoate): These compounds are gaining traction as effective and less toxic alternatives to organotins.[5] They exhibit good catalytic activity in polyurethane and polyester synthesis.[6]
-
Zinc Carboxylates (e.g., Zinc Acetate, Zinc Octoate): Zinc-based catalysts are another promising class of alternatives, offering a favorable toxicological profile and catalytic activity in various polymerization reactions.[2]
Head-to-Head Comparison: Performance, Cost, and Safety
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the catalyst. It must encompass catalytic activity, reaction conditions, potential for side reactions, catalyst stability, recyclability, and the environmental and safety costs associated with its use.
Catalytic Activity and Efficiency
In polyurethane applications, organotin catalysts like DBTDL are known for their high activity at very low concentrations.[5] They are effective in accelerating both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.
Bismuth catalysts, such as bismuth neodecanoate, can offer comparable, and in some cases, superior gelling activity to DBTDL.[7] However, they are generally less effective at catalyzing the blowing reaction, which can be advantageous in applications where a slower foam rise is desired.[8]
Zinc catalysts typically exhibit lower catalytic activity compared to both organotin and bismuth compounds, often requiring higher concentrations or reaction temperatures to achieve similar cure times.[2]
Table 1: Comparative Catalytic Performance in Polyurethane Synthesis
| Catalyst Type | Typical Concentration | Gelling Activity | Blowing Activity |
| Dibutyltin Compounds | Low | High | High |
| Bismuth Carboxylates | Low to Medium | High | Low to Medium |
| Zinc Carboxylates | Medium to High | Medium | Low |
Note: This is a generalized comparison, and actual performance can vary depending on the specific formulation and reaction conditions.
Cost Analysis
The direct cost of a catalyst is a significant factor in its selection. However, a true cost-effectiveness analysis must consider the catalyst's efficiency. A more active catalyst used at a lower concentration may be more cost-effective than a cheaper but less active alternative.
Table 2: Estimated Industrial Price Comparison
| Catalyst | Estimated Price (per kg) |
| Dibutyltin Hydrogen Borate | Data not readily available, but analogous to other organotins |
| Bismuth Neodecanoate | $20 - $100[8] |
| Zinc Acetate | $21 - $1685 (for various grades)[9] |
Note: Prices are estimates and can vary significantly based on purity, volume, and supplier.
The overall cost-effectiveness is also influenced by factors such as:
-
Energy Consumption: More active catalysts that enable lower reaction temperatures can lead to significant energy savings.[10]
-
Cycle Times: Faster reaction times increase production throughput.[10]
-
Waste Disposal: The cost of treating and disposing of hazardous catalyst waste can be substantial.[10]
Safety and Environmental Impact
This is where the case against dibutyltin hydrogen borate and other organotins becomes most compelling. Organotin compounds are classified as toxic and are subject to increasingly stringent regulations globally.[2] They are known to be harmful to aquatic life and can have adverse effects on human health, including potential reproductive and developmental toxicity.[10]
Bismuth and zinc compounds, in contrast, have a much more favorable toxicological profile.[2] This not only reduces the direct health risks to workers but also minimizes the environmental impact and the associated regulatory and disposal costs.
Table 3: Health and Environmental Hazard Comparison
| Catalyst | Toxicity Profile | Environmental Impact |
| Dibutyltin Hydrogen Borate | Toxic, potential reproductive and developmental toxicity[10] | Harmful to aquatic life[10] |
| Bismuth Carboxylates | Low toxicity[6] | Generally considered more environmentally benign |
| Zinc Carboxylates | Generally low toxicity | Lower environmental impact compared to organotins |
Experimental Protocols for Comparative Analysis
To provide a framework for in-house evaluation, the following section outlines a detailed experimental protocol for comparing the catalytic performance of dibutyltin hydrogen borate and its alternatives in a model polyurethane system.
Objective:
To quantitatively compare the catalytic activity of dibutyltin hydrogen borate, bismuth neodecanoate, and zinc acetate in the formation of a polyurethane elastomer.
Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Catalysts: Dibutyltin hydrogen borate, Bismuth neodecanoate, Zinc acetate
-
Solvent (e.g., Anhydrous Toluene)
-
Quenching agent (e.g., Dibutylamine solution in toluene)
-
Titration reagents (e.g., Standardized hydrochloric acid)
Experimental Workflow:
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An Environmental Impact Assessment of Dibutyltin Hydrogen Borate versus Alternative Catalysts: A Comparative Guide for Researchers
Abstract
The imperative of green chemistry in contemporary research and development necessitates a thorough evaluation of the environmental footprint of chemical catalysts. This guide provides a comprehensive environmental impact assessment of dibutyltin hydrogen borate (DBHB), a lesser-known organotin catalyst, in comparison to widely used alternatives. We delve into the catalytic efficacy, aquatic toxicity, and biodegradability of DBHB, alongside traditional organotin compounds like dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO), as well as tin-free metal catalysts and biocatalysts. Through a synthesis of literature-derived data and standardized experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed, environmentally conscious decisions in catalyst selection. Our findings indicate that while DBHB may offer certain advantages over its traditional organotin counterparts, the broader class of organotins continues to pose significant environmental risks. In contrast, emerging tin-free and biocatalyst alternatives present a compelling case for a paradigm shift towards more sustainable catalytic systems.
Introduction
Catalysts are the unsung heroes of chemical synthesis, accelerating reactions and enabling the production of a vast array of materials, from life-saving pharmaceuticals to advanced polymers. However, the environmental toll of some catalysts can no longer be ignored. Organotin compounds, a class of catalysts long favored for their efficiency, have come under intense scrutiny for their persistence, bioaccumulation, and toxicity.[1][2] These concerns have spurred the search for "green" catalysts that offer high performance with a minimal environmental impact.
This guide focuses on dibutyltin hydrogen borate (DBHB), an organotin compound that has been proposed as a potentially more environmentally benign alternative to its more notorious relatives. We will objectively compare the environmental and performance characteristics of DBHB with a range of other catalysts, including:
-
Traditional Organotin Catalysts: Dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO).
-
Tin-Free Metal Catalysts: Titanium and zirconium-based catalysts.
-
Biocatalysts: Lipases, which are enzymes that can catalyze a variety of reactions.[3][4][5][6][7]
By providing a detailed, evidence-based comparison, we aim to empower you, the researcher, to select the most appropriate and sustainable catalyst for your specific application.
Chapter 1: The Contenders - A Profile of the Catalysts
A catalyst's environmental impact is intrinsically linked to its chemical nature and how it behaves in a given system. This chapter provides a brief overview of the catalysts under comparison.
1.1 Dibutyltin Hydrogen Borate (DBHB)
1.2 Traditional Organotin Catalysts
-
Dibutyltin Dilaurate (DBTDL): A versatile and widely used organotin catalyst, particularly in the production of polyurethanes and silicones.[8][9] However, it is a known endocrine disruptor and can have long-term adverse effects on aquatic environments.[10][11]
-
Dibutyltin Oxide (DBTO): Another common organotin catalyst used in esterification reactions and as a PVC stabilizer.[12] It is also recognized for its moderate toxicity and potential for bioaccumulation in aquatic systems.[12][13]
1.3 Tin-Free Metal Catalysts
-
Titanium-Based Catalysts (e.g., Titanium Tetraisopropoxide): These are gaining traction as environmentally friendlier alternatives to organotins in polyester synthesis.[14][15][16] They are generally considered to have lower toxicity and environmental mobility.[17]
-
Zirconium-Based Catalysts: Similar to titanium catalysts, zirconium compounds are being explored as tin-free alternatives in various polymerization reactions, offering a good balance of activity and improved environmental profiles.[18][19]
1.4 Biocatalysts (Enzymes)
-
Lipases (e.g., Novozym 435): These enzymes are increasingly used for polyester synthesis under mild reaction conditions.[3][4] Being proteins, they are inherently biodegradable and offer high selectivity, aligning well with the principles of green chemistry.[5][6][7]
Chapter 2: Comparative Environmental Impact Assessment - Methodologies
To provide a robust comparison, we will outline standardized methodologies for assessing the key environmental impact parameters of these catalysts.
2.1 Experimental Workflow for Comparative Assessment
Caption: A workflow diagram outlining the key stages of the comparative environmental impact assessment of the selected catalysts.
2.2 Leaching Studies
Leaching of the catalyst from the final product is a primary route of environmental contamination.[1] A standardized protocol to assess this would involve:
-
Sample Preparation: Incorporate a known concentration of each catalyst into a polymer matrix (e.g., polyurethane).
-
Leaching Conditions: Immerse the polymer samples in a relevant solvent (e.g., water or a simulant for environmental conditions) at a controlled temperature for a defined period.
-
Quantification: Analyze the solvent for the presence of the leached metal (e.g., tin, titanium, zirconium) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
2.3 Ecotoxicity Assays
The acute and chronic toxicity of the catalysts to aquatic organisms is a critical measure of their environmental harm.[1] Standardized assays include:
-
Zebrafish Embryo Toxicity Assay (ZEDTA): Zebrafish embryos are a well-established model for developmental toxicity testing.[20][21][22][23][24]
-
Exposure: Expose zebrafish embryos to a range of concentrations of each catalyst in a 24-well plate.[20]
-
Observation: Monitor the embryos over 96 hours for mortality and developmental malformations.[20]
-
Endpoint: Determine the Lethal Concentration 50 (LC50), the concentration that is lethal to 50% of the embryos.[22]
-
-
Daphnia magna Immobilization Test (OECD 202): Daphnia magna (water fleas) are a key indicator species for freshwater toxicity.
-
Exposure: Expose Daphnia magna to various concentrations of each catalyst for 48 hours.
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
-
Endpoint: Calculate the Effective Concentration 50 (EC50), the concentration that immobilizes 50% of the daphnids.
-
2.4 Biodegradability Assessments
The persistence of a catalyst in the environment is determined by its biodegradability. The OECD Guidelines for the Testing of Chemicals provide standardized methods for this assessment:
-
Ready Biodegradability - CO2 in Sealed Vessels (Headspace Test) (OECD 310): This method is suitable for both soluble and insoluble volatile substances.[25][26]
-
Incubation: Incubate the catalyst with a microbial inoculum in a sealed vessel with a defined headspace of air.
-
Measurement: Measure the CO2 produced from the biodegradation of the substance over a 28-day period.
-
Endpoint: A substance is considered "readily biodegradable" if it reaches >60% of its theoretical CO2 production within a 10-day window.[27][28]
-
Chapter 3: Head-to-Head Comparison - Data Analysis
This chapter synthesizes available data to provide a comparative analysis of the catalysts across key performance and environmental metrics.
3.1 Catalytic Efficacy
| Catalyst Type | Catalyst Example | Typical Loading (wt%) | Reaction Time | Yield |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.1 | Fast | High |
| Organotin | Dibutyltin Oxide (DBTO) | 0.05 - 0.5 | Moderate | High |
| Tin-Free Metal | Titanium Tetraisopropoxide | 0.1 - 1.0 | Moderate to Fast | High |
| Tin-Free Metal | Zirconium(IV) Isopropoxide | 0.1 - 1.0 | Moderate | High |
| Biocatalyst | Novozym 435 (Lipase) | 1 - 10 | Slow | Variable |
Note: This table presents generalized data. Actual performance will vary depending on the specific reaction conditions.
3.2 Environmental Fate and Toxicity of Organotins
Caption: A simplified diagram illustrating the environmental fate and toxicity pathways of organotin compounds.
3.3 Ecotoxicity Profile
| Catalyst | Organism | Endpoint (LC50/EC50) | Reference |
| Dibutyltin Oxide (DBTO) | Daphnia magna | 2 mg/L (48h EC50) | [13] |
| Dibutyltin Dilaurate (DBTDL) | Aquatic Organisms | Toxic with long-lasting effects | [11] |
Note: Specific, directly comparable ecotoxicity data for all catalysts under identical conditions is scarce in publicly available literature. The data presented is indicative of the general toxicity levels.
3.4 Regulatory Landscape
The use of certain organotin compounds is restricted under regulations such as REACH in the European Union.[29][30] For example, dibutyltin (DBT) compounds are restricted to 0.1% by weight in articles for supply to the general public.[29] Several organotin compounds are also on the Candidate List of Substances of Very High Concern (SVHCs) due to their reproductive toxicity.[31]
Chapter 4: Discussion & Future Perspectives
The data, though incomplete for a direct comparison of DBHB, paints a clear picture of the environmental challenges posed by organotin catalysts.
4.1 The Case for and Against Dibutyltin Hydrogen Borate
Without specific data, we must infer the environmental impact of DBHB from its dibutyltin moiety. Dibutyltin compounds are known to be toxic to aquatic life and can persist in the environment.[1][32] While DBHB may offer advantages in terms of catalytic activity or reduced leaching in specific applications, it is unlikely to be a truly "green" alternative.
4.2 The Rise of Tin-Free and Biocatalyst Alternatives
The future of sustainable catalysis lies in moving away from problematic organometallic compounds.
-
Tin-Free Metal Catalysts: Titanium and zirconium-based catalysts offer a promising balance of performance and reduced environmental impact.[18][19][33][34] They are generally less toxic and have lower environmental mobility.[17]
-
Biocatalysts: Enzymes like lipases represent the pinnacle of green chemistry.[5][6] They are highly specific, operate under mild conditions, and are completely biodegradable.[3] While their application may be more specialized and their cost higher, they offer an unparalleled level of sustainability.
4.3 A Decision-Making Framework for Catalyst Selection
Caption: A decision tree to guide researchers in selecting a catalyst based on key performance, regulatory, and cost considerations.
Conclusion
While a definitive environmental impact assessment of dibutyltin hydrogen borate remains elusive due to a lack of publicly available data, its classification as a dibutyltin compound places it within a category of chemicals with known environmental risks. The broader analysis presented in this guide strongly suggests that for researchers and industries committed to sustainability, the focus should shift towards the adoption of tin-free metal catalysts and biocatalysts. These alternatives not only mitigate the environmental and health concerns associated with organotins but also align with the evolving regulatory landscape and the growing demand for greener chemical processes. The initial investment in evaluating and implementing these newer catalytic systems is a crucial step towards a more sustainable future for the chemical industry.
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Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023-05-10). Available from: [Link]
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Follow-up to ecological risk assessment of organotin substances on domestic substances list: chapter 4 - Canada.ca. (2017-09-10). Available from: [Link]
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Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed. (1989-05-15). Available from: [Link]
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Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) - MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Polymerization Catalysts: Dibutyltin Hydrogen Borate vs. Stannous Octoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL), the choice of catalyst is paramount. It dictates not only the reaction kinetics and polymer characteristics but also the biocompatibility and toxicity of the final material—a critical consideration for medical and pharmaceutical applications.[1][2] Among the myriad of available catalysts, tin-based compounds have long been favored for their efficiency.[3] Stannous octoate (Tin(II) 2-ethylhexanoate), a tin(II) salt, is the undisputed industry workhorse for the ring-opening polymerization (ROP) of cyclic esters.[4][5] However, its sensitivity to hydrolysis and concerns over residual tin have driven the search for alternatives. This guide provides an in-depth comparison between stannous octoate and a less-characterized organotin(IV) compound, dibutyltin hydrogen borate, offering a blend of established data and forward-looking scientific insights.
Section 1: Stannous Octoate (Sn(Oct)₂) — The Established Standard
Stannous octoate (Sn(Oct)₂) is a versatile and highly active catalyst predominantly used for the ROP of lactones and lactides and for the production of polyurethanes and silicones.[6][7] Its efficacy, low cost, and high efficiency have cemented its role as the catalyst of choice in many industrial and academic settings.[8]
Catalytic Mechanism and Performance
The catalytic activity of Sn(Oct)₂ in ring-opening polymerization proceeds via a coordination-insertion mechanism.[9] It is crucial to understand that Sn(Oct)₂ is technically a pre-catalyst. The true initiating species, a tin(II) alkoxide, is formed in situ through the reaction of Sn(Oct)₂ with a protic source, typically an alcohol initiator (ROH) or residual water.[10][11] Once formed, the tin alkoxide bond becomes the active center for propagation. The polymerization process involves the coordination of the cyclic ester monomer to the tin center, followed by nucleophilic attack from the alkoxide, leading to the ring-opening and insertion of the monomer into the growing polymer chain.[9][10]
This mechanism allows for the synthesis of high molecular weight polymers with controlled structures.[2][12] However, the polymerization rate can be slow without the addition of an alcohol as an initiator.[13]
Caption: Coordination-Insertion mechanism for Stannous Octoate-catalyzed ROP.
Quantitative Performance Data
The performance of Sn(Oct)₂ is well-documented. Below is a summary of typical experimental results for the bulk polymerization of L-Lactide and ε-Caprolactone.
| Parameter | Stannous Octoate (Sn(Oct)₂) Performance Data |
| Monomer | L-Lactide |
| Reference | [14] |
| Temperature (°C) | 180 |
| [Monomer]/[Catalyst] Ratio | ~10,000 |
| [Monomer]/[Initiator] Ratio | ~1,200 (1-hexanol) |
| Time (hours) | 3 |
| Conversion (%) | 96% |
| Number-Average MW (Mₙ, g/mol ) | ~130,000 |
| Polydispersity Index (Đ) | ~1.87 |
Note: Data is compiled from representative literature and values can vary significantly based on specific reaction conditions, monomer purity, and initiator type.
Limitations and Concerns
-
Hydrolytic Instability: Sn(Oct)₂ is sensitive to moisture. Uncontrolled water can interfere with the initiation process, leading to poor control over molecular weight and a broader polydispersity.[15]
-
Toxicity: Although often described as "food safe," concerns exist about the cytotoxic properties of residual tin catalyst, especially for biomedical applications where polymer degradation occurs in vivo.[16][17] Studies have shown that residual tin catalysts can have a toxic effect on biodegrading microorganisms.[17] This necessitates extensive purification steps to remove catalyst residues from the final polymer.
Section 2: Dibutyltin Hydrogen Borate — The Challenger
Dibutyltin hydrogen borate (C₈H₁₉BO₃Sn) is a diorganotin(IV) compound.[18][19] Unlike the vast body of research on Sn(Oct)₂, specific data on the use of dibutyltin hydrogen borate as a primary catalyst for ring-opening polymerization is limited in publicly available literature. However, by examining the behavior of structurally related diorganotin(IV) compounds, such as dibutyltin dilaurate (DBTDL), we can infer its potential characteristics and performance profile.
Inferred Catalytic Behavior and Potential Mechanism
Organotin(IV) compounds are widely used as catalysts in various reactions, including polyurethane formation and transesterification.[16][20] They typically function as Lewis acids. In a polymerization context, the tin(IV) center in dibutyltin hydrogen borate would likely coordinate with the carbonyl oxygen of the cyclic ester monomer, activating it for nucleophilic attack.
The "hydrogen borate" ligand is essentially a derivative of boric acid (B(OH)₃).[18][21] The presence of hydroxyl groups on the borate moiety could potentially allow the catalyst to act as its own co-initiator, forming a tin-alkoxide bond internally. Alternatively, like Sn(Oct)₂, it would likely require an external alcohol for efficient and controlled initiation. The two butyl groups attached to the tin atom provide steric hindrance, which could influence monomer approach and catalytic activity.
Anticipated Advantages and Disadvantages
-
Potential Advantage - Hydrolytic Stability: Organotin(IV) catalysts, particularly those with sterically hindered ligands, are often more resistant to hydrolysis than their tin(II) counterparts like Sn(Oct)₂.[15][22] This could offer a wider processing window and better reproducibility in industrial settings where absolute exclusion of water is challenging.
-
Potential Disadvantage - Toxicity: The primary concern with dibutyltin compounds is their toxicity. Diorganotins, and specifically dibutyltins, are known to have higher toxicity profiles compared to stannous salts.[16][19] The Australian Inventory of Industrial Chemicals (AICIS) human health assessment classifies dibutyltin hydrogen borate alongside dibutyltin dichloride, noting potential for irreversible effects and classifying it as a Category 3 mutagenic substance.[19] This would severely restrict its use in drug delivery or other biomedical applications.
-
Catalytic Activity: The activity of organotin(IV) catalysts is generally lower than that of Sn(Oct)₂ in ROP. The stronger covalent Sn-C bonds and different electronic structure of the Sn(IV) center may lead to slower reaction kinetics, requiring higher temperatures or longer reaction times.
Section 3: Head-to-Head Comparative Analysis
| Feature | **Stannous Octoate (Sn(Oct)₂) ** | Dibutyltin Hydrogen Borate |
| Chemical Class | Tin(II) Salt | Diorganotin(IV) Compound |
| Tin Oxidation State | +2 | +4 |
| Primary Mechanism | Coordination-Insertion (well-established)[9][10] | Lewis Acid Catalysis, likely Coordination-Insertion (inferred) |
| Catalytic Activity in ROP | Very High[3][8] | Expected to be Moderate to Low (inferred from related compounds) |
| Hydrolytic Stability | Low, sensitive to moisture[15] | Expected to be Higher (inferred)[22] |
| Toxicity Profile | Moderate; concerns over residual tin cytotoxicity[16][17] | High; classified as potentially mutagenic[19] |
| Common Applications | ROP of PLA/PCL, Polyurethanes, Silicones[6][23] | Limited data; organotins used as PVC stabilizers, PU catalysts[16][20] |
Section 4: Experimental Protocols
A self-validating protocol is essential for reproducible results. The following workflows are designed to rigorously evaluate catalyst performance.
Protocol 1: Established Method for ROP of L-Lactide using Stannous Octoate
This protocol is a standard method for synthesizing high molecular weight PLA.
-
Monomer and Catalyst Preparation:
-
Recrystallize L-Lactide from dry ethyl acetate three times to remove impurities and moisture. Dry under vacuum at 50 °C for 48 hours.
-
Prepare a stock solution of stannous octoate (e.g., 0.1 M) in anhydrous toluene.
-
Dry the initiator, 1-hexanol, over molecular sieves.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the purified L-Lactide (e.g., 5.0 g).
-
Heat the flask in an oil bath to 135 °C to melt the monomer.
-
Inject the required amount of 1-hexanol initiator (e.g., for a target DP of 200) followed by the stannous octoate catalyst solution (e.g., for a [M]/[C] ratio of 10,000).
-
Increase the temperature to 180 °C and maintain vigorous stirring for 3 hours.[14]
-
-
Purification and Analysis:
-
Dissolve the crude polymer in dichloromethane (DCM).
-
Precipitate the polymer by pouring the DCM solution into a large excess of cold methanol.
-
Collect the white fibrous polymer by filtration and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer using:
-
¹H NMR for conversion and microstructure analysis.
-
Size Exclusion Chromatography (SEC/GPC) to determine Mₙ, Mₙ, and Đ.
-
-
Protocol 2: Proposed Investigational Workflow for Dibutyltin Hydrogen Borate
Given the lack of established data, this protocol is designed as a screening experiment to determine the catalytic viability of dibutyltin hydrogen borate.
Caption: A logical workflow for the initial screening of a novel polymerization catalyst.
Methodology:
-
Strict Safety Precautions: Due to the potential toxicity of dibutyltin hydrogen borate, all handling must be performed in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reaction Setup: Follow the polymerization setup as described in Protocol 1. Given the unknown activity, run a matrix of experiments:
-
Temperatures: 130 °C, 150 °C, 180 °C.
-
Catalyst Loading ([M]/[C]): 1,000, 5,000, 10,000.
-
Initiator: Run parallel experiments with and without an alcohol initiator (e.g., 1-hexanol) to determine if it is required.
-
-
Kinetic Analysis: At set time points (e.g., 1, 2, 4, 8, 24 hours), carefully extract an aliquot from the reaction mixture and quench it by dissolving in CDCl₃ for immediate ¹H NMR analysis to determine monomer conversion.
-
Molecular Weight Analysis: At the end of the experiment, purify the resulting polymer as in Protocol 1 and analyze by GPC to determine if controlled polymerization was achieved.
Conclusion
The choice between stannous octoate and dibutyltin hydrogen borate represents a classic trade-off in materials science: established performance versus potential for new properties, weighed heavily by safety and toxicity.
-
Stannous Octoate remains the go-to catalyst for general-purpose synthesis of biodegradable polyesters due to its high activity and extensive characterization.[6][13] Its primary drawbacks are hydrolytic instability and the need for purification to remove potentially cytotoxic tin residues, a non-trivial issue for medical-grade polymers.[16][17]
-
Dibutyltin Hydrogen Borate is an under-explored alternative. Based on the chemistry of related organotin(IV) compounds, it may offer improved hydrolytic stability, which is advantageous for industrial processing. However, this potential benefit is overwhelmingly overshadowed by significant toxicity concerns.[19] Its classification as a possible mutagen makes it unsuitable for applications in drug development or any field requiring high biocompatibility. Further research into its catalytic activity is of academic interest but its practical application in sensitive areas appears severely limited.
For researchers in drug development and biomedical science, the path forward involves moving away from toxic metal catalysts altogether. The exploration of organic catalysts and enzyme-catalyzed polymerization represents a more sustainable and biocompatible frontier for the synthesis of next-generation biodegradable polymers.[12][24]
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Al-Mulla, A. (2025). A review of poly epsilon-caprolactone synthesis using ring opening polymerization. ResearchGate. Available at: [Link]
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Kricheldorf, H. R., et al. (2025). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. ACS Chemical Health & Safety. Available at: [Link]
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Shi, D., et al. (2021). Coordination Insertion Mechanism of Ring‐Opening Polymerization of Lactide Catalyzed by Stannous Octoate. ResearchGate. Available at: [Link]
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IJCRT.org. (2023). ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. Available at: [Link]
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ResearchGate. (n.d.). (A) Bulk polymerization of lactide (LA) assisted by Sn(Oct)2. (B) ¹H... Available at: [Link]
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ACS Publications. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Catalysis. Available at: [Link]
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RSC Publishing. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews. Available at: [Link]
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ACS Publications. (2025). Toxic Effect of Tin-Based Catalysts on Polymer Biodegradation. Biomacromolecules. Available at: [Link]
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BDMAEE. (2025). Hydrolysis-Resistant Organotin Catalyst D-60: The Definitive Solution for Preventing Premature Failure of PU Products. Available at: [Link]
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eScholarship.org. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Available at: [Link]
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ResearchGate. (2025). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. Available at: [Link]
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RSC Publishing. (2022). Main group metal polymerisation catalysts. Chemical Society Reviews. Available at: [Link]
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ACS Publications. (2024). Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. ACS Omega. Available at: [Link]
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Frontiers. (n.d.). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Available at: [Link]
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University of Babylon. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Available at: [Link]
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NIH. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. PMC. Available at: [Link]
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ACS Publications. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules. Available at: [Link]
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IOPscience. (2021). High molecular weight of polylactic acid (PLA): A Review on the effect of initiator. Available at: [Link]
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PubMed. (n.d.). Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of stannous octoate or zinc-metal. Available at: [Link]
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Indonesian Journal of Chemical Science. (n.d.). The Influence of Stannous Octoat Concentration as Catalyst on Poly Lactic Acid Synthesis. Available at: [Link]
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A Comparative Guide to the Catalytic Activity of Dibutyltin Hydrogen Borate versus Zinc-Based Catalysts
For decades, organotin compounds have been the workhorse catalysts in numerous industrial chemical processes. However, increasing regulatory scrutiny and environmental concerns have catalyzed a shift towards safer, more sustainable alternatives. This guide provides an in-depth, data-supported comparison between a representative organotin catalyst, Dibutyltin Hydrogen Borate, and the increasingly prevalent class of zinc-based catalysts. Designed for researchers, scientists, and drug development professionals, this document delves into the catalytic mechanisms, performance metrics, and practical considerations for catalyst selection in key applications.
Introduction: The Shifting Landscape of Lewis Acid Catalysis
The catalytic activity in many polymerization, esterification, and curing reactions hinges on the efficacy of Lewis acid catalysts. These electron-pair acceptors activate substrates, typically by coordinating to a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Organotin catalysts , such as Dibutyltin Hydrogen Borate, have long been favored for their exceptional activity at low concentrations. They are highly efficient in promoting reactions like urethane formation and esterification. However, the well-documented toxicity of organotin compounds, particularly their impact on aquatic life and potential human health risks, has led to significant restrictions on their use.[1][2][3]
Zinc-based catalysts , including zinc carboxylates like Zinc Neodecanoate and Zinc Octoate, have emerged as leading alternatives.[4][5] Zinc is an earth-abundant, cost-effective, and significantly less toxic metal, making it an attractive choice for developing "greener" chemical processes.[6][7][8] While historically considered less active than their tin counterparts, modern zinc catalysts offer a unique set of advantages, including nuanced reactivity, improved product selectivity, and a superior safety profile.[9][10]
This guide will dissect the performance differences between these two classes of catalysts, providing the necessary data and protocols to make informed decisions in a laboratory or industrial setting.
Catalyst Profiles and Mechanistic Overview
Both tin and zinc catalysts primarily function as Lewis acids. The core catalytic cycle involves the metal center activating a reactant, facilitating a key bond-forming step, and then dissociating from the product.
Caption: Workflow for comparing polyurethane catalyst activity.
Objective:
To quantify the difference in catalytic activity between Dibutyltin Hydrogen Borate and Zinc Neodecanoate by measuring the gel time of a model two-component polyurethane sealant.
Materials:
-
Part A (Polyol Component):
-
Polyether Polyol (e.g., PPG, 2000 g/mol ): 100 parts
-
Plasticizer (e.g., Diisononyl phthalate): 40 parts
-
Drying Agent (e.g., Zeolite paste): 5 parts
-
Adhesion Promoter (e.g., Silane): 1 part
-
-
Part B (Isocyanate Component):
-
Methylene Diphenyl Diisocyanate (MDI): Stoichiometric amount (e.g., NCO:OH ratio of 1.05)
-
-
Catalysts:
-
Dibutyltin Hydrogen Borate (DBHB)
-
Zinc Neodecanoate (Zn-Neod.)
-
-
Solvent (for catalyst dilution): Anhydrous Toluene or Xylene
Methodology:
-
Preparation of Part A: In a planetary mixer, combine the polyol, plasticizer, drying agent, and adhesion promoter. Mix under vacuum for 30 minutes to create a homogenous, de-aerated masterbatch.
-
Catalyst Stock Preparation: Prepare 10% (w/w) solutions of DBHB and Zinc Neodecanoate in the chosen anhydrous solvent. This allows for accurate dosing.
-
Control and Test Formulations: Prepare three separate batches of Part A (100g each in a standardized cup).
-
Control: No catalyst added.
-
Test 1 (DBHB): Add the DBHB stock solution to achieve a target metal concentration (e.g., 0.05% tin based on polyol weight).
-
Test 2 (Zn-Neod.): Add the Zinc Neodecanoate stock solution to achieve the exact same molar concentration of metal as in Test 1. This is critical for a fair comparison.
-
-
Mixing and Reaction Initiation:
-
Place each cup on a mixer. Simultaneously add the corresponding amount of Part B (Isocyanate) to each.
-
Start a stopwatch for each sample immediately upon addition.
-
Mix vigorously and consistently for 60 seconds.
-
-
Gel Time Measurement:
-
At 1-minute intervals, dip a clean glass rod into the mixture and pull it out.
-
The "gel time" is recorded as the point at which the liquid no longer forms a "string" but instead breaks cleanly from the rod.
-
-
Curing and Hardness Testing:
-
Pour the reacting mixture into molds to create small pucks for hardness testing.
-
Store the samples in a controlled environment (e.g., 25°C, 50% Relative Humidity).
-
Measure the Shore A hardness at 24 hours, 72 hours, and 7 days.
-
Trustworthiness and Self-Validation:
-
Equimolar Comparison: The most critical aspect is comparing equimolar amounts of the active metal (Sn vs. Zn), not equal weights of the catalyst molecule.
-
Control Sample: The "no catalyst" control validates that the reaction is indeed catalyst-dependent and provides a baseline cure rate.
-
Environmental Control: Temperature and humidity dramatically affect the isocyanate reaction. All tests must be conducted simultaneously under identical conditions.
Decision-Making Framework
Choosing the right catalyst requires balancing performance, processing needs, and compliance.
Caption: Decision logic for choosing between tin and zinc catalysts.
Final Conclusion
The transition from organotin catalysts like Dibutyltin Hydrogen Borate to zinc-based alternatives represents a significant step forward in sustainable chemistry.
-
Dibutyltin Hydrogen Borate remains a benchmark for high catalytic activity, offering rapid reaction rates that are beneficial in specific, highly controlled industrial processes. However, its utility is severely limited by its toxicity profile.
-
Zinc-based catalysts present a robust, safe, and versatile alternative. While they may exhibit more moderate reactivity, this can be a distinct advantage, allowing for longer pot life and better process control. Their low toxicity and cost-effectiveness make them the catalyst of choice for new product development, especially in applications with human contact or stringent environmental regulations.
Ultimately, the selection of a catalyst is a multi-faceted decision. For the modern researcher and developer, zinc-based catalysts offer a compelling combination of performance, safety, and sustainability that aligns with the future direction of the chemical industry.
References
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A Comparative Guide to Catalysts in Sustainable Polymer Chemistry: The Case of Dibutyltin Derivatives and Their Alternatives
In the pursuit of a circular economy and sustainable manufacturing, the development of biodegradable and bio-based polymers is paramount. The catalysts employed in the synthesis of these materials are critical, influencing not only the reaction efficiency but also the environmental footprint and biocompatibility of the final product. For decades, organotin compounds, particularly dibutyltin derivatives, have been the workhorses in the production of polyesters and polyurethanes due to their high efficiency.[1][2] This guide provides an in-depth technical comparison of dibutyltin-based catalysts, with a focus on the inferred role of dibutyltin hydrogen borate, against emerging sustainable alternatives. This analysis is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are navigating the complex landscape of catalyst selection for sustainable polymer synthesis.
The Legacy of Dibutyltin Catalysts in Polymerization
Dibutyltin compounds, such as the widely used dibutyltin dilaurate (DBTDL), are recognized for their exceptional catalytic activity in a variety of polymerization reactions, including esterification, transesterification, and the synthesis of polyurethanes and silicones.[2] They are instrumental in the production of commercially significant biodegradable polymers like polylactic acid (PLA) through the ring-opening polymerization (ROP) of lactide.[3][4]
While direct experimental data for dibutyltin hydrogen borate in polymerization is scarce in publicly available literature, its chemical structure, featuring a dibutyltin moiety, suggests a catalytic behavior analogous to other well-documented dibutyltin compounds. The Lewis acidic nature of the tin center is the cornerstone of its catalytic function.
Mechanistic Insights: The Coordination-Insertion Pathway
The prevailing mechanism for the ring-opening polymerization of cyclic esters like lactide, catalyzed by tin(IV) compounds, is the coordination-insertion mechanism.[5] This process can be conceptualized as follows:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin center of the catalyst.
-
Nucleophilic Attack: An initiator, typically an alcohol, also coordinates to the tin center, and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the activated monomer.
-
Ring-Opening and Insertion: The ester bond of the cyclic monomer breaks, and the monomer is inserted into the tin-alkoxide bond, elongating the polymer chain.
-
Chain Propagation: The newly formed terminal hydroxyl group can then coordinate with the tin center and repeat the process, propagating the polymer chain.
The Imperative for Sustainable Alternatives
Despite their catalytic prowess, the use of organotin compounds is increasingly scrutinized due to concerns about their toxicity and environmental persistence.[6] This has catalyzed a surge in research and development of tin-free alternatives that offer a more benign toxicological profile without compromising catalytic performance.
A Comparative Analysis of Catalytic Performance
The following sections provide a comparative overview of dibutyltin-based catalysts (represented by proxy data from well-studied analogues) and prominent tin-free alternatives.
Bismuth-Based Catalysts
Bismuth compounds, such as bismuth subsalicylate and bismuth triflate, have emerged as promising, low-toxicity alternatives for the ROP of cyclic esters.[7][8]
Zinc-Based Catalysts
Zinc is an earth-abundant and biocompatible metal, and its complexes have demonstrated high activity in the ROP of lactide and other cyclic esters.[9][10]
Zirconium-Based Catalysts
Zirconium-based catalysts are gaining traction for their high activity and robustness in industrial-scale PLA production, offering performance comparable to tin-based systems.[11][12]
Table 1: Comparative Performance of Catalysts in Lactide Polymerization
| Catalyst Type | Representative Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Reference |
| Organotin (Proxy) | Tin(II) Octoate | 1000:1 | 190 | 0.83 | 96 | - | - | [13] |
| Bismuth | Bismuth Subsalicylate | 1000:1 | 160 | 24 | ~97 | 92 | 1.5-1.7 | [14] |
| Zinc | Zinc Octoate | 2000:1 | 200 | 24 | 92.8 | 64 | - | [15] |
| Zirconium | Zirconium Amine Tris(phenolate) | ~77,000:1 | 180 | - | >95 | >100 | <1.5 | [12] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented serves as a qualitative and semi-quantitative guide.
Experimental Protocols: A Representative Workflow
This section outlines a generalized, step-by-step methodology for the bulk ring-opening polymerization of L-lactide, adaptable for evaluating different catalysts.
Materials
-
L-lactide (recrystallized from dry toluene)
-
Catalyst (e.g., Dibutyltin Dilaurate as a proxy for Dibutyltin Hydrogen Borate, or a selected alternative)
-
Initiator (e.g., Benzyl alcohol, dried over molecular sieves)
-
Dry toluene (for catalyst/initiator stock solutions)
-
Dry nitrogen or argon gas
Procedure
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of L-lactide.
-
Inert Atmosphere: The flask is evacuated and backfilled with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Monomer Melting: The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 160-180°C) to melt the monomer.
-
Initiator and Catalyst Addition: The initiator and catalyst are added via syringe as stock solutions in dry toluene.
-
Polymerization: The reaction mixture is stirred under a positive pressure of inert gas for the specified duration.
-
Termination and Isolation: The reaction is quenched by cooling the flask to room temperature. The solidified polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Characterization
-
Conversion: Determined by ¹H NMR spectroscopy by comparing the integrals of the monomer and polymer peaks.
-
Molecular Weight and PDI: Analyzed by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Concluding Remarks and Future Outlook
The field of sustainable polymer chemistry is at a critical juncture. While organotin catalysts like dibutyltin derivatives have historically been effective, the drive for greener and safer chemical processes necessitates a transition to viable alternatives. Bismuth, zinc, and zirconium-based catalysts have demonstrated remarkable potential, in some cases even outperforming traditional tin catalysts in terms of activity and control under industrial conditions.[12]
The choice of catalyst is a multifaceted decision that requires a careful balance of reactivity, cost, toxicity, and the desired properties of the final polymer. For researchers and developers, a thorough evaluation of these emerging tin-free catalysts is not only a regulatory imperative but also an opportunity to innovate and contribute to a more sustainable future for polymer science.
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Ataman Kimya. (n.d.). DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). Available at: [Link]
-
ResearchGate. (n.d.). Ring-opening polymerization of cyclic esters mediated by zinc complexes coordinated with benzotriazo-based imino-phenoxy ligands. Available at: [Link]
-
Pescarmona, P. A., et al. (2023). Simple and Efficient Zinc Catalysts for Synthesis and Chemical Degradation of Polyesters. ACS Catalysis. Available at: [Link]
-
MDPI. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Available at: [Link]
-
TIB Chemicals. (n.d.). Catalysts for the Plastic & Rubber sector. Available at: [Link]
-
Polymerization of D,L-lactide in the presence of biocompatible catalyst bismuth subsalicylate. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Polymerizations of L-Lactide Catalyzed by BiSub + SA at 160 C in Bulk.... Available at: [Link]
-
MDPI. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Available at: [Link]
-
MDPI. (2020). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. Available at: [Link]
-
Williams, C. K., et al. (2023). A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid). ACS Catalysis. Available at: [Link]
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ACS Publications. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Bismuth-Triflate-Catalyzed Polymerizations of e-Caprolactone. Available at: [Link]
-
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A Comparative Guide to the Performance Validation of Dibutyltin Hydrogen Borate in Pilot Plant Scale-Up
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the objective performance validation of Dibutyltin hydrogen borate as a reducing agent for pharmaceutical intermediates. Recognizing the scarcity of public performance data for this specific reagent, this document outlines a rigorous, phased approach to evaluate its efficacy, selectivity, and scalability against established, tin-free alternatives. The protocols described herein are designed as a self-validating system to generate the critical data needed for informed process development decisions.
Introduction: The Quest for Safer, More Efficient Reductions
Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), have long been powerful tools in organic synthesis for their ability to mediate radical reactions under mild conditions.[1] However, their application at scale is severely constrained by two major drawbacks: the inherent toxicity of organotin compounds and the notorious difficulty of removing tin-based byproducts from the final product.[1][2] These challenges have fueled a significant push towards developing safer, more sustainable alternatives.[2][3]
Dibutyltin hydrogen borate (CAS No. 75113-37-0) presents itself as a potential candidate in this space. As a diorganotin, it is generally less toxic than the triorganotin compounds that pose the greatest health risks.[4][5] However, a lack of published application data makes its true potential as a process-scalable reducing agent unknown.
This guide, therefore, serves as a blueprint for a head-to-head pilot-plant validation. We will compare Dibutyltin hydrogen borate against two benchmarks:
-
Tris(trimethylsilyl)silane (TTMSS): A well-established, less toxic, tin-free radical reducing agent.[6]
-
Sodium Triacetoxyborohydride (STAB): A widely used, mild, and selective hydride reagent, representing the current industry standard for many sensitive reductions.[7]
The core objective is to determine if Dibutyltin hydrogen borate offers any compelling performance advantage that would justify its use over these safer, better-understood alternatives.
Pre-Validation Assessment: Profiling the Candidates
Before committing to extensive pilot trials, a thorough paper-based assessment is critical. This involves comparing the known physicochemical and safety properties of each reagent.
Table 1: Physicochemical and Safety Comparison of Selected Reducing Agents
| Property | Dibutyltin Hydrogen Borate | Tris(trimethylsilyl)silane (TTMSS) | Sodium Triacetoxyborohydride (STAB) |
| CAS Number | 75113-37-0[8] | 1873-77-4 | 56553-60-7 |
| Molecular Formula | C₈H₁₉BO₃Sn[9] | C₉H₂₈Si₄ | C₆H₁₀BNaO₆ |
| Molecular Weight | 292.76 g/mol [9] | 248.6 g/mol | 211.94 g/mol |
| Physical Form | Solid (presumed) | Liquid | White Powder |
| Key Hazards | Harmful if swallowed, skin sensitizer, risk of serious eye damage, suspected mutagen and reproductive toxin.[9][10] | Flammable liquid | Reacts with water to release flammable gas, causes skin/eye irritation. |
| Toxicity Profile | Diorganotin compound; less acutely toxic than triorganotins but requires stringent handling due to long-term health risks.[4][5] | Low toxicity.[6] | Boric acid byproducts are suspected reproductive toxins.[7] |
| Work-up/Byproducts | Requires removal of tin-based species. | Removal of silicon-based byproducts. | Removal of boron salts (boric acid). |
Expert Insight: The primary concern for Dibutyltin hydrogen borate is its hazard profile.[10] While diorganotins are less acutely toxic than triorganotins, the potential for mutagenicity and reproductive toxicity necessitates handling it as a substance of very high concern, requiring engineered controls (e.g., glovebox, closed-system charging) even at the bench scale.
A Phased Validation Protocol
A phased approach from bench to pilot is essential for mitigating risk and managing resources.[11][12] This methodology allows for early termination of the project if the candidate reagent fails to meet critical performance or safety criteria at a small scale.
Caption: Phased validation workflow from bench to pilot scale.
Model Reaction: Chemoselective Carbonyl Reduction
A robust test for any new reducing agent is its ability to selectively reduce one functional group in the presence of another. The reduction of an aromatic aldehyde (more reactive) in the presence of an aromatic ketone (less reactive) is an industry-standard benchmark.
Caption: Model reaction for testing chemoselectivity.
Phase 1: Experimental Protocol - Bench-Scale Screening (1-L Reactor)
Objective: To determine if Dibutyltin hydrogen borate (DBHB) shows promising reactivity and selectivity compared to TTMSS and STAB.
-
Reactor Setup: Equip a 1-L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and condenser. Ensure the system is scrupulously dried.
-
Charge Substrates: Charge the reactor with 4-acetylbenzaldehyde (1.0 eq), THF (5 vols), and an internal standard (e.g., decane).
-
Inerting & Cooling: Purge the vessel with nitrogen and cool the contents to 0-5 °C. Causality: A low starting temperature is crucial for controlling potential exotherms during reagent addition, especially with unknown reactivity.
-
Reagent Preparation & Addition:
-
For DBHB & STAB: Prepare a slurry of the reagent (1.1 eq) in THF (2 vols) in a separate flask under nitrogen. Add this slurry to the reactor via a cannula or addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
For TTMSS: Add the liquid reagent (1.1 eq) dropwise via syringe pump over 30-60 minutes. Add a radical initiator (e.g., AIBN, 0.1 eq) to the main reactor beforehand.
-
-
Reaction Monitoring: Take samples every 15-30 minutes and analyze by HPLC to monitor the consumption of starting material and the formation of the desired alcohol and the undesired diol (from reduction of both carbonyls).
-
Quench: Once the reaction is complete (or has stalled), slowly add a saturated aqueous solution of NH₄Cl (for DBHB/TTMSS) or Rochelle's salt (for STAB) at 0-5 °C. Causality: A careful, slow quench is a critical safety step to manage gas evolution and potential exotherms from destroying excess reagent.
-
Work-up: Warm to room temperature, separate the aqueous layer, and wash the organic layer with brine.
-
Analysis: Analyze the final organic solution by HPLC and ¹H NMR to determine the final conversion, yield, and chemoselectivity.
Phase 2: Experimental Protocol - Pilot Plant Validation (50-L Reactor)
Objective: To assess the scalability, safety, and operational feasibility of the most promising candidate from Phase 1. The transition from lab to pilot plant is a critical step where issues related to mass and heat transfer become apparent.[11][13][14]
-
Technology Transfer & Risk Assessment: A thorough review of the bench-scale data is mandatory. Pay close attention to any observed exotherms, gas evolution, or handling difficulties.
-
Reactor Setup: Prepare a 50-L glass-lined steel reactor. Ensure all ports, valves, and transfer lines are clean, dry, and rated for the process solvents and reagents.
-
Substrate Charging: Charge the reactor with the scaled quantities of substrate and solvent.
-
Cooling & Inerting: Cool the reactor contents to 0-5 °C using the jacket fluid. The larger thermal mass may require a longer cooling time. Maintain a positive nitrogen pressure.
-
Reagent Addition:
-
Key Scale-Up Consideration: Addition rate is critical. What took 30 minutes at 1-L scale may need to be extended to 2-3 hours at 50-L to allow the reactor jacket to remove the heat of reaction effectively.
-
For solid reagents (DBHB, STAB), use a solid charging system or prepare a slurry in a secondary vessel for controlled transfer. Sub-surface addition is often preferred at this scale to improve mixing and heat transfer.
-
-
Reaction Monitoring & Control: Use in-situ probes (if available) and regular sampling (via a safe-sampling system) to monitor progress. The reaction kinetics may differ from the bench scale due to mixing and heat transfer effects.
-
Work-up & Phase Separation: Handling large volumes of aqueous quench and extraction solvents is a major operational step. Allow adequate time for phase separation, which can be much slower at a larger scale.
-
Isolation: Isolate the product via crystallization or distillation, and dry it under vacuum. Record the isolated yield, purity, and cycle time.
Data Analysis & Performance Verdict
Objective comparison requires summarizing all quantitative data in a structured format. The following tables should be populated with your experimental results.
Table 2: Bench-Scale Performance Comparison (1-L Scale)
| Parameter | Dibutyltin Hydrogen Borate | Tris(trimethylsilyl)silane | Sodium Triacetoxyborohydride |
| Reaction Time (h) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Conversion of Aldehyde (%) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Selectivity (Desired Alcohol : Diol) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| In-Solution Yield (%) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Key Impurities Observed | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 3: Pilot-Scale Process & Safety Metrics (50-L Scale)
| Parameter | Candidate Reagent |
| Batch Cycle Time (h) | [Experimental Data] |
| Isolated Yield (%) | [Experimental Data] |
| Final Product Purity (HPLC Area %) | [Experimental Data] |
| Process Mass Intensity (PMI) | [Experimental Data] |
| Maximum Exotherm Observed (°C) | [Experimental Data] |
| Operational/Handling Notes | [e.g., Ease of addition, work-up challenges, filterability of solids] |
| Safety Observations | [e.g., Gas evolution, pressure changes, operator exposure risk] |
Trustworthiness: A Self-Validating System
This comparative protocol is inherently self-validating. The performance of Dibutyltin hydrogen borate is not evaluated in a vacuum but is directly benchmarked against a well-understood, tin-free alternative and a conventional hydride. A "successful" outcome is not merely completing the reaction but demonstrating a tangible advantage in a critical area (e.g., significantly higher selectivity, milder conditions, simpler work-up) that outweighs its inherent safety and handling concerns.
Final Decision Matrix
The decision to advance Dibutyltin hydrogen borate into further development should be based on a holistic review of the data. It would only be a viable candidate if the answer to one or more of the following questions is a definitive "yes":
-
Does it provide a unique selectivity that cannot be achieved with safer boron- or silicon-based reagents?
-
Does it function under significantly milder or more favorable process conditions (e.g., ambient temperature vs. cryogenic)?
-
Is the work-up and removal of tin byproducts demonstrably simpler and more effective than historical organotin reagents?
Without a compelling advantage in at least one of these areas, the known safety profile of organotin compounds makes the established tin-free alternatives the more prudent and responsible choice for drug development and manufacturing.[4][15][16]
References
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A Comprehensive Guide to the Safe Disposal of Dibutyltin Hydrogen Borate
For laboratory professionals, particularly those in research and drug development, the responsible handling and disposal of chemical reagents is a cornerstone of a robust safety culture. Dibutyltin hydrogen borate, an organotin compound, requires meticulous disposal procedures due to its significant health and environmental hazards. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety protocols for organometallic compounds.
The causality behind these stringent protocols stems from the inherent toxicity of organotins. Dibutyltin (DBT) compounds are known to be potent immunotoxic agents, can cause severe skin and eye damage, and are suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] Their persistence in the environment and potential for bioaccumulation further necessitate a zero-tolerance policy for improper disposal.[3][4]
Part 1: Hazard Assessment & Essential Precautions
Before handling any waste, a thorough understanding of the risks is paramount. Dibutyltin hydrogen borate is classified with multiple hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Serious Eye Damage: Poses a significant risk of causing irreversible eye injury.[2]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2]
-
Systemic Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]
-
Reproductive Toxicity & Mutagenicity: Suspected of causing genetic defects and may damage fertility.[2][5]
Given these risks, all handling and disposal operations must be conducted within a certified chemical fume hood.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is non-negotiable.
| Control / PPE Item | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of any aerosols or vapors and provide a contained workspace. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal contact and absorption.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes, which can cause serious eye damage.[2][6] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | To protect skin from accidental spills. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[6] |
Part 2: Step-by-Step Disposal Protocol
The primary directive for the disposal of dibutyltin hydrogen borate is that it must be managed as hazardous waste through a licensed environmental disposal service. Under no circumstances should it be poured down the drain or mixed with general laboratory trash. The following protocol outlines the steps for safe collection and storage pending professional disposal.
Waste Segregation and Collection
Causality: Organotin compounds are incompatible with many other chemical classes. Mixing them with other wastes can lead to dangerous reactions, complicate the disposal process for the waste vendor, and increase costs. Proper segregation is the most critical step in responsible waste management.
-
Designate a Waste Container:
-
Obtain a dedicated, chemically resistant waste container (e.g., high-density polyethylene - HDPE) from your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Dibutyltin Hydrogen Borate".
-
List all components of the waste stream (e.g., "Dibutyltin hydrogen borate in Toluene").
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
-
Transferring Waste:
-
Conduct all transfers inside a chemical fume hood.
-
Use a funnel to prevent spills on the exterior of the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
Securely close the container immediately after adding waste.
-
Decontamination of Labware
Glassware and equipment that have come into contact with dibutyltin hydrogen borate must be decontaminated before being returned to general use.
-
Initial Rinse:
-
Oxidative Decontamination:
-
Final Cleaning & Disposal of Decontamination Bath:
-
After soaking, carefully remove the glassware and rinse thoroughly with deionized water. It can then be washed using standard laboratory procedures.
-
The bleach or nitric acid bath is now contaminated and must be disposed of as a separate hazardous waste stream (e.g., "Corrosive Waste containing trace tin"). Consult your EHS office for the specific waste stream.
-
Storage and Final Disposal
-
Storage: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory. This area should be secure, well-ventilated, and have secondary containment.
-
Disposal Request: Once the container is full or the project is complete, contact your institution's EHS department to arrange for the collection and disposal of the waste. They will handle the final transport to a licensed hazardous waste facility for incineration or other approved disposal methods.[5][10][11]
Part 3: Emergency Procedures
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area as described in Section 2.2.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of dibutyltin hydrogen borate.
Caption: Workflow for the safe handling and disposal of dibutyltin hydrogen borate waste.
References
- Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. (1989). PubMed.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Organic tin compounds (Dibutyltin compounds). Chemical Substances Control Law.
- In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds. (2010).
- Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. (2017).
- How Toxic Environmental Chemical DBT Affects The Immune System. (2008). ScienceDaily.
- Managing Organotin Compounds in the Labor
- Dibutyltin hydrogen bor
- How should I manage glassware that came in contact with organotin compounds? (2017). Reddit.
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- Prudent Practices in the Laboratory: An Update. The National Academies of Sciences, Engineering, and Medicine.
- Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
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A Senior Application Scientist's Guide to Handling Dibutyltin Hydrogen Borate: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of the molecule's reactivity and toxicological profile. Dibutyltin hydrogen borate (DBHB) presents a dual-hazard scenario, combining the systemic toxicity of organotin compounds with the reactive dangers of a borohydride. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle DBHB safely, ensuring both personal protection and experimental integrity. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Immediate Safety Briefing: At-a-Glance Hazard Summary
Before handling Dibutyltin hydrogen borate, familiarize yourself with this critical information. This table is designed for quick reference and immediate situational awareness.
| Hazard Category | Immediate Concerns & Required Actions |
| Primary Hazards | Acute Toxicity & Corrosivity: Harmful if swallowed or in contact with skin.[1] Causes severe skin burns and serious eye damage.[1][2] |
| Chronic & Reproductive Toxicity: Suspected of causing genetic defects.[1] May damage fertility or the unborn child.[1][2] Causes organ damage through prolonged exposure.[1][2] | |
| Reactivity Hazard: As a borohydride, it may react with water or moisture to produce flammable and explosive hydrogen gas.[3] | |
| Essential PPE | Eye/Face Protection: Chemical splash goggles AND a full-face shield are mandatory.[4] |
| Hand Protection: Double-gloving with chemically resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile) is required.[4][5] | |
| Body Protection: Flame-retardant lab coat over a corrosion-proof apron.[2][6] | |
| Respiratory Protection: Use is mandatory. A NIOSH-approved supplied-air respirator is recommended due to potential hydrogen gas evolution.[3] | |
| Handling Location | Strictly confined to a certified chemical fume hood with the sash positioned as low as possible.[6] |
| Emergency Action | Spill: Evacuate. Do NOT use water.[3] Cover with a dry, inert absorbent (e.g., sand, dry lime). Exposure: Remove contaminated clothing immediately. Flush affected area (skin/eyes) for at least 15 minutes. Seek immediate medical attention.[4][7] |
In-Depth Hazard Analysis: The Dual-Threat Profile
Understanding the "why" behind safety protocols is paramount. Dibutyltin hydrogen borate is not a standard laboratory reagent; its hazards stem from two distinct chemical moieties.
-
The Organotin Core: Organotin compounds are known for their significant biological toxicity. The dibutyltin cation is the primary driver of the material's health hazards. It can be absorbed through the skin and is associated with severe irritation, potential damage to the immune and central nervous systems, and long-term reproductive risks.[6][8]
-
The Hydrogen Borate Anion: The borohydride component introduces a significant reactivity hazard. It is a powerful reducing agent that reacts with protic solvents, including water and alcohols, and even atmospheric moisture, to liberate highly flammable hydrogen gas.[3][9] This reaction can be vigorous and, in a confined space, can lead to a fire or explosion.
The combination of these properties necessitates a multi-faceted approach to personal protective equipment, where both chemical protection and reactivity precautions are addressed simultaneously.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear picture of the documented risks associated with Dibutyltin hydrogen borate.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | Warning | H302/H312: Harmful if swallowed/in contact with skin[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1] |
| Reproductive Toxicity | 1B | H360FD: May damage fertility; May damage the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[1] |
| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life[2] |
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Mandate
Given the severe hazards, a comprehensive PPE ensemble is non-negotiable. Standard laboratory attire (e.g., a single pair of nitrile gloves, safety glasses) is dangerously insufficient.
A. Eye and Face Protection
Due to the severe corrosivity and risk of splashes, maximum protection is required.
-
Primary Protection: Wear tightly-sealed chemical splash goggles that conform to ANSI Z87.1 standards.[10]
-
Secondary Barrier: A full-face shield must be worn over the goggles.[4] This protects the entire face from splashes and is a critical barrier.
B. Skin and Body Protection
Protection must be comprehensive to prevent any skin contact.
-
Laboratory Coat: A flame-retardant lab coat is essential due to the flammability risk from hydrogen gas evolution.[6]
-
Apron: A chemically resistant, corrosion-proof apron should be worn over the lab coat to provide a robust barrier against spills of the corrosive liquid.[4]
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10]
C. Hand Protection: The Critical Barrier
Organotins can be absorbed dermally.[8] Therefore, glove selection is one of the most critical decisions.
-
Method: Double-gloving is required. This provides redundancy in case the outer glove is compromised.
-
Material Selection: The choice of glove material must account for the organometallic nature of the compound. While specific data for Dibutyltin hydrogen borate is scarce, recommendations for similar organotin and reactive compounds guide our selection.
| Glove Material | Performance Rating | Rationale & Comments |
| Butyl Rubber | Excellent (Recommended Outer Glove) | Provides superior resistance to a wide range of chemicals, including corrosive acids, ketones, and esters. Does not perform well with hydrocarbons, but is a top choice for the primary hazards of DBHB.[5] |
| Neoprene | Good (Acceptable Outer Glove) | Offers good resistance to acids, alkalis, and alcohols. It is a robust alternative to Butyl rubber.[5] |
| Nitrile | Fair to Good (Recommended Inner Glove) | Provides good general chemical resistance but is not recommended for prolonged contact with highly corrosive materials or certain solvents.[11] Use a thicker gauge (>8 mil) for better protection. Change immediately upon any contact. |
| Latex | Poor (Not Recommended) | Natural rubber latex offers poor protection against many chemicals and can cause allergic reactions.[5] |
D. Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary line of defense, but respiratory protection is still mandatory due to the high toxicity and reactivity.
-
Minimum Requirement: A full-facepiece air-purifying respirator with P100 (or P3) particulate filters and an appropriate chemical cartridge for organic vapors.
-
Recommended for High-Exposure Potential: For tasks involving larger quantities or with a higher risk of release (e.g., cleaning up a spill), a positive-pressure, supplied-air respirator (SCBA) is the safest option.[3] This is because it provides a positive pressure of clean air and does not rely on filtering ambient air, which could contain evolved hydrogen gas.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, pre-defined workflow is critical for safety.
Workflow for Safe Handling
This diagram outlines the essential decision points and actions when working with Dibutyltin hydrogen borate.
Caption: A workflow diagram illustrating the key phases of handling Dibutyltin hydrogen borate safely.
Waste Disposal Plan
All materials that come into contact with Dibutyltin hydrogen borate are considered hazardous waste.[4]
-
Segregation at Source: Designate separate, clearly labeled, sealed containers for:
-
Liquid Waste: Unused reagent, reaction mixtures, and solvent rinsates.
-
Solid Waste: Contaminated gloves, pipette tips, absorbent paper, and spill cleanup materials.
-
-
Container Requirements: All waste containers must be made of a material compatible with the waste, kept tightly sealed to prevent the release of vapors or reaction with moisture, and clearly labeled "Hazardous Waste: Organotin Compounds".[10][12]
-
Rinsing: Glassware that has come into contact with the material should be triple-rinsed with a dry, inert organic solvent (like toluene or hexanes).[6][13] This rinsate must be collected as hazardous liquid waste.[13]
-
Final Disposal: Store the sealed waste containers in a designated, secure, and well-ventilated area. Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of this material down the drain or in regular trash.[12][13]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Flowchart for Spills
Caption: A flowchart detailing the immediate steps to take in the event of a Dibutyltin hydrogen borate spill.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing, including shoes.[4] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[14] You must seek immediate evaluation by a physician.[2][14]
-
Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.[2]
By integrating these safety protocols into your standard operating procedures, you build a resilient defense against the significant hazards of Dibutyltin hydrogen borate. This proactive approach to safety is the cornerstone of responsible and successful scientific research.
References
- Dibutyltin Dilaurate - East Harbour Group. (2023, May 10). Vertex AI Search.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Standard Operating Procedures - Del Valle Lab.
- DIBUTYLTIN DIACETATE - CAMEO Chemicals. NOAA.
- Safety Data Sheet: Dibutyltin oxide. Chemos GmbH&Co.KG.
- Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065. PubChem.
- Code of practice: management of tetrabutyltin. Canada.ca.
- Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. (1989, March 17).
- Material Safety Data Sheet - Dibutyltin dichloride, 97%. Cole-Parmer.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov.
- Dibutyltin(IV) oxide - Santa Cruz Biotechnology.
- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Sodium borohydride. Studylib.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
- SodiumBorohydride-16940-66-2.docx. UGA research.
- sigma-aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, May 7).
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate. (2013, November 24).
- Safety Data Sheet. (2015, March 19).
- Organotin Compounds. AFIRM Group.
- Personal Protective Equipment. US EPA. (2025, September 12).
- SAFETY DATA SHEET. Fisher Scientific. (2009, August 20).
- Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. ResearchGate. (2025, August 6).
- SAFETY DATA SHEET. AMP Home Page.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. Fisher Scientific. (2024, March 26).
- MATERIAL SAFETY DATA SHEET. Ohio.gov. (2014, January 16).
- OSHA Glove Selection Chart. Environmental Health and Safety.
- CHEMICAL GLOVE RESISTANCE GUIDE.
- Gloves Chemical Resistance Chart.
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
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- 1. Dibutyltin hydrogen borate | C8H19BO3Sn | CID 155926065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. nj.gov [nj.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. research.uga.edu [research.uga.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.nsw.gov.au [epa.nsw.gov.au]
- 13. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 14. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
